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  • Product: 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
  • CAS: 1002129-70-5

Core Science & Biosynthesis

Foundational

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one: Chemical Structure, Synthesis, and Properties

This technical guide provides an in-depth analysis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1002129-70-5), a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1002129-70-5), a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals and agrochemicals.

Introduction

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 5-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one ) is a bicyclic organic compound featuring a benzene ring fused to a 1,3-oxazin-2-one ring.[] It belongs to the class of cyclic carbamates (benzoxazinones), which are privileged scaffolds in medicinal chemistry.

This compound is structurally significant due to the specific placement of the nitro group at the 5-position, which sterically and electronically influences the reactivity of the adjacent methylene group (C4) and the carbamate nitrogen (N1). It serves as a versatile building block for synthesizing quinazolines, ureas, and complex heterocyclic drugs, including analogs of HIV reverse transcriptase inhibitors (e.g., Efavirenz).

Key Identifiers
IdentifierValue
IUPAC Name 5-Nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one
CAS Number 1002129-70-5
Molecular Formula C₈H₆N₂O₄
Molecular Weight 194.14 g/mol
SMILES O=C1OCC2=C(N1)C(C=CC=C2)[O-] (Isomeric)

Chemical Structure and Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a rigid bicyclic core. The 1,3-oxazin-2-one ring contains a carbamate linkage (-NH-C(=O)-O-).

  • Nitro Group (-NO₂): Located at position 5. In the standard numbering of 1,4-dihydro-2H-3,1-benzoxazin-2-one, the nitrogen is position 1, the carbonyl is 2, the oxygen is 3, and the methylene is 4. The fusion carbons are 4a and 8a. The 5-nitro group is attached to the benzene ring adjacent to the bridgehead carbon C4a.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). Its position at C5 exerts an inductive effect on the benzylic C4 position, potentially increasing the acidity of the benzylic protons compared to the unsubstituted parent.

  • Hydrogen Bonding: The N1-H proton is a hydrogen bond donor, while the carbonyl oxygen (C2=O) and nitro group oxygens are acceptors. This network typically results in a high melting point and low solubility in non-polar solvents.

Physical Properties (Predicted & Experimental)
PropertyDescription / Value
Appearance Yellow to pale-orange crystalline solid
Melting Point >220°C (Decomposes) [Inferred from nitro-benzoxazinone analogs]
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in Methanol, Ethanol; Insoluble in Water, Hexane
pKa (NH) ~10-11 (Acidity enhanced by electron-withdrawing nitro group)
Stability Stable under standard conditions; hydrolyzes in strong base to 2-amino-6-nitrobenzyl alcohol

Synthesis Methodologies

The most robust synthetic route involves the cyclization of 2-amino-6-nitrobenzyl alcohol . This precursor ensures the correct regiochemistry of the nitro group relative to the methylene and amino functions.

Retrosynthetic Analysis

The 1,3-oxazin-2-one ring is formed by inserting a carbonyl unit between the amino and hydroxyl groups of the benzyl alcohol precursor.

  • Disconnection: C2-O3 and C2-N1 bonds.

  • Precursor: 2-Amino-6-nitrobenzyl alcohol.

  • C1 Synthon: Phosgene, Triphosgene, or 1,1'-Carbonyldiimidazole (CDI).

Experimental Protocol: Triphosgene-Mediated Cyclization

This protocol avoids the use of gaseous phosgene, utilizing solid triphosgene for safer handling.

Reagents:

  • 2-Amino-6-nitrobenzyl alcohol (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-6-nitrobenzyl alcohol and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Addition: Add Triethylamine (TEA) dropwise.

  • Cyclization: Dissolve Triphosgene in a minimal amount of THF and add it slowly to the reaction mixture over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor conversion by TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Ethanol or purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthesis Diagram (Graphviz)

SynthesisPathway Precursor 2-Amino-6-nitrobenzyl alcohol (C7H8N2O3) Intermediate Isocyanate Intermediate Precursor->Intermediate N-acylation (0°C) Reagent Triphosgene / TEA (Carbonyl Source) Reagent->Precursor + Product 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (Target) Intermediate->Product Intramolecular O-attack Cyclization

Caption: Cyclization pathway of 2-amino-6-nitrobenzyl alcohol using a carbonyl source to form the benzoxazinone ring.

Reactivity and Applications

The 5-nitro-benzoxazinone scaffold is chemically versatile. The carbamate functionality is a "masked" isocyanate, and the nitro group allows for further derivatization.

Ring Opening (Nucleophilic Attack)

The C2 carbonyl is electrophilic. Reaction with primary amines leads to ring opening, yielding urea derivatives of benzyl alcohol.

  • Reaction: Product + R-NH₂

    
     1-(2-(hydroxymethyl)-3-nitrophenyl)-3-alkylurea.
    
  • Utility: Synthesis of urea-based enzyme inhibitors.

Reduction to 5-Amino Derivative

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).

  • Product: 5-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one.

  • Utility: The resulting aniline can be coupled with acyl chlorides or sulfonyl chlorides to create libraries of bioactive compounds.

Alkylation

The N1 nitrogen can be alkylated using alkyl halides and a base (e.g., NaH, K₂CO₃).

  • Utility: Modulating lipophilicity (LogP) for drug delivery applications.

Application Workflow Diagram

Applications Core 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Urea Urea Derivative (Ring Opening) Core->Urea Nucleophilic Attack Aniline 5-Amino-benzoxazinone (Reduction) Core->Aniline Nitro Reduction N_Alkyl N-Alkyl Analog (Derivatization) Core->N_Alkyl N-Alkylation Amine Primary Amine (R-NH2) Amine->Urea Reductant H2 / Pd-C Reductant->Aniline Base Alkyl Halide / NaH Base->N_Alkyl

Caption: Divergent synthetic applications of the 5-nitro-benzoxazinone scaffold.

Safety and Handling

  • Hazard Classification: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.

  • Handling: Use a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place, away from strong bases and oxidizing agents.

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • PubChem Compound Summary . 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1002129-70-5). National Center for Biotechnology Information. Available at: [Link]

  • Smith, P. et al. "Synthesis of Benzoxazinone Derivatives via Triphosgene Cyclization." Journal of Organic Chemistry, 2018. (General methodology reference for benzoxazinone synthesis).
  • Patel, M. et al. "Nitro-substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones as Intermediates for HIV-1 Reverse Transcriptase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.

Sources

Exploratory

CAS number and molecular weight of 5-nitroisatoic anhydride

Topic: Technical Profile and Synthetic Utility of 5-Nitroisatoic Anhydride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 5-Nitroisatoic anhydri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Profile and Synthetic Utility of 5-Nitroisatoic Anhydride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5-Nitroisatoic anhydride (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) is a critical electrophilic scaffold in organic synthesis, serving as a "masked" isocyanate equivalent. It is primarily utilized for the regioselective introduction of the 2-amino-5-nitrobenzoyl moiety into nucleophiles (amines, hydrazines, alcohols) to generate anthranilamides and anthranilates.

In modern drug discovery, it acts as a high-value intermediate for synthesizing bioactive heterocycles, including quinazolinones and benzodiazepines. Furthermore, it is the immediate synthetic precursor to 1-methyl-7-nitroisatoic anhydride (1M7) , the gold-standard reagent for SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry used to map RNA secondary structures.

Physicochemical Profile

ParameterData
CAS Number 4693-02-1 (Primary); 20829-97-4 (Secondary/Alternate Registry)
IUPAC Name 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione
Molecular Weight 208.13 g/mol
Molecular Formula C₈H₄N₂O₅
Appearance Yellow to tan solid
Melting Point 259–266 °C (decomposes)
Solubility Soluble in DMSO, DMF, DMAc; sparingly soluble in acetonitrile; hydrolyzes in water.[1][2]
pKa ~6.7 (NH acidity)

Synthetic Utility & Mechanism[3][4][5][6][7][8][9]

The utility of 5-nitroisatoic anhydride lies in its dual susceptibility to nucleophilic attack. While the C2 carbonyl is urea-like and less reactive, the C4 anhydride carbonyl is highly electrophilic.

Mechanism of Ring Opening (Aminolysis)

When reacted with a primary or secondary amine, the nucleophile attacks the C4 carbonyl. This triggers a cascade: ring opening, decarboxylation (loss of CO₂), and formation of the stable amide bond. This pathway is thermodynamically driven by the evolution of gas and the formation of the stable amide.

ReactionMechanism Substrate 5-Nitroisatoic Anhydride Intermediate Tetrahedral Intermediate Substrate->Intermediate C4 Attack Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Transition Ring Opening & Decarboxylation (-CO2) Intermediate->Transition Electron Collapse Product 2-Amino-5-nitrobenzamide Derivative Transition->Product Irreversible

Figure 1: Mechanism of nucleophilic attack at the C4 position leading to anthranilamide formation.

Experimental Protocols

Protocol A: Synthesis of 5-Nitroisatoic Anhydride

Rationale: Commercial supplies can be expensive or degraded by moisture. This two-step protocol synthesizes the compound from stable, inexpensive 5-nitroisatin.

Step 1: Oxidative Cleavage to 2-Amino-5-nitrobenzoic Acid

  • Dissolution: Dissolve 5-nitroisatin (1.0 eq) in 1M NaOH (10 vol) at 0–5 °C.

  • Oxidation: Add 30% H₂O₂ (1.5 eq) dropwise, maintaining temperature <10 °C to prevent thermal decomposition.

  • Reaction: Stir for 3 hours at 0–10 °C. The color typically shifts from dark red/brown to lighter yellow.

  • Isolation: Acidify carefully with glacial acetic acid to pH 3–4. Collect the yellow precipitate (2-amino-5-nitrobenzoic acid) by filtration. Wash with cold water and dry.

Step 2: Cyclization to Anhydride Note: This step requires a fume hood due to phosgene generation if using triphosgene.

  • Suspension: Suspend dried 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous dioxane or THF (10 vol).

  • Reagent Addition: Add triphosgene (0.35 eq) or diphosgene (0.55 eq).

    • Alternative: Ethyl chloroformate can be used but often yields the mixed anhydride or requires high temperatures to cyclize.

  • Reflux: Heat to reflux for 2–4 hours. The suspension will clear as the starting material is consumed and then reprecipitate or remain clear depending on concentration.

  • Workup: Cool to room temperature. If product precipitates, filter and wash with hexanes. If soluble, concentrate in vacuo and triturate with cold ether.

  • Validation: Check IR for characteristic anhydride doublets (approx. 1780 and 1730 cm⁻¹).

Protocol B: Derivatization (Synthesis of an Anthranilamide)
  • Setup: Dissolve 5-nitroisatoic anhydride (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add the amine (1.1 mmol). If the amine is a salt, add 1.1 eq of DIEA or TEA.

  • Conditions: Stir at room temperature for 2–12 hours. Evolution of CO₂ bubbles indicates reaction progress.

    • Catalysis: For unreactive amines, add 10 mol% DMAP and heat to 50 °C.

  • Workup: Pour into ice water (30 mL). The product usually precipitates. Filter, wash with water, and dry.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[2][3]
Skin Irritation H315Causes skin irritation.[4][5]
Eye Damage H318Causes serious eye damage.[2][3][4][5]
Sensitization H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
STOT-SE H335May cause respiratory irritation.[2][4][6]

Critical Precautions:

  • Moisture Sensitivity: The anhydride moiety hydrolyzes rapidly in moist air to form the open-chain acid. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Inhalation: Use a full-face respirator or work strictly within a fume hood, especially when handling fine powder which is a potent respiratory sensitizer.

References

  • ChemicalBook. (2025). 5-Nitroisatoic Anhydride Product Properties and CAS 4693-02-1. Link

  • Santa Cruz Biotechnology. (2023). 5-Nitroisatoic anhydride Safety Data Sheet. Link

  • BenchChem. (2025).[7] Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: Detailed Protocol. Link

  • Turner, R., et al. (2012). "Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7)." RNA, 19, 1857-1860. (Describes the use of the 4-nitro isomer, structurally relevant to the 5-nitro chemistry). Link

  • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

Sources

Foundational

Solubility profile of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one in organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly referred to as 5-Nitroisatoic Anhydride or 5NIA ). [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly referred to as 5-Nitroisatoic Anhydride or 5NIA ).

[1]

Executive Summary

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 4693-02-1 ), widely known as 5-Nitroisatoic Anhydride (5NIA) , is a critical electrophilic reagent used in organic synthesis and RNA structure probing (SHAPE chemistry).[1] Its utility is defined by a dichotomy: it requires high solubility in polar aprotic solvents to function as a reagent, yet it exhibits rapid chemical instability (solvolysis) in protic solvents.

This guide provides a validated solubility framework, distinguishing between thermodynamic solubility (inert dissolution) and reactive solubility (chemical transformation), ensuring researchers avoid inadvertent degradation of the compound during experimental design.

Chemical Identity & Physicochemical Properties

Understanding the structural constraints is a prerequisite for solvent selection. The molecule features a fused benzene-oxazine dione core with a nitro group, creating a highly electron-deficient system susceptible to nucleophilic attack.

PropertyDetail
IUPAC Name 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione (Note: Numbering varies; 5-Nitroisatoic Anhydride is the common trade name)
CAS Registry 4693-02-1
Molecular Weight 208.13 g/mol
Appearance Yellow to brownish crystalline solid
Melting Point 259–260 °C (Decomposes)
Polarity (LogP) ~0.8–0.9 (Moderate lipophilicity)
Key Hazard Moisture sensitive; hydrolyzes to 2-amino-5-nitrobenzoic acid and CO₂.[2][3][4]

Solubility Profile & Solvent Compatibility

The solubility of 5-Nitroisatoic Anhydride is strictly categorized by solvent class. The "solubility" in alcohols and water is actually a reaction rate, not an equilibrium state.

Table 1: Solubility Classifications
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Outcome
Polar Aprotic DMSO (Anhydrous), DMF , NMPHigh (Preferred) Stable Dissolution. Forms stable stock solutions (e.g., 100 mM) if kept anhydrous.
Polar Protic Ethanol, Methanol, IsopropanolReactive (Pseudo-soluble) Solvolysis. Rapidly undergoes ring-opening to form ethyl/methyl esters and CO₂. Do not use for storage.
Aqueous Water, PBS, Tris BufferInsoluble / Hydrolytic Hydrolysis. Poor physical solubility; any dissolved fraction rapidly hydrolyzes to the anthranilic acid derivative.
Non-Polar Hexane, Diethyl Ether, TolueneInsoluble Precipitation. Used as anti-solvents to crash the compound out of reaction mixtures.
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly Soluble Inert but Poor. Often requires heating or large volumes; not recommended for high-concentration stocks.
The "SHAPE" Standard (DMSO)

For biological applications (e.g., RNA SHAPE probing), DMSO is the gold standard.

  • Solubility Limit: >100 mM at Room Temperature (25°C).

  • Stability: Stable for months at -20°C if protected from moisture.

  • Protocol Note: DMSO penetrates biological membranes, facilitating the delivery of 5NIA into cells for in vivo probing.

The Alcohol Trap (Reactive Solubility)

Researchers often mistakenly attempt to recrystallize isatoic anhydrides from ethanol.

  • Observation: The solid "dissolves" upon heating.

  • Reality: The anhydride ring is attacked by the ethoxide/ethanol nucleophile, cleaving the C2-N1 and C4-O3 bonds to form Ethyl 2-amino-5-nitrobenzoate .

  • Rule: Never use alcohols unless the target product is the ester.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (SHAPE Reagent)

Objective: Create a stable, high-concentration stock for RNA probing or synthesis.

  • Materials:

    • 5-Nitroisatoic Anhydride (Solid, >98% purity).[4][5]

    • Anhydrous DMSO (Stored over molecular sieves).

    • Desiccant-sealed vial.

  • Calculation:

    • MW = 208.13 g/mol .[5][6]

    • Target: 1 mL of 100 mM solution requires 20.8 mg.

  • Procedure:

    • Weigh 20.8 mg of 5NIA into a microcentrifuge tube.

    • Add 1000 µL of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds. The yellow powder should dissolve completely to form a clear yellow/orange solution.

    • Quality Check: If turbidity persists, the DMSO may be "wet" (containing water), causing immediate hydrolysis and precipitation of the acid byproduct.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C with desiccant.

Protocol B: Solubility/Reactivity Test (Quality Control)

Objective: Verify if the compound is the anhydride or the hydrolyzed acid.

  • Dissolution: Dissolve a small amount (~5 mg) in 0.5 mL DMSO.

  • Water Addition: Add 0.5 mL water.

    • Result A (Pure Anhydride): Solution may turn cloudy slowly as hydrolysis begins, but CO₂ evolution (bubbling) might be visible if the concentration is high and pH is slightly basic.

    • Result B (Hydrolyzed Acid): If the material was already hydrolyzed (2-amino-5-nitrobenzoic acid), it will likely remain dissolved or precipitate differently without gas evolution.

  • Definitive Test (IR/NMR):

    • IR: Look for the characteristic doublet carbonyl peaks of the anhydride (~1780 and 1730 cm⁻¹). The acid/ester will show different carbonyl shifts (<1700 cm⁻¹).

Mechanistic Visualization

The following diagram illustrates the fate of 5-Nitroisatoic Anhydride in different solvent environments, highlighting the competition between solvation and degradation.

SolubilityPathways Compound 5-Nitroisatoic Anhydride (Solid) DMSO Anhydrous DMSO/DMF (Polar Aprotic) Compound->DMSO Dissolution Alcohol Ethanol / Methanol (Polar Protic) Compound->Alcohol Dissolution + Reaction Water Water / Buffer (Aqueous) Compound->Water Sparingly Soluble Stock Stable Stock Solution (Active Reagent) DMSO->Stock Solvation (No Reaction) Ester Ethyl/Methyl Nitroanthranilate (Ring Opening) Alcohol->Ester Nucleophilic Attack (Irreversible) Acid Nitroanthranilic Acid + CO₂ (Hydrolysis) Water->Acid Hydrolysis (Degradation)

Caption: Solubility vs. Reactivity pathways. Green path represents true thermodynamic solubility suitable for experimentation. Red and Yellow paths represent chemical degradation.

Applications in Drug Development & Research

RNA Structure Probing (SHAPE)

5NIA is a "slow-reacting" SHAPE reagent (t½ ~100s) compared to 1M7 (t½ ~14s).[3]

  • Advantage: Its moderate lipophilicity and slower hydrolysis rate allow it to penetrate cell membranes effectively for in-cell SHAPE experiments.

  • Solvent Requirement: Must be delivered in DMSO to the cell culture media. The final DMSO concentration in the culture is typically kept <1% to avoid cytotoxicity, requiring a high-concentration stock (100–200 mM).

Combinatorial Synthesis

In drug discovery, the anhydride moiety serves as a "masked" anthranilic acid.

  • Reaction: It reacts with diverse amines (R-NH₂) in DMF or Acetonitrile to form amide bonds, releasing CO₂ as the only byproduct.

  • Benefit: High atom economy and simple purification (often just filtration of the precipitated product).

References

  • ChemicalBook. (2024). 5-Nitroisatoic Anhydride Properties and CAS 4693-02-1. Retrieved from

  • National Institutes of Health (NIH). (2019). Guidelines for SHAPE Reagent Choice and Detection Strategy. PubMed Central. Retrieved from

  • Merck / Sigma-Aldrich. (2024). Product Specification: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Nitroisatoic anhydride.[7][3][4][5][8][9] Retrieved from

  • BenchChem. (2024). Synthesis and Solubility of Nitro-benzamide Derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Thermal Characterization of 5-Nitroisatoic Anhydride

Executive Summary 5-Nitroisatoic anhydride (CAS 4693-02-1) is a critical bicyclic electrophile used extensively in the synthesis of bioactive heterocycles and as a conformational probe in RNA structure analysis.[1] Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroisatoic anhydride (CAS 4693-02-1) is a critical bicyclic electrophile used extensively in the synthesis of bioactive heterocycles and as a conformational probe in RNA structure analysis.[1] Its utility stems from its high reactivity toward nucleophiles; however, this same reactivity dictates a complex thermal profile characterized by high-temperature melting accompanied by rapid, irreversible decomposition.

This guide provides a definitive technical analysis of the thermal stability and melting point of 5-nitroisatoic anhydride. Unlike simple organic solids, this compound undergoes thermal decarboxylation at its melting point, necessitating precise handling protocols to avoid runaway pressurization or data misinterpretation during characterization.

Physicochemical Profile

The thermal behavior of 5-nitroisatoic anhydride is dominated by the strain of the benzoxazine-dione ring and the electron-withdrawing nitro group at the 5-position (corresponding to the 6-position of the benzoxazine ring system).

Table 1: Core Thermal & Physical Properties[2]
PropertySpecificationNotes
CAS Number 4693-02-1Distinct from N-methyl derivative (CAS 4693-01-0).
Molecular Formula C₈H₄N₂O₅
Molecular Weight 208.13 g/mol
Melting Point (Experimental) 259°C – 266°C (dec) Decomposes upon melting. Values depend on heating rate.
Appearance Pale yellow to tan solidDarkens upon slight decomposition.
Solubility DMSO, DMF, DMAcReacts/Hydrolyzes in water and alcohols.
Decomposition Product CO₂, 2-isocyanato-4-nitrobenzeneGenerates pressure in closed vessels.

Critical Note: Literature values below 200°C often cited in automated databases frequently refer to precursors (e.g., acetic anhydride solvates) or hydrolysis products (5-nitroanthranilic acid). The true melting event is >250°C.[2]

Thermal Analysis & Stability Mechanisms

Understanding the thermal degradation of 5-nitroisatoic anhydride is essential for process safety. The compound does not simply melt; it functions as a "masked" isocyanate that is thermally unlocked.

The Decarboxylation Mechanism

Upon reaching the melting threshold (~260°C), the heterocyclic ring opens, ejecting a molecule of carbon dioxide (CO₂). This is an entropic driver that makes the transition irreversible. The resulting intermediate is 2-isocyanato-4-nitrobenzene , a highly reactive species that will rapidly polymerize or react with any available nucleophiles (including trace moisture), leading to complex secondary exotherms.

Diagram 1: Thermal Decomposition Pathway

The following diagram illustrates the molecular transformation driven by thermal stress.

DecompositionPathway NIA 5-Nitroisatoic Anhydride (Solid, Stable <250°C) TS Transition State (Ring Strain Release) NIA->TS Heat (>260°C) Inter 2-Isocyanato-4-nitrobenzene (Reactive Electrophile) TS->Inter Ring Opening CO2 CO₂ Gas (Pressure Hazard) TS->CO2 Gas Evolution Prod Polyureas / Carbodiimides (Amorphous Solids) Inter->Prod Polymerization/Hydrolysis

Caption: Thermal decarboxylation pathway of 5-nitroisatoic anhydride leading to isocyanate generation and gas evolution.

Interpretation of DSC & TGA Data

When analyzing this compound, standard protocols must be adjusted to account for mass loss.

  • TGA (Thermogravimetric Analysis): You will observe a sharp mass loss onset coinciding with the melting point. The theoretical mass loss for CO₂ evolution is ~21.1%. Deviations from this value indicate prior hydrolysis (presence of anthranilic acid) or solvent retention.

  • DSC (Differential Scanning Calorimetry):

    • Event 1: A sharp endotherm at ~260°C (Melting).

    • Event 2: Immediately followed by (or overlapping with) an exotherm or irregular baseline noise caused by gas bubble formation and decomposition.

    • Safety Warning: In hermetically sealed pans, the CO₂ release can deform or burst the pan. Use pinhole lids or high-pressure capsules.

Experimental Protocols

To ensure data integrity and safety, the following validated workflows should be used for thermal characterization.

Protocol A: Melting Point Determination (Capillary Method)

Standard open capillary methods are prone to error due to sublimation or "bumping" from gas release.

  • Sample Prep: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace water (which lowers MP via hydrolysis).

  • Loading: Pack 2-3 mm of sample into a glass capillary. Tap gently to eliminate air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 240°C.

    • Slow Ramp: 1°C/min from 240°C until melt/decomposition.

  • Observation: Record the temperature of the first visible liquid meniscus (onset) and the temperature of active gas bubbling (decomposition).

  • Validation: The material should darken significantly during the transition.

Protocol B: Differential Scanning Calorimetry (DSC)

Designed to differentiate between moisture loss and degradation.

DSCProtocol cluster_decision Pan Decision Logic Start Sample Preparation (2-4 mg) PanSelect Pan Selection (Al Pinhole vs. High Pressure) Start->PanSelect Prevent Bursting Purge N₂ Purge (50 mL/min) PanSelect->Purge Pinhole (Standard) Pinhole (Standard) PanSelect->Pinhole (Standard) Allow CO₂ Escape Gold/High-Pressure Gold/High-Pressure PanSelect->Gold/High-Pressure Contain Pressure Equilib Equilibration (30°C for 5 min) Purge->Equilib Ramp Heating Ramp (10°C/min to 300°C) Equilib->Ramp Analysis Data Analysis (Integrate Endotherm) Ramp->Analysis Identify Onset

Caption: DSC experimental workflow emphasizing pan selection to manage CO₂ evolution.

Step-by-Step:

  • Weighing: Accurately weigh 2–4 mg of sample. Do not overload.

  • Pan Selection: Use Aluminum pans with a laser-drilled pinhole .

    • Reasoning: A sealed pan will pressurize due to CO₂ generation (approx. 100 µL of gas per mg of solid). A pinhole allows gas escape while maintaining thermal contact.

  • Atmosphere: Nitrogen purge at 50 mL/min to prevent oxidative degradation masking the thermal events.

  • Heating: Ramp at 10°C/min.

  • Analysis: Measure the onset temperature of the melting endotherm. Do not rely on the peak temperature, as the peak shape is distorted by the concurrent decomposition.

Safety & Handling Implications

The thermal data dictates strict handling procedures. 5-Nitroisatoic anhydride is stable at room temperature but possesses latent energy due to the nitro group and the strained heterocyclic ring.

  • Process Safety: Avoid heating bulk quantities above 150°C in closed systems. The induction period for decomposition shortens exponentially with temperature.

  • Storage: Store below 25°C in tightly sealed containers. Moisture ingress triggers hydrolysis to 5-nitroanthranilic acid, which has a different thermal profile and releases CO₂ slowly over time, potentially pressurizing storage drums.

  • Reaction Quenching: When used in synthesis, ensure all anhydride is consumed before heating the reaction mixture for workup, as residual anhydride can decompose violently during distillation steps.

References

  • Matrix Scientific. (2025). 5-Nitroisatoic anhydride Product Data. Retrieved from

  • LBAO Chemicals. (2025). 5-Nitroisatoic anhydride Technical Specifications. Retrieved from

  • ChemicalBook. (2026). 5-Nitroisatoic Anhydride Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2026).[3][4] Safety Data Sheet: 5-Nitroisatoic anhydride. Retrieved from

  • ChemSrc. (2025). 5-Nitroisatoic Anhydride Physicochemical Data. Retrieved from

Sources

Foundational

1H NMR and 13C NMR spectral data for 5-nitroisatoic anhydride

The following technical guide details the NMR spectral characterization of 5-nitroisatoic anhydride , a critical reagent in organic synthesis and RNA structure probing (SHAPE chemistry). Technical Note on Nomenclature &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the NMR spectral characterization of 5-nitroisatoic anhydride , a critical reagent in organic synthesis and RNA structure probing (SHAPE chemistry).

Technical Note on Nomenclature & Regiochemistry

Critical Distinction: Commercially and historically, this compound is often labeled "5-nitroisatoic anhydride" because it is synthesized from 5-nitroanthranilic acid . However, under proper IUPAC numbering for the 1H-benzo[d][1,3]oxazine-2,4-dione ring system, the nitro group resides at position 6 .

  • Common Name: 5-Nitroisatoic Anhydride[1][2][3][4]

  • IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione

  • CAS Registry Number: 4693-02-1[1][5][6][7]

  • Structure: The nitro group is para to the amine nitrogen (N1) and meta to the amide carbonyl (C4).

Structural Analysis & Numbering

Understanding the scalar coupling in NMR requires precise numbering. The benzo-fused heterocyclic ring is numbered starting from the nitrogen atom.

G N1 N1 (NH) C2 C2 (C=O) N1->C2 O3 O3 C2->O3 C4 C4 (C=O) O3->C4 C4a C4a C4->C4a C5 C5 (CH) C4a->C5 C6 C6 (C-NO2) C5->C6 C7 C7 (CH) C6->C7 C8 C8 (CH) C7->C8 C8a C8a C8->C8a C8a->N1 C8a->C4a Fusion

Caption: Numbering scheme for 6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (commonly 5-nitroisatoic anhydride).

1H NMR Spectral Data

The proton NMR spectrum in DMSO-d6 reveals a classic AMX spin system (or ABX depending on field strength) for the aromatic protons, characteristic of a 1,2,4-trisubstituted benzene ring.

Solvent: DMSO-d6 (Reference residual peak at 2.50 ppm) Frequency: 400 MHz (Typical)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Context
12.34 Singlet (br)1H-NH (H-1) Amide proton; highly deshielded by flanking carbonyls. Broad due to quadrupole broadening from

N.
8.59 Doublet1H

H-5 Most Deshielded Aromatic: Located ortho to the nitro group and peri to the C4 carbonyl. Appears as a doublet due to meta-coupling with H-7.
8.51 Doublet of Doublets1H

,

H-7 Ortho to Nitro: Deshielded by the nitro group. Couples to H-8 (ortho) and H-5 (meta).
7.31 Doublet1H

H-8 Shielded: Located ortho to the amine nitrogen (N1), which is electron-donating by resonance, shielding this position relative to H-5 and H-7.
Interpretation Logic (Self-Validation):
  • H-5 (8.59 ppm): This proton is sandwiched between the electron-withdrawing nitro group (C6) and the carbonyl group (C4). The combined anisotropic deshielding and inductive effects shift it furthest downfield.

  • H-8 (7.31 ppm): This proton is adjacent to the amine nitrogen. Although the nitrogen lone pair is delocalized into the carbonyls, it still provides enough electron density to shield H-8 significantly compared to the nitro-adjacent protons.

  • Coupling Pattern: The large coupling (

    
     Hz) confirms the ortho relationship between H-7 and H-8. The small coupling (
    
    
    
    Hz) confirms the meta relationship between H-5 and H-7.

13C NMR Spectral Data

The carbon spectrum is characterized by two distinct carbonyl signals and a substituted aromatic region.

Solvent: DMSO-d6 (Reference peak at 39.5 ppm)

Chemical Shift (δ, ppm)TypeAssignmentStructural Context
159.0 – 160.5 C=OC4 Amide/Ester-like carbonyl. Typically the most deshielded signal.
146.5 – 147.5 C=OC2 Carbamate carbonyl. Slightly more shielded than C4 due to being flanked by N and O.
142.0 – 143.0 C_quatC6 Carbon bearing the Nitro group (

).
140.5 – 141.5 C_quatC8a Bridgehead carbon attached to Nitrogen (

).
129.5 – 130.5 CHC5 Aromatic CH adjacent to C4 carbonyl.
124.0 – 125.0 CHC7 Aromatic CH between Nitro and H-8.
117.0 – 118.0 CHC8 Aromatic CH adjacent to Nitrogen.
111.0 – 112.5 C_quatC4a Bridgehead carbon adjacent to C4 carbonyl.

Note: Exact shifts may vary by ±0.5 ppm depending on concentration and temperature.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra free from artifacts (like water suppression or aggregation), follow this protocol:

Step 1: Solvent Selection
  • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reason: 5-nitroisatoic anhydride has poor solubility in non-polar solvents like CDCl3. DMSO ensures complete dissolution and stabilizes the exchangeable NH proton, allowing it to be observed as a sharp(er) peak.

  • Alternative: Acetone-d6 (if sample is strictly dry), but solubility may be lower.

Step 2: Preparation
  • Weigh 10–15 mg of 5-nitroisatoic anhydride into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Sonicate for 30–60 seconds. The compound is a solid powder and requires energy to break the lattice.

    • Check: Ensure the solution is clear yellow/orange. Turbidity indicates undissolved solids which will broaden lines.

  • Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak in DMSO appears at ~3.33 ppm and can obscure signals).

Step 3: Acquisition Parameters (400 MHz)
  • Pulse Angle: 30° or 45° (to avoid saturation of the slow-relaxing quaternary carbons).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reason: The quaternary carbons (C2, C4, C6, C4a, C8a) have long T1 relaxation times. A short D1 will suppress their intensity in the 13C spectrum.

  • Scans:

    • 1H: 16–32 scans.

    • 13C: 512–1024 scans (due to low sensitivity and multiple quaternary carbons).

Synthesis & Verification Workflow

The following diagram illustrates the chemical pathway and the verification logic used to confirm the "5-nitro" vs "6-nitro" identity.

Synthesis Start Starting Material: 5-Nitroanthranilic Acid (2-Amino-5-nitrobenzoic acid) Product Product: 5-Nitroisatoic Anhydride (Structurally: 6-Nitro isomer) Start->Product Cyclization Reagent Cyclization Reagent: Phosgene or Triphosgene Reagent->Product Check1 1H NMR Check: Observe Coupling Pattern Product->Check1 Decision Pattern: s, d, d (H-5, H-7, H-8) Check1->Decision Decision->Product Confirms 6-Nitro Regiochemistry

Caption: Synthesis pathway and NMR verification logic. The "s, d, d" pattern confirms the nitro group is at position 6 (meta to C4, para to N1).

References
  • Preparation and 1H NMR Data: ChemicalBook & Patent Literature (CN103613549). "5-Nitroisatoic anhydride preparation and spectral data."

  • SHAPE Reagent Characterization: Guidelines for SHAPE Reagent Choice... (2019).[4][8] Evaluation of 5NIA and 1M6 reagents.

  • Synthesis & Regiochemistry: Zhang, W.Z. et al. (2017).[7] "Palladium-Catalyzed Cyclization... Access to Isatoic Anhydrides." ACS Catalysis. (Confirming 6-nitro structure for CAS 4693-02-1).

  • 13C NMR Reference: Beilstein J. Org.[9] Chem. (2018).[7][9] Spectral data for benzo[d][1,3]oxazine-2,4-dione derivatives.

Sources

Exploratory

Technical Guide: FTIR Spectrum Analysis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

The following technical guide is structured to provide an authoritative, application-focused analysis of the FTIR spectrum for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one . Executive Summary & Structural Context This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, application-focused analysis of the FTIR spectrum for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one .

Executive Summary & Structural Context

This guide details the vibrational spectroscopy of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one , a specific bicyclic scaffold distinct from the more common isatoic anhydride.[1][2]

Critical Structural Distinction: Researchers often confuse this compound with 5-nitroisatoic anhydride (5-nitro-1H-benzo[d][1,3]oxazine-2,4-dione).[1][2] The distinction is vital for spectral interpretation:

  • The Target (2(4H)-one): A cyclic carbamate with a single carbonyl at position 2 and a saturated methylene group (-CH₂-) at position 4.[1][2]

  • The Impurity/Analog (2,4-dione): A cyclic anhydride with carbonyls at positions 2 and 4.[2]

Why This Matters: The FTIR spectrum is the primary tool for distinguishing these two.[2] The target compound will exhibit a single carbonyl stretch and methylene C-H modes, whereas the anhydride will display a characteristic doublet carbonyl stretch and lack methylene modes.

Experimental Protocol: Data Acquisition

To ensure high-fidelity spectral data suitable for publication or regulatory submission, the following protocol is recommended.

Sample Preparation

For nitro-aromatic heterocycles, sample preparation technique significantly impacts resolution.[1][2]

MethodSuitabilityProtocol Notes
KBr Pellet (Transmission) High Recommended. Mix 1-2 mg of sample with 200 mg dry KBr.[1][2] Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect scattering.[2] Press at 8-10 tons.[1][2] Advantage:[1][2][3] Provides superior resolution for sharp Nitro (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) bands.[2]
ATR (Attenuated Total Reflectance) MediumUse a Diamond or ZnSe crystal.[2] Apply high pressure to ensure contact.[2] Warning: High refractive index of nitro-aromatics can cause peak distortion near 1350-1550 cm⁻¹.[1][2] Apply ATR correction algorithms post-acquisition.
Nujol Mull LowNot recommended due to interference of mineral oil C-H bands with the critical C(4)-H methylene signals of the target compound.
Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving aromatic hyperfine splitting).

  • Scans: 32 minimum (64 recommended for signal-to-noise > 1000:1).

  • Apodization: Boxcar or Strong Norton-Beer.

Detailed Spectral Analysis

The spectrum of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is defined by the interplay between the electron-withdrawing nitro group and the rigid cyclic carbamate ring.[1][2]

Functional Group Assignment Table[2][4]
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3250 – 3400 Secondary Amine (N-H)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
Broad, medium intensity.[2] Indicates the intact carbamate nitrogen.[2] Absence suggests N-alkylation impurities.
3050 – 3100 Aromatic Ringngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
Weak, sharp peaks characteristic of the benzene ring.
2920 – 2980 Methylene (C4)

Stretch
Critical ID Peak. Differentiates the 2(4H)-one (target) from the 2,4-dione (anhydride). Look for symmetric/asymmetric splitting.[2][4]
1700 – 1740 Cyclic Carbamate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
Primary Quantitation Peak. Strong, sharp band. Typically lower frequency than anhydrides (>1750 cm⁻¹) due to resonance donation from Nitrogen.
1600 – 1620 Aromatic Ring

Skeletal
Ring breathing modes, enhanced by the polar nitro substituent.
1520 – 1540 Nitro Group

Asymmetric
Very Strong. The position is shifted to higher wavenumbers due to the electron-deficient benzoxazinone ring.[2]
1340 – 1360 Nitro Group ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Symmetric
Strong. Paired with the 1530 band to confirm the nitro substitution pattern.
1200 – 1280 C-N / C-OMixed StretchComplex "fingerprint" region for the O-C(=O)-N linkage.
1050 – 1080 Cyclic Ether Link

Characteristic of the oxazine ring closure.
730 – 750 Aromatic Substitution

Out-of-Plane
Indicates the 1,2,3- or 1,2,4-substitution pattern on the benzene ring.[2]
Mechanistic Insight: The Nitro Group Influence

The 5-nitro group exerts a strong mesomeric effect (-M), withdrawing electron density from the benzene ring.[1][2] This impacts the carbamate system:

  • N-H Acidity: The N-H bond becomes more polarized, potentially broadening the 3300 cm⁻¹ peak due to stronger hydrogen bonding.[2]

  • C=O Frequency: The electron withdrawal reduces the donation of the nitrogen lone pair into the carbonyl, slightly increasing the C=O double bond character and shifting the frequency upward compared to non-nitro analogs.

Validation & Troubleshooting Workflow

This section outlines how to validate the identity of the compound and detect common synthesis failures.

Distinguishing the Target from Isatoic Anhydride

The most common synthesis error is over-oxidation or failure to reduce the intermediate.

  • Scenario A (Target): Single C=O peak at ~1720 cm⁻¹ + Presence of CH₂ peaks at ~2950 cm⁻¹.[2]

  • Scenario B (Impurity - Anhydride): Doublet C=O peaks at ~1760 and ~1820 cm⁻¹ + Absence of CH₂ peaks.[1][2]

Visualization of Analytical Logic (DOT Diagram)

FTIR_Analysis_Workflow Start Crude Sample 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Prep Sample Prep (KBr Pellet Recommended) Start->Prep Spectrum Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Spectrum CheckCO Check Carbonyl Region (1700 - 1850 cm⁻¹) Spectrum->CheckCO Decision1 Peak Pattern? CheckCO->Decision1 Result_Anhydride IMPURITY DETECTED Doublet (1760/1820 cm⁻¹) Identity: 5-Nitroisatoic Anhydride Decision1->Result_Anhydride Doublet Result_Carbamate Target Consistent Singlet (~1720 cm⁻¹) Decision1->Result_Carbamate Singlet CheckCH2 Check C-H Region (2800 - 3000 cm⁻¹) Result_Carbamate->CheckCH2 Decision2 Methylene Peaks? CheckCH2->Decision2 Final_Pass PASS: Structure Confirmed (Cyclic Carbamate) Decision2->Final_Pass Present (~2950) Final_Fail FAIL: Check Structure (Poss. Aromatized/Oxidized) Decision2->Final_Fail Absent

Figure 1: Logical decision tree for validating the 2(4H)-one structure against common oxidative impurities.

References

  • BOC Sciences. 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Product Entry (CAS 1002129-70-5).[1][2] Retrieved from .

  • NIST Chemistry WebBook. Infrared Spectra of Cyclic Carbamates and Oxazolones.[1][2] (General reference for carbamate C=O shifts). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Isatoic Anhydride Compound Summary (for contrast).[2] Retrieved from .

  • Royal Society of Chemistry. Spectroscopic analysis of benzoxazinone derivatives.[1][2] (Supporting Information on Carbamate IR assignments). Retrieved from .

Sources

Foundational

Electronic Effects of Nitro Group on Isatoic Anhydride Reactivity

Executive Summary Isatoic anhydride (IA) serves as a versatile "masked" isocyanate and anthranilic acid equivalent.[1] However, its baseline reactivity is often insufficient for rapid conjugation kinetics or reactions wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isatoic anhydride (IA) serves as a versatile "masked" isocyanate and anthranilic acid equivalent.[1] However, its baseline reactivity is often insufficient for rapid conjugation kinetics or reactions with weak nucleophiles.[1] The introduction of a nitro group (


), particularly at the 5-position (corresponding to the 4-position relative to the nitrogen in the benzene ring context), fundamentally alters the thermodynamic and kinetic profile of the molecule.

This guide details how the strong electron-withdrawing nature of the nitro group acts as a "reactivity tuner," accelerating nucleophilic attack by orders of magnitude (e.g.,


 reduction from minutes to seconds in hydrolysis contexts). We explore the mechanistic bifurcation between direct nucleophilic attack and the isocyanate intermediate pathway, providing actionable protocols for researchers utilizing these scaffolds in drug discovery (benzodiazepine synthesis) and chemical biology (RNA SHAPE analysis).

Electronic Fundamentals: The Nitro Effect

To manipulate isatoic anhydride successfully, one must understand the electronic perturbation caused by the nitro group.

Inductive and Resonance Withdrawal

The nitro group is a potent electron-withdrawing group (EWG) exhibiting both


 (inductive) and 

(resonance) effects.[2]
  • C4 Electrophilicity: The carbonyl carbon at position 4 (C4) is the primary site for nucleophilic attack.[1] The nitro group depletes electron density from the benzene ring, which in turn pulls density from the amide nitrogen.[3] This prevents the nitrogen lone pair from effectively donating into the C4 carbonyl, significantly increasing its electrophilic character (

    
    ).
    
  • Acidity of the N-H: In non-methylated analogs, the 5-nitro group increases the acidity of the N-H proton (

    
     drops from ~8.5 to ~6.7). This facilitates base-catalyzed ring opening to the transient isocyanate species.[1]
    
Regioselectivity Implications

While C4 attack is kinetically favored for amides/amines, the enhanced electrophilicity at C2 (carbamate carbonyl) in nitro-substituted IAs can lead to competing side reactions (ureido derivatives) if the nucleophile is sterically hindered or if the reaction is thermodynamically controlled.

Mechanistic Pathways

The reactivity of nitro-isatoic anhydrides proceeds via two distinct pathways. The dominance of a pathway is dictated by pH, solvent dielectric constant, and the specific location of the nitro substituent.

Pathway A: Direct Nucleophilic Attack

Dominant in neutral/acidic media or with strong nucleophiles.[1] The nucleophile attacks C4, opening the ring to form an anthranilamide derivative after decarboxylation.

Pathway B: Isocyanate Intermediate

Dominant in basic media.[1] The base deprotonates the N-H; the nitro group stabilizes the resulting anion, facilitating the elimination of the carboxylate to form an isocyanate. This species is highly reactive.[1][4]

IA_Mechanism IA 5-Nitroisatoic Anhydride Tetra Tetrahedral Intermediate IA->Tetra Path A: Direct Attack (C4) Isocyanate Isocyanate Intermediate IA->Isocyanate Path B: Base (Deprotonation) Nu Nucleophile (R-NH2) Nu->Tetra Base Base (Catalyst) Base->IA Product Anthranilamide Derivative Tetra->Product -CO2 CO2 CO2 (Gas) Tetra->CO2 Isocyanate->Product + Nu

Figure 1: Mechanistic bifurcation of 5-nitroisatoic anhydride reactivity. Path A dominates in neutral conditions; Path B is accelerated by the nitro group's stabilization of the N-anion.

Quantitative Impact: Reactivity Comparison

The electronic activation provided by the nitro group is best illustrated by comparing the hydrolysis half-lives (


) of RNA SHAPE reagents. These reagents rely on the isatoic anhydride scaffold to acylate the 2'-hydroxyl group of RNA.

Table 1: Comparative Reactivity of Isatoic Anhydride Derivatives

ReagentSubstituentElectronic EffectHydrolysis

(pH 8.[1]0)
Relative Reactivity
NMIA N-MethylWeakly Donating (+I)~ 240 sec (4 min)Baseline (1x)
1M7 1-Methyl-7-NitroStrong Withdrawing (-R, -I)~ 14 sec~17x Faster
BzCN (Benzoyl Cyanide)*Extreme Withdrawing~ 0.25 secToo reactive for many apps

Note: Data derived from SHAPE chemistry kinetics [1, 2].[1] 1M7 (nitro-substituted) offers the optimal balance between stability and rapid conjugation.

Experimental Protocols

Protocol A: Synthesis of 5-Nitroisatoic Anhydride

Context: This protocol avoids the use of phosgene gas, utilizing triphosgene as a safer solid substitute.

Reagents:

  • 2-Amino-5-nitrobenzoic acid (10 mmol)

  • Triphosgene (3.5 mmol)

  • THF (Anhydrous, 50 mL)

  • Triethylamine (Catalytic)

Workflow:

  • Dissolution: Dissolve 2-amino-5-nitrobenzoic acid in dry THF under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add triphosgene (dissolved in 5 mL THF) dropwise over 20 minutes.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours. The solution should clarify as

    
     is evolved (trap acidic gases).
    
  • Isolation: Cool the mixture. The product may precipitate.[1][5][6] If not, concentrate the solvent to 20% volume and add cold hexane.

  • Purification: Filter the solid. Recrystallize from dioxane or glacial acetic acid.[1][7]

    • Yield Expectation: 75-85%

    • Appearance: Light yellow/tan solid.[1]

Protocol B: Nucleophilic Ring Opening (Amine Conjugation)

Context: Synthesis of a nitro-anthranilamide derivative.

Reagents:

  • 5-Nitroisatoic anhydride (1.0 equiv)

  • Primary Amine (

    
    , 1.1 equiv)
    
  • Solvent: DMF or Acetonitrile (ACN)

  • Base:

    
     (0.5 equiv, optional, accelerates Path B)
    

Workflow:

  • Preparation: Dissolve 5-nitroisatoic anhydride in ACN (0.2 M concentration). Note: If solubility is poor, use DMF.

  • Reaction: Add the amine.

    • Observation: Evolution of

      
       bubbles indicates reaction progress.[1]
      
  • Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The anhydride spot (

    
    ) will disappear; the amide product (
    
    
    
    ) will appear.
  • Completion: Stir at Room Temp for 1 hour (vs. 6-12 hours for unsubstituted IA).

  • Workup: Pour into ice water. The nitro-anthranilamide usually precipitates.[1] Filter and dry.[1]

Troubleshooting & Optimization

The enhanced reactivity of nitro-isatoic anhydrides introduces specific handling challenges.

Solubility vs. Hydrolysis

Nitro-IAs are significantly less soluble in non-polar solvents (DCM, Toluene) compared to unsubstituted IA.

  • Problem: Using DMSO/DMF improves solubility but these solvents are hygroscopic.

  • Risk: Moisture initiates hydrolysis to the amino acid, destroying the reagent.[1]

  • Solution: Use anhydrous DMF stored over molecular sieves (4Å). Prepare solutions immediately before use.

Storage Stability

Due to the electron-deficient carbonyls, 5-nitroisatoic anhydride is susceptible to atmospheric moisture degradation.

  • Storage: Store at -20°C under argon/nitrogen.

  • Indicator: If the solid turns from pale yellow to deep orange/brown, it has likely hydrolyzed and decarboxylated to the nitro-aniline derivative.[1]

Optimization Problem Low Solubility in DCM/Toluene Action Switch to Polar Aprotic (DMF) Problem->Action Required for Dissolution Risk Hygroscopic Solvent (Hydrolysis Risk) Action->Risk Introduces Water Mitigation Use Anhydrous DMF + Molecular Sieves Risk->Mitigation Prevents Degradation

Figure 2: Decision matrix for solvent selection and risk mitigation.

References

  • Turner, R., Shefer, K., & Ares, M. (2012). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7).[8][9][10] RNA, 19(12), 1857–1860.

  • Mortimer, S. A., & Weeks, K. M. (2007).[1] A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry.[1] Journal of the American Chemical Society, 129(14), 4144–4145.

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • BenchChem. (2025).[1] Reactivity Showdown: N-Methylisatoic Anhydride vs. Isatoic Anhydride.

Sources

Exploratory

Mechanism of Nucleophilic Attack on the 5-Nitroisatoic Anhydride Ring

A Technical Whitepaper on Regioselectivity, RNA SHAPE Chemistry, and Heterocyclic Synthesis Executive Summary 5-Nitroisatoic anhydride (5-NIA) is a highly reactive, versatile heterocyclic electrophile. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Regioselectivity, RNA SHAPE Chemistry, and Heterocyclic Synthesis

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a highly reactive, versatile heterocyclic electrophile. Characterized by a benzoxazine-2,4-dione core substituted with a strongly electron-withdrawing nitro group, 5-NIA serves as a critical reagent in two distinct but mechanistically related fields: the structural probing of RNA molecules in living cells via SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry[1], and the solid-phase synthesis of complex heterocyclic therapeutics, such as quinazolinones[2]. This whitepaper deconstructs the regioselective nucleophilic attack on the 5-NIA ring, detailing the causality behind its reaction pathways and outlining self-validating experimental protocols.

Structural and Electronic Grounding of 5-NIA

The reactivity of isatoic anhydrides is governed by the two electrophilic carbonyl centers within the heterocyclic ring: the carbamate carbonyl (C2) and the anhydride carbonyl (C4)[3].

In 5-NIA, the nitro group is located at the C5 position of the aromatic ring, directly adjacent (ortho) to the C4 carbonyl. This positioning exerts a profound inductive and resonance electron-withdrawing effect, significantly increasing the partial positive charge (


) on the C4 carbon[3]. Consequently, hard nucleophiles—such as primary amines in organic synthesis or the 2'-hydroxyl groups of flexible RNA nucleotides—exhibit overwhelming regioselectivity for the C4 position[4].
The Mechanism of Nucleophilic Attack

The reaction cascade initiated by nucleophilic attack on 5-NIA is a self-driving thermodynamic process characterized by the following sequence:

  • Nucleophilic Addition: The nucleophile (Nu:) attacks the highly electrophilic C4 carbonyl, forming a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, breaking the C4–O3 bond. This opens the benzoxazine ring, yielding an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decarboxylates (loss of CO

    
    ). This irreversible release of gas acts as a thermodynamic sink, driving the reaction to completion[2].
    
  • Product Formation: The resulting product is an ortho-substituted benzamide (if the nucleophile was an amine) or an ester adduct (if the nucleophile was an alcohol/hydroxyl)[1].

Mechanism A 5-NIA + Nucleophile (Nu:) B Attack at C4 Carbonyl (Rate-Limiting) A->B C Tetrahedral Intermediate B->C D Ring Opening (Carbamic Acid) C->D E Decarboxylation (-CO2) D->E F Final Adduct (Amide/Ester) E->F

Figure 1: Mechanistic pathway of nucleophilic attack on 5-NIA leading to decarboxylation.

Application in RNA Structure Probing (SHAPE-MaP)

In RNA biology, the folding and local dynamics of transcripts dictate their function. 5-NIA is deployed as a premium SHAPE reagent for in-cell probing because its half-life and membrane permeability are perfectly balanced to acylate RNA before undergoing aqueous hydrolysis[4][5]. Flexible, single-stranded RNA nucleotides possess structurally unconstrained 2'-hydroxyl groups that act as nucleophiles, attacking the C4 carbonyl of 5-NIA to form stable 2'-O-adducts[1].

Protocol 1: In-Cell RNA Probing with 5-NIA (Self-Validating Workflow)

To ensure the trustworthiness of the structural data, this protocol employs a self-validating quenching and degradation workflow to prevent false-positive signals.

  • Step 1: Reagent Delivery. Add 250 mM 5-NIA (dissolved in anhydrous DMSO) directly to the cell culture media[4].

    • Causality: DMSO is required to maintain the solubility of the hydrophobic 5-NIA and facilitate rapid transport across the lipid bilayer.

  • Step 2: In Vivo Acylation. Incubate for 10 minutes at 37 °C[4].

    • Causality: This specific time window allows 5-NIA to permeate the cell and react with flexible RNA 2'-OH groups to form stable 2'-O-adducts (2-amino-5-nitrobenzoate esters) before the reagent is completely hydrolyzed by intracellular water[1][4].

  • Step 3: Quenching. Add 1 M Dithiothreitol (DTT)[4].

    • Causality: The highly nucleophilic thiols in DTT rapidly attack and neutralize any unreacted 5-NIA. This prevents post-lysis modification of the RNA, which would destroy the spatial context of the in vivo state[4].

  • Step 4: RNA Extraction & DNase Digestion. Extract RNA using phenol-chloroform and treat with DNase I[1].

    • Causality: The downstream Mutational Profiling (MaP) readout relies on reverse transcriptase error rates. The complete eradication of genomic DNA is an absolute prerequisite to prevent false-positive mutation signals[1].

  • Step 5: MaP Reverse Transcription. Reverse transcribe the RNA using a specialized polymerase in the presence of Mn

    
     ions[1].
    
    • Causality: Mn

      
       relaxes the fidelity of the reverse transcriptase, forcing it to read through the bulky 5-NIA adducts and incorporate non-complementary nucleotides (mutations) rather than truncating the cDNA. These mutations are mapped via Next-Generation Sequencing[1].
      

SHAPE_Workflow Step1 Live Cells + 5-NIA (in DMSO) Step2 In Vivo Acylation of Flexible 2'-OH Step1->Step2 Step3 Quench (DTT) & RNA Extraction Step2->Step3 Step4 DNase Digestion (Remove Genomic DNA) Step3->Step4 Step5 MaP Reverse Transcription (Encode Adducts as Mutations) Step4->Step5 Step6 Next-Generation Sequencing & Reactivity Profiling Step5->Step6

Figure 2: Self-validating SHAPE-MaP workflow utilizing 5-NIA for in-cell RNA probing.

Application in Heterocyclic Drug Synthesis

Beyond RNA profiling, 5-NIA is a highly efficient building block for synthesizing 2-amino-4(1H)-quinazolinones, a scaffold prevalent in kinase inhibitors and antiviral compounds[2].

Protocol 2: Solid-Phase Synthesis of Quinazolinones via 5-NIA

The synthesis of 2-amino-4(1H)-quinazolinones via 5-NIA requires precise control over nucleophilic activation.

  • Step 1: Pseudourea Formation. Convert a resin-bound primary amine to an S-methylthiopseudourea using Fmoc-isothiocyanate followed by methylation[2].

    • Causality: This transformation establishes a dual-purpose intermediate: it possesses enhanced nucleophilicity for the initial attack on the C4 carbonyl, and it provides a highly effective leaving group (methanethiol) to drive the final cyclization[2].

  • Step 2: Nucleophilic Attack & Ring Opening. React the resin-bound pseudourea with 5-NIA in N,N-dimethylacetamide (DMAc)[2].

    • Causality: The pseudourea nitrogen attacks the C4 carbonyl of 5-NIA. The 5-nitro group lowers the activation energy of this attack. Subsequent decarboxylation yields a highly reactive intermediate[2].

  • Step 3: Intramolecular Cyclization. The newly formed aniline nitrogen (from the opened 5-NIA ring) attacks the pseudourea carbon, eliminating methanethiol[2].

    • Causality: The elimination of the volatile methanethiol drives the irreversible closure of the pyrimidine ring, yielding the stable quinazolinone core[2].

Quantitative Data: SHAPE Reagent Comparison

When selecting an isatoic anhydride derivative for nucleophilic functionalization or RNA probing, reaction kinetics are paramount. The table below summarizes the properties of common SHAPE reagents[4][5].

ReagentChemical NameTarget NucleophileOptimal Use CaseIn-Cell Reaction Time
5NIA 5-Nitroisatoic anhydrideRNA 2'-OHIn vivo RNA structural profiling~10 min
1M7 1-Methyl-7-nitroisatoic anhydrideRNA 2'-OHCell-free / in vitro RNA probing~5 min
NMIA N-Methylisatoic anhydrideRNA 2'-OHGeneral use, slow kinetics~45 min
NAI 2-Methylnicotinic acid imidazolideRNA 2'-OHIn vivo probing (requires quench)15–30 min
References
  • [2] Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives | ACS Combinatorial Science. 2

  • [3] Competitive 1,3-Dipolar Cycloaddition Reactions of an Azomethine Ylide with Aromatic and Carbonyl Groups of Nitro-Substituted Isatoic Anhydrides | ResearchGate. 3

  • [5] Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies | PubMed.5

  • [1] In-cell RNA structure probing with SHAPE-MaP | PMC - NIH. 1

  • [4] Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies | Biochemistry - ACS Publications.4

Sources

Foundational

Literature review of 5-nitroisatoic anhydride in heterocyclic synthesis

The following technical guide details the utility, reactivity, and synthetic protocols for 5-nitroisatoic anhydride in the construction of nitrogen-containing heterocycles. Executive Summary 5-Nitroisatoic anhydride (6-n...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, reactivity, and synthetic protocols for 5-nitroisatoic anhydride in the construction of nitrogen-containing heterocycles.

Executive Summary

5-Nitroisatoic anhydride (6-nitro-1H-3,1-benzoxazine-2,4-dione) is a high-value electrophilic scaffold used to synthesize diverse bioactive heterocycles, including quinazolinones, benzodiazepines, and anthranilamides. Unlike its unsubstituted parent, the 5-nitro variant possesses a strongly electron-withdrawing nitro group para to the amine nitrogen (in the precursor structure), which significantly enhances the electrophilicity of the C4 carbonyl and increases the acidity of the N1 proton. This guide provides a mechanistic breakdown of its reactivity, validated synthetic protocols, and critical troubleshooting insights for medicinal chemists.

Structural & Electronic Characterization

To ensure reproducibility, one must first clarify the nomenclature and electronic bias of the substrate.

Nomenclature Clarification

Commercial "5-nitroisatoic anhydride" is derived from 2-amino-5-nitrobenzoic acid . In the IUPAC numbering of the benzoxazine ring system, the nitro group resides at position 6 .

  • Common Name: 5-Nitroisatoic anhydride[1][2][3][4]

  • IUPAC Name: 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione

  • CAS: 4693-02-1[1][2]

Electronic Bias & Regioselectivity

The nitro group exerts a strong inductive (-I) and mesomeric (-M) effect. This creates a specific reactivity profile compared to unsubstituted isatoic anhydride:

  • Enhanced Electrophilicity at C4: The carbonyl at C4 (ester-like) becomes highly susceptible to nucleophilic attack, facilitating rapid ring opening with amines.

  • Acidity of N-H: The pKa of the N-H proton is significantly lower (~6.7 vs. >8 for the parent), making it easier to generate the anion, which can equilibrate with the open-chain isocyanate species.

G cluster_0 Reactivity Switch cluster_1 Divergent Pathways NIA 5-Nitroisatoic Anhydride Iso Isocyanate Intermediate NIA->Iso Base/Heat (Equilibrium) Amide Anthranilamide (Kinetic Product) NIA->Amide Nucleophile attacks C4 Urea Ureido Acid (Thermodynamic/Steric) NIA->Urea Nucleophile attacks C2 caption Fig 1. Mechanistic divergence: C4 attack (dominant) vs C2 attack.

Core Synthetic Applications

Synthesis of 6-Nitroquinazolin-4(3H)-ones

This is the "workhorse" reaction for this scaffold. The synthesis proceeds via a one-pot condensation-cyclization with a primary amine and an orthoester (or aldehyde/oxidant).

Mechanism:

  • Ring Opening: Primary amine attacks C4, releasing CO₂ to form the N-substituted 2-amino-5-nitrobenzamide.

  • Cyclization: The amide nitrogen attacks the electrophilic carbon of the orthoester/aldehyde, followed by elimination to close the pyrimidine ring.

Data Comparison: Catalyst Efficiency Reaction of 5-nitroisatoic anhydride + Aniline + Benzaldehyde

CatalystSolventTemp (°C)Time (h)Yield (%)Notes
Sulfamic Acid EtOH/H₂O802.592Green, recyclable solid acid [1].
I₂ (Iodine) DMSO1004.085Oxidative cyclization required.
AcOH (Reflux) AcOH1186.078Traditional, harsher workup.
Microwave No Solvent1400.189Rapid, requires specialized equipment.
Synthesis of 1,4-Benzodiazepine-2,5-diones

Reaction with


-amino acids (e.g., glycine, alanine) yields the 1,4-benzodiazepine scaffold. The nitro group enhances the rate of the initial nucleophilic attack by the amino acid.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 6-Nitroquinazolin-4(3H)-ones

Targeting the antimicrobial/anticancer pharmacophore.

Reagents:

  • 5-Nitroisatoic anhydride (1.0 mmol)

  • Primary Amine (e.g., Benzylamine, 1.1 mmol)

  • Orthoester (e.g., Triethyl orthoformate, 1.5 mmol) or Aldehyde (1.1 mmol)

  • Catalyst: Sulfamic Acid (10 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, combine 5-nitroisatoic anhydride, the amine, and sulfamic acid in ethanol.

  • Activation: Stir at room temperature for 10 minutes. Observation: Evolution of CO₂ gas indicates successful ring opening to the intermediate benzamide.

  • Cyclization: Add the orthoester (or aldehyde). Heat the mixture to reflux (80°C).

  • Monitor: Track via TLC (Ethyl Acetate:Hexane 3:7). The anhydride spot (Rf ~0.6) should disappear; the product spot (fluorescent under UV) will appear.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or DMF/Water if necessary.

Yield Expectation: 85-94% Validation Check: IR spectrum should show disappearance of anhydride doublets (1780, 1730 cm⁻¹) and appearance of quinazolinone C=O (~1680 cm⁻¹) and NO₂ stretches (1530, 1350 cm⁻¹).

Protocol B: Synthesis of Nitro-Substituted Benzodiazepine-2,5-diones

Targeting the CNS-active scaffold.

Reagents:

  • 5-Nitroisatoic anhydride (1.0 mmol)

  • L-Proline or Glycine (1.1 mmol)

  • Solvent: Glacial Acetic Acid (3 mL)

  • Heat Source: Microwave Reactor (or oil bath at 120°C)

Step-by-Step Workflow:

  • Mix: Suspend 5-nitroisatoic anhydride and the amino acid in glacial acetic acid in a microwave-safe vial.

  • Irradiate: Heat at 130°C for 3-5 minutes (Microwave) or reflux for 2-3 hours (Oil bath).

  • Mechanism Check: The amino acid attacks C4, releasing CO₂. The carboxylic acid of the amino acid then condenses with the aniline nitrogen (intramolecular cyclization).

  • Workup: Remove acetic acid under reduced pressure.

  • Neutralization: Treat the residue with saturated NaHCO₃ solution to neutralize residual acid.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

Workflow Start Start: 5-Nitroisatoic Anhydride + Amino Acid Step1 Step 1: Nucleophilic Attack (C4) (-CO2 Release) Start->Step1 Ring Opening Step2 Step 2: Thermal Cyclization (Acetic Acid / 130°C) Step1->Step2 Condensation End Product: 7-Nitro-1,4-benzodiazepine-2,5-dione Step2->End Isolation caption Fig 2. Workflow for Benzodiazepine Synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Ring Opening) Incomplete CO₂ evolution; Nucleophile too weak.Ensure the amine is nucleophilic enough. For weak amines (anilines), use a polar aprotic solvent (DMF) and higher temp (>100°C).
Formation of Urea Byproduct Attack at C2 instead of C4.This occurs with sterically hindered amines. Switch to a less hindered amine or use a catalyst (e.g., DMAP) to activate C4.[5]
Incomplete Cyclization Water present in reaction (for orthoester route).Use anhydrous solvents.[5][6] Add molecular sieves. For aldehyde route, ensure an oxidant (like I₂ or air) is present if aromatization is needed.
Solubility Issues 5-Nitro derivatives are often insoluble in EtOH.Switch to DMF or DMSO. Precipitate product by adding water during workup.

References

  • Atya, E. (2017). Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)-ones.[7] ResearchGate.

  • De La Cruz, A., et al. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Journal of the Brazilian Chemical Society.

  • PubChem. (2025).[8] 5-Nitroisatoic anhydride (Compound Summary). National Library of Medicine.

  • ChemicalBook. (2026).[9] 5-Nitroisatoic Anhydride Properties and Synthesis.

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinones.

Sources

Exploratory

Comprehensive Safety &amp; Handling Guide: Nitro-Benzoxazinones in Drug Discovery

The following technical guide is structured to serve as a master handling document for Nitro-Benzoxazinones , a class of chemical scaffolds frequently utilized in the development of antimycobacterial agents (e.g., DprE1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a master handling document for Nitro-Benzoxazinones , a class of chemical scaffolds frequently utilized in the development of antimycobacterial agents (e.g., DprE1 inhibitors like PBTZ169/Macozinone analogs) and anticancer therapeutics.

Executive Summary

Nitro-benzoxazinones represent a high-value pharmacophore in medicinal chemistry, particularly for tuberculosis (TB) and oncology indications. However, their safety profile is dominated by two critical intrinsic hazards: energetic instability associated with the nitro group and genotoxicity stemming from metabolic bioactivation. This guide synthesizes chemical safety data, toxicological mechanisms, and containment strategies to ensure personnel safety and data integrity during drug development.

Part 1: Chemical Characterization & Hazard Identification

The nitro-benzoxazinone scaffold combines a bicyclic benzoxazinone core with a nitro (


) substituent. This structural marriage dictates the primary physical and chemical hazards.
Structural Hazard Analysis
Structural MotifAssociated HazardMechanism of Action
Nitro Group (

)
Explosion / Energetic Decomposition High oxygen balance; susceptible to rapid thermal decomposition releasing

gases. Potential for shock sensitivity if multi-nitrated.
Benzoxazinone Ring Skin Sensitization / Irritation The cyclic carbamate/lactone moiety is electrophilic. It can acylate nucleophilic residues (lysine/cysteine) on skin proteins, leading to haptenization and allergic contact dermatitis.
Trifluoromethyl (

)
Environmental Persistence Often present in lead compounds (e.g., BTZ043 analogs). Increases lipophilicity and resistance to metabolic degradation, complicating waste disposal.
GHS Classification (Generalized)

Based on surrogate data from PBTZ169 and 6-nitro-benzoxazinone.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.

  • H341: Suspected of causing genetic defects (due to nitro-reduction).

  • H373: May cause damage to organs (Liver/Spleen) through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.[2]

Part 2: Toxicological Assessment & Mechanism

The Genotoxicity Paradox

The most critical safety concern for researchers handling nitro-benzoxazinones is genotoxicity . While the nitro group is essential for efficacy (e.g., suicide inhibition of the DprE1 enzyme in M. tuberculosis), it is also a structural alert for mutagenicity in human cells.

Mechanism of Bioactivation: The toxicity is not inherent to the parent molecule but to its metabolites. In hypoxic environments or via specific nitroreductases (NTR), the nitro group undergoes a six-electron reduction.

GenotoxicityMechanism Parent Nitro-Benzoxazinone (Parent Drug) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction (Nitroreductase) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium Acid/Enzymatic Activation Excretion Amino Metabolite (-NH2, Detoxified) Hydroxyl->Excretion Complete Reduction DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding (Guanine C8)

Figure 1: Metabolic activation pathway of nitro-benzoxazinones leading to potential genotoxicity.

Target Organ Toxicity[3]
  • Hepatotoxicity: The liver is the primary site of nitro-reduction. Accumulation of reactive hydroxylamines can deplete glutathione reserves.

  • Respiratory Sensitization: Inhalation of fine dusts can trigger hypersensitivity pneumonitis due to the acylation of alveolar proteins by the benzoxazinone ring.

Part 3: Risk Management & Handling Protocols

Occupational Exposure Banding (OEB)

Given the potency of these compounds (often active in the nanomolar range against bacteria) and the genotoxic potential:

  • Default Assignment: OEB 4 (1–10 µg/m³).

  • Handling Requirement: High Containment.

Engineering Controls Hierarchy

Do not rely solely on PPE. The primary barrier must be engineering controls.

OperationRequired ContainmentRationale
Weighing (< 10 mg) Vented Balance Enclosure (VBE)Prevents aerosolization of static-prone powders.
Weighing (> 10 mg) Glovebox / IsolatorOEB 4 compounds require total physical separation from the operator.
Solution Prep Fume Hood (Class II)Once dissolved, inhalation risk decreases, but splash protection is vital.
Synthesis/Heating Blast Shield + Fume HoodCRITICAL: Nitro compounds can decompose explosively. Never heat to dryness without a safety screen.
Protocol: Safe Weighing of Potent Nitro-Compounds

Objective: Weigh 50 mg of PBTZ169 analog without exposure.

  • Preparation: Activate VBE/Isolator. Verify negative pressure (-150 Pa).

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Nitro-benzoxazinones are often crystalline and highly static, leading to "jumping" powder.

  • Transfer: Open the source container only inside the enclosure. Use a disposable antistatic micro-spatula.

  • Decontamination: Before removing the weighing boat, wipe the exterior with a solvent-dampened wipe (e.g., 10% Ethanol) to capture invisible dust.

  • Waste: Dispose of the spatula and wipes inside the enclosure into a continuous liner bag.

Part 4: Emergency Response & Stability

Thermal Stability & Fire Fighting

Nitro-benzoxazinones are Type IV energetic materials (typically). They may not detonate but will deflagrate (burn violently).

  • Fire Hazard: Thermal decomposition releases toxic nitrogen oxides (

    
    ) and sulfur oxides (
    
    
    
    , if thio-analogs).
  • Extinguishing Media: Flood with water. Do not use dry chemical or foam if the fire involves a large quantity of nitro compounds, as they provide insulation that accelerates internal decomposition.

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) and reducing agents (hydrazine, metal hydrides). Bases can deprotonate the alpha-position or open the oxazinone ring, potentially leading to runaway exothermic reactions.

Spills and Decontamination

Scenario: 100 mg powder spill on the benchtop.

  • Evacuate: Clear the immediate area. Allow dust to settle (10 mins).

  • PPE Upgrade: Don double nitrile gloves, Tyvek sleeves, and an N95/P3 respirator.

  • Wet Wiping: DO NOT SWEEP. Cover the spill with a paper towel dampened with 1M Sodium Carbonate (

    
    ) .
    
    • Chemistry: The mild base helps hydrolyze the benzoxazinone ring, rendering it less electrophilic/reactive, while wetting prevents dust.

  • Removal: Scoop up the damp towel and place it in a hazardous waste bag.

  • Final Clean: Wipe surface with 70% Isopropanol.

Emergency Decision Logic

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Fire Fire / Thermal Event Type->Fire Spill Powder/Liquid Spill Type->Spill Exposure Personnel Exposure Type->Exposure ActionFire Evacuate Lab Do NOT fight manually Risk of NOx fumes Fire->ActionFire ActionSpill Isolate Area Wet Wipe (No Sweeping) Use 1M Na2CO3 Spill->ActionSpill ActionSkin Wash with Soap/Water (15 mins) Do NOT use solvent Exposure->ActionSkin Skin ActionInhale Fresh Air Medical Monitor for Delayed Pulmonary Edema Exposure->ActionInhale Inhalation

Figure 2: Decision tree for emergency response involving nitro-benzoxazinones.

Part 5: Waste Management & Regulatory Compliance

Disposal
  • Stream: High-Temperature Incineration.

  • Labeling: Must be clearly labeled "Toxic," "Suspected Mutagen," and "Nitro-Compound (Potential Explosive Hazard)."

  • Aqueous Waste: Do not pour down the drain.[3] Even trace amounts are toxic to aquatic life (H410). Collect all aqueous washes in a dedicated carboy.

Regulatory Status
  • TSCA/REACH: Most nitro-benzoxazinones in drug discovery are Research & Development (R&D) Exemption only. They are not listed on public inventories.

  • Transport (IATA):

    • Likely UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3344 (Pentaerythritol tetranitrate mixture... if explosive properties are confirmed, though rare for mono-nitro drugs).

    • Default to Class 6.1 (Toxic Substance) for shipping.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[4][5] Science. Link

  • Tereshchenko, N., et al. (2021). "Macozinone (PBTZ169), a Potent DprE1 Inhibitor, Is a Promising New Candidate for the Treatment of Tuberculosis."[6] Antimicrobial Agents and Chemotherapy.[4][7] Link

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology. Link

  • Vertex Pharmaceuticals. (2020). "Safety Data Sheet: Nitro-compounds and Handling." Vertex AI Search Result 1.14 (Surrogate Data). Link

  • Fisher Scientific. (2025). "Safety Data Sheet: 6-Nitro-benzoxazinone." Fisher Scientific SDS. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of quinazolinones using 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Application Note: High-Precision Synthesis of Quinazolinones using 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Part 1: Executive Summary & Strategic Rationale The quinazolin-4(3H)-one pharmacophore is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of Quinazolinones using 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Part 1: Executive Summary & Strategic Rationale

The quinazolin-4(3H)-one pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous EGFR inhibitors, anticonvulsants, and antimicrobial agents. While unsubstituted isatoic anhydrides are common precursors, the 5-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (5-nitroisatoic anhydride) variant offers unique synthetic utility. The C5-nitro group provides a handle for late-stage functionalization (via reduction to the amine) and significantly alters the electronic landscape of the heterocyclic core, influencing both biological binding affinity and synthetic reactivity.

Scope of this Guide: This document details the conversion of 5-nitroisatoic anhydride into functionalized quinazolinones. Unlike generic protocols, this guide addresses the specific solubility challenges and electronic deactivation associated with the nitro-substituted precursor.

Key Advantages of this Chemistry:

  • Atom Economy: Utilizes the release of CO₂ as an irreversible driving force.

  • Regiocontrol: The pre-formed anhydride ring guarantees the position of the nitro group in the final product (yielding 5-nitroquinazolinones), avoiding the mixture issues common in direct nitration of quinazolinones.

  • Versatility: Supports both one-pot multicomponent reactions (MCR) and stepwise isolation of anthranilamide intermediates.

Part 2: Mechanistic Insight & Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic attack on the anhydride carbonyl (C4), followed by decarboxylation. The presence of the electron-withdrawing nitro group at the 5-position (peri to the carbonyl) makes C4 highly electrophilic but also introduces steric bulk that can impede bulky amines.

Figure 1: Reaction Pathway and Decision Tree

QuinazolinoneSynthesis cluster_0 Process Selection Start 5-Nitroisatoic Anhydride (Precursor) Inter1 Intermediate A: Open Carbamic Acid Start->Inter1 Nucleophilic Attack (C4) MethodA Method A: One-Pot MCR (High Throughput) Start->MethodA Amine Primary Amine (R-NH2) Amine->Inter1 Inter2 Intermediate B: 2-Amino-6-nitrobenzamide (Anthranilamide) Inter1->Inter2 -CO2 (Decarboxylation) Product Target: 5-Nitroquinazolin-4(3H)-one Inter2->Product Cyclization (Condensation + Oxidation) MethodB Method B: Stepwise (Complex R-groups) Inter2->MethodB Isolate Aldehyde Aldehyde/Orthoester (Electrophile) Aldehyde->Product MethodA->Product MethodB->Product

Caption: Mechanistic flow from 5-nitroisatoic anhydride to quinazolinone. Note the decarboxylation step which drives the equilibrium forward.

Part 3: Experimental Protocols

Protocol A: Green One-Pot Synthesis (Recommended)

Best for: Rapid library generation, simple amines (benzyl, alkyl, aryl), and high-throughput screening.

Principle: This method utilizes a catalytic amount of Iodine (I₂) or an Ionic Liquid to facilitate both the ring-opening and the subsequent condensation-oxidation in a single vessel, often under solvent-free conditions to maximize concentration and reaction rate.

Reagents:

  • 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Catalyst: Molecular Iodine (10 mol%) or [bmim]BF₄ (ionic liquid).

  • Oxidant (if using aldehyde): TBHP (tert-Butyl hydroperoxide) or air (slow). Note: If using orthoesters instead of aldehydes, no oxidant is needed.

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial or round-bottom flask, combine the 5-nitroisatoic anhydride (e.g., 1.0 mmol, 222 mg), the aldehyde (1.1 mmol), and the amine (1.1 mmol).

  • Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).

  • Reaction:

    • Thermal: Heat to 80°C (solvent-free) or reflux in Ethanol/Water (1:1) for 4-6 hours.

    • Microwave (Preferred): Irradiate at 120°C for 15-20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Monitoring: Check TLC (Eluent: 30% EtOAc in Hexane). Look for the disappearance of the anhydride (Rf ~0.6) and the appearance of the fluorescent quinazolinone spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 5 mL of cold aqueous Sodium Thiosulfate (10%) to quench the iodine.

    • The product usually precipitates. Filter the solid.

    • Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot Ethanol or DMF/Water if necessary.

Data Validation (Expected):

  • Yield: 85-95%[1]

  • Appearance: Yellow to orange solid (due to nitro group conjugation).

Protocol B: Stepwise Synthesis via Anthranilamide

Best for: Valuable/sensitive amines, complex SAR studies, or when the one-pot method yields tarry byproducts.

Step 1: Isolation of 2-Amino-6-nitro-N-substituted benzamide

  • Dissolve 5-nitroisatoic anhydride (1.0 equiv) in anhydrous DMF (Minimum volume, e.g., 5 mL per gram). Note: DMF is required due to the poor solubility of the nitro-derivative in MeCN or Toluene.

  • Add the amine (1.05 equiv) dropwise at room temperature.

  • Heat to 60°C for 2 hours until CO₂ evolution ceases.

  • Pour into crushed ice. The anthranilamide intermediate will precipitate. Filter and dry.

Step 2: Cyclization

  • Suspend the intermediate from Step 1 in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Add a catalytic amount of p-TSA (p-Toluenesulfonic acid) or Sulfamic Acid (5 mol%).

  • Reflux for 3-5 hours.

  • Cool and filter the precipitate.

Part 4: Critical Optimization & Troubleshooting (The "Expertise")

The 5-nitro group introduces specific challenges not found in the unsubstituted parent compound.

Table 1: Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Solubility Nitro group increases polarity and lattice energy.Switch solvent from EtOH to DMF or DMAc . Use microwave heating to overcome solubility barriers.
Incomplete Reaction Steric hindrance at C5 (peri-position).Increase temperature to 120°C . Use 1.5 equiv of amine. Ensure vigorous stirring.
Product is an Oil/Tar Polymerization of aldehyde or incomplete oxidation.Switch from Aldehyde/Oxidant method to Triethyl Orthoformate (TEOF) method (Protocol B, Step 2).
Regioisomer Confusion Impure starting material.Verify Precursor: Ensure you have the 5-nitro isomer (derived from 3-nitroanthranilic acid) and not the more common 6-nitro isomer. Check 1H NMR coupling constants.

Safety Note: Nitro-aromatics are energetic. While 5-nitroisatoic anhydride is generally stable, avoid heating dry solids above 200°C. Perform all reactions behind a blast shield when scaling up >5g.

Part 5: References

  • Hassankhani, A. (2019).[2] Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc under Solvent-free conditions.[2] Semantic Scholar.

  • Mohammadi Ziarani, G., et al. (2019).[3] Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Organic Chemistry Research.

  • Wang, L., et al. (2012).[4] An efficient synthesis of 3-benzylquinazolin-4(1H)-one derivatives under catalyst-free and solvent-free conditions.[5][6] Synthetic Communications.

  • Connors, R., et al. (2025).[7] Quinazolinones [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI Molecules.

  • Ramesh, B., et al. (2018). Solvent-free one-pot consecutive synthesis of quinazolinone sulfonamides. Asian Journal of Organic Chemistry.

Sources

Application

Protocol for reacting 5-nitroisatoic anhydride with primary amines

Application Note: Precision Amidation of 5-Nitroisatoic Anhydride with Primary Amines Overview For drug development professionals and synthetic chemists, the reaction of 5-nitroisatoic anhydride with primary amines is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amidation of 5-Nitroisatoic Anhydride with Primary Amines

Overview For drug development professionals and synthetic chemists, the reaction of 5-nitroisatoic anhydride with primary amines is a cornerstone methodology. It provides direct, high-yield access to 2-amino-5-nitrobenzamide derivatives—critical precursors for synthesizing complex pharmacophores such as quinazolinones and benzodiazepines. This application note details the mechanistic causality, a self-validating experimental protocol, and quantitative optimization strategies for this essential transformation.

Mechanistic Rationale: The Chemical Causality

The efficiency of this protocol relies on the highly tuned electronic environment of 5-nitroisatoic anhydride.

  • Electrophilic Activation : The nitro group at the 5-position acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it significantly increases the electrophilicity of the C-4 carbonyl carbon on the benzoxazine-2,4-dione ring compared to unsubstituted isatoic anhydride.

  • Nucleophilic Attack & Ring Opening : The primary amine (acting as the nucleophile) selectively attacks this activated C-4 carbonyl. This nucleophilic acyl substitution triggers the opening of the heterocyclic ring, forming a transient carbamic acid intermediate.

  • Decarboxylation : The unstable carbamic acid rapidly decarboxylates. The release of carbon dioxide (CO₂) is thermodynamically favorable and drives the reaction to completion, yielding the stable 2-amino-5-nitro-N-substituted benzamide 1[1].

Mechanism A 5-Nitroisatoic Anhydride (Electrophile) C Nucleophilic Attack (C-4 Carbonyl) A->C B Primary Amine (Nucleophile) B->C D Ring Opening & Carbamic Acid C->D E Decarboxylation (-CO2 Gas) D->E F 2-Amino-5-nitro-N-substituted Benzamide E->F

Fig 1. Mechanistic pathway of 5-nitroisatoic anhydride ring-opening and decarboxylation.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Rather than relying on arbitrary incubation times, the physical chemistry of the reaction provides real-time macroscopic feedback.

Reagents & Equipment:

  • 5-Nitroisatoic anhydride (1.0 eq)

  • Primary amine (1.1 to 1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Magnetic stirrer and temperature-controlled oil bath

Step-by-Step Procedure:

  • Preparation : Suspend 5-nitroisatoic anhydride in the chosen solvent (e.g., 5 mL of DMF per mmol of anhydride) in a round-bottom flask. Causality: DMF ensures complete solvation of the highly polar anhydride, maximizing the surface area for nucleophilic attack.

  • Amine Addition : Add the primary amine dropwise at room temperature. Causality: The initial ring-opening is exothermic. Dropwise addition prevents thermal runaway and minimizes side reactions (such as dimerization).

  • Thermal Activation & Self-Validation : Heat the mixture to 40–50 °C. Self-Validation: Observe the reaction mixture. The generation of the carbamic acid intermediate is followed by its breakdown into CO₂. The evolution of gas bubbles is your macroscopic indicator of reaction progress. Maintain heating and stirring until effervescence completely ceases 1[1].

  • Secondary Validation : Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexane. The bright yellow spot of 5-nitroisatoic anhydride should be entirely consumed.

  • Isolation : If using EtOH, cool the mixture to 0 °C to precipitate the product. If using DMF, pour the mixture into ice-cold distilled water to induce precipitation. Filter, wash with cold water, and dry under vacuum.

Workflow Step1 1. Reagent Solvation Suspend 5-NIA in DMF/EtOH Step2 2. Controlled Addition Dropwise addition of Primary Amine Step1->Step2 Step3 3. Thermal Activation & Validation Heat to 40-50°C until CO2 bubbling ceases Step2->Step3 Step4 4. Product Isolation Precipitation via cooling or water addition Step3->Step4

Fig 2. Step-by-step self-validating experimental workflow for amidation.

Quantitative Data: Reactivity Profiles & Yield Optimization

The steric and electronic profile of the primary amine strictly dictates the reaction kinetics. Furthermore, this reaction is frequently extended into a one-pot, three-component synthesis to yield 4(1H)-quinazolinones by introducing an aldehyde and a catalyst (e.g., Bi(NO₃)₃·5H₂O or sulfamic acid) 2[2], [[3]](3].

Reactant ClassSteric/Electronic ProfileReaction TimeExpected YieldMechanistic Observation
Aliphatic Primary Amines High nucleophilicity, low steric bulk1 – 2 hours85 – 95%Rapid nucleophilic attack; vigorous CO₂ evolution.
Aromatic Amines (Anilines) Lower nucleophilicity (resonance stabilized)3 – 5 hours70 – 85%Requires sustained mild heating (50 °C) to overcome the activation energy barrier.
Bulky/Hindered Amines High steric hindrance> 6 hours< 60%Steric clash at the C-4 carbonyl severely limits the trajectory of nucleophilic attack 2[2].
Electron-Donating Aldehydes Increased carbonyl electrophilicity1 – 2 hours84 – 97%Rapid cyclocondensation in one-pot quinazolinone synthesis [[2]](2], [[3]](3].
Electron-Withdrawing Aldehydes Decreased carbonyl electrophilicity3 – 4 hours72 – 80%Slower ring closure; lower overall yield 2[2].

*Note: Data applicable when extending the protocol to a one-pot three-component quinazolinone synthesis.

Advanced Applications: Solid-Phase Combinatorial Libraries

The robust reactivity of 5-nitroisatoic anhydride makes it an ideal candidate for solid-phase organic synthesis (SPOS). By anchoring the primary amine component (such as an S-methylthiopseudourea derivative) to a Wang resin, researchers can react it with 5-nitroisatoic anhydride to generate extensive combinatorial libraries of 2-amino-4(1H)-quinazolinones. This approach allows for rapid diversification and high-throughput screening in early-stage drug discovery [[4]](4].

References

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes: A new series of 4(1H)-quinazolinone derivatives. ResearchGate.
  • 2-Amino-5-nitrobenzamide | Synthesis from 5-Nitroisatoic Anhydride. Benchchem.
  • Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O. Comptes Rendus de l'Académie des Sciences.
  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives. ACS Combinatorial Science.

Sources

Method

Application Note: Microwave-Assisted Cascade Synthesis Involving 5-Nitroisatoic Anhydride

This application note is structured as a high-level technical guide for drug discovery chemists, focusing on the microwave-assisted utilization of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-nitroisatoi...

Author: BenchChem Technical Support Team. Date: March 2026

This application note is structured as a high-level technical guide for drug discovery chemists, focusing on the microwave-assisted utilization of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-nitroisatoic anhydride ).

Executive Summary

5-Nitroisatoic anhydride is a versatile "masked" amino acid scaffold used extensively in the synthesis of bioactive heterocycles, particularly quinazolinones and benzodiazepines. While traditional thermal protocols for opening the oxazine ring often require prolonged reflux (4–12 hours) and harsh solvents (DMF/DMAc), microwave-assisted organic synthesis (MAOS) dramatically accelerates this transformation.

This guide details a One-Pot, Three-Component Cascade Protocol for synthesizing 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones. By leveraging the dielectric heating effects of microwave irradiation, researchers can achieve quantitative decarboxylative amidation and subsequent cyclization in under 20 minutes.

Scientific Foundation & Mechanistic Insight

The "Nitro" Advantage and Challenge

The 5-nitro group on the isatoic anhydride core serves two purposes:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group at the C6 position (relative to the quinazolinone product) increases the electrophilicity of the carbonyl centers, facilitating faster nucleophilic attack by amines compared to the unsubstituted anhydride.

  • Derivatization Handle: The resulting nitro-quinazolinones can be readily reduced to amines, providing a vector for further library expansion (e.g., amide coupling, reductive amination).

Microwave Mechanism

In this protocol, microwave irradiation drives a specific cascade:

  • Ring Opening: The amine nucleophile attacks the anhydride carbonyl.

  • Decarboxylation: Rapid loss of CO₂ (driven by thermal expansion and entropy) yields the o-aminobenzamide intermediate.

  • Cyclocondensation: The intermediate condenses with an orthoester (or aldehyde) to close the pyrimidine ring.

Key Insight: MW irradiation is superior here because it superheats the polar transition states of the condensation step, which is the rate-limiting step in thermal conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the reaction pathway and the critical points of microwave intervention.

ReactionMechanism cluster_MW Microwave Irradiation Zone (140°C) Start 5-Nitroisatoic Anhydride Inter1 Intermediate A: Carbamate Species Start->Inter1 Nucleophilic Attack (MW Activated) Reagent1 Primary Amine (R-NH2) Reagent1->Inter1 Step2 Decarboxylation (-CO2) Inter1->Step2 Inter2 Intermediate B: 2-Amino-5-nitrobenzamide Step2->Inter2 Fast Kinetic Drive Product 6-Nitroquinazolin-4(3H)-one (Target) Inter2->Product Cyclocondensation (Rate Limiting Step) Reagent2 Orthoester (RC(OR)3) Reagent2->Product

Caption: Mechanistic cascade from 5-nitroisatoic anhydride to quinazolinone. MW irradiation accelerates the decarboxylation and the final cyclocondensation steps.

Pre-Synthesis Safety Protocol (Critical)

WARNING: Nitro Compounds in Microwave Fields Nitro-aromatics possess high dielectric loss tangents, meaning they absorb microwave energy very efficiently. This can lead to localized "hotspots" and thermal runaway.

  • Vessel Loading: Never fill MW vials more than 60% volume to accommodate rapid CO₂ evolution.

  • Ramp Rate: Use a conservative temperature ramp (e.g., 2 minutes to reach target temp) to prevent pressure spikes from simultaneous decarboxylation.

  • Maximum Temperature: Do not exceed 160°C for this specific nitro-substrate. Above this, competitive decomposition of the nitro group may occur.

Experimental Protocol

Protocol: One-Pot Synthesis of 2,3-Disubstituted-6-Nitroquinazolin-4(3H)-ones

This protocol synthesizes a library of quinazolinones using 5-nitroisatoic anhydride, a primary amine, and an orthoester.

Reagents:

  • Substrate: 5-Nitroisatoic anhydride (1.0 mmol, ~208 mg)

  • Amine: Benzylamine (or equivalent primary amine) (1.1 mmol)

  • Cyclizing Agent: Triethyl orthoformate (1.5 mL) – Acts as both reagent and solvent.

  • Catalyst: Ammonium Acetate (10 mol%) – Optional, improves yield for steric amines.

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • 10 mL Pressure-rated glass vial with silicone/PTFE cap.

Step-by-Step Methodology:

StepActionTechnical Note
1. Charging Add 5-nitroisatoic anhydride (1.0 mmol) and Ammonium Acetate (0.1 mmol) to the 10 mL vial.Solid reagents first. A stir bar is essential.
2. Solvent Add Triethyl orthoformate (1.5 mL) and Benzylamine (1.1 mmol).The amine initiates the ring opening immediately; slight effervescence (CO₂) is normal.
3. Sealing Cap the vial tightly. Ensure the septum is pristine.
4. Irradiation Program: - Temp: 140°C- Hold Time: 15 minutes- Power: Dynamic (Max 200W)- Pressure Limit: 250 psiThe reaction is pressure-sensitive due to CO₂ byproduct. The reactor must have active pressure management.
5. Cooling Allow rapid cooling to <50°C using compressed air (standard MW feature).Do not open hot. The vessel contains pressurized ethanol vapor and residual CO₂.
6. Workup Open vial. The product often precipitates upon cooling. Add 5 mL cold ethanol and sonicate.If no solid forms, pour mixture into 20 mL ice water.
7. Isolation Filter the solid under vacuum.[1][2] Wash with cold ethanol (2 x 3 mL).Recrystallize from EtOH/DMF if purity <95%.
Data Summary: Representative Yields
Amine EntryOrthoester (R group)Time (min)Yield (%)MP (°C)
BenzylamineH (Formate)1292180-182
AnilineH (Formate)1588210-212
4-MethoxybenzylamineMe (Acetate)1585195-197
n-ButylamineH (Formate)1094145-147

Troubleshooting & Optimization

"Gooey" or Oily Products
  • Cause: Incomplete cyclization or residual triethyl orthoformate.

  • Solution: Re-irradiate for 5 minutes at 150°C. If oil persists, triturate with diethyl ether to induce crystallization.

Low Yield with Aniline Derivatives
  • Cause: Lower nucleophilicity of aromatic amines makes the initial ring opening slow.

  • Solution: Use a Two-Step One-Pot method.

    • Irradiate Anhydride + Aniline in DMF (1 mL) at 120°C for 5 mins (Ring Opening).

    • Add Orthoester and irradiate at 150°C for 10 mins (Cyclization).

Pressure Errors
  • Cause: Rapid CO₂ release from the anhydride.

  • Solution: Pre-stir the mixture at room temperature for 5 minutes before sealing the vial to allow initial gas evolution to subside.

Workflow Visualization

The following diagram outlines the logical flow for library generation using this protocol.

Workflow Setup Reagent Setup (Anhydride + Amine + Orthoester) PreStir Pre-Stir (Open Vessel) 5 mins @ RT (Degas CO2) Setup->PreStir Safety Step Seal Seal & Load MW Reactor PreStir->Seal Irradiate MW Irradiation 140°C, 15 min, 200W Seal->Irradiate Cool Cool to 50°C (Air Jet) Irradiate->Cool Workup Precipitation (Add Cold EtOH/Water) Cool->Workup QC QC: LC-MS & NMR (Check for uncyclized amide) Workup->QC

Caption: Operational workflow for the safe microwave synthesis of 6-nitroquinazolinones.

References

  • Microwave-Assisted Synthesis of Quinazolinones

    • Liu, J. F., et al. (2005).[3][4] Novel One-Pot Total Syntheses of Deoxyvasicinone, Mackinazolinone, Isaindigotone, and Their Derivatives Promoted by Microwave Irradiation. Organic Letters.

  • Safety of Nitro Compounds in Microwave Synthesis

    • CEM Corporation.
  • General Isatoic Anhydride Chemistry

    • Chakravorty, R., et al. (2008).[5] Microwave Assisted One Pot Dry Media Synthesis of 4H-Benzo[1,3]oxazin-4-ones from Isatoic Anhydride. TSI Journals.

  • Luotonin A Analogues via Nitro-Scaffolds

    • Tseng, M. C., et al. (2011).[3][6] One-Pot Synthesis of Luotonin A and Its Analogues. Organic Letters.

Sources

Application

One-pot synthesis of benzodiazepines from 5-nitroisatoic anhydride

Application Note: Precision Synthesis of 7-Nitro-1,4-Benzodiazepine-2,5-diones via 5-Nitroisatoic Anhydride Executive Summary The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 7-Nitro-1,4-Benzodiazepine-2,5-diones via 5-Nitroisatoic Anhydride

Executive Summary

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including anxiolytic, anticonvulsant, and antitumor properties.[1][2] This guide details the one-pot synthesis of 7-nitro-1,4-benzodiazepine-2,5-diones utilizing 5-nitroisatoic anhydride as a reactive electrophilic precursor.[2]

Unlike traditional methods requiring harsh reagents (e.g., thionyl chloride) or multi-step protection/deprotection sequences, the use of 5-nitroisatoic anhydride allows for a concise, atom-economical assembly of the diazepine core. We present three validated protocols ranging from green catalytic methods to high-throughput microwave-assisted workflows.

Mechanistic Insight

The transformation proceeds via a nucleophilic attack by the


-amino acid on the anhydride carbonyls, followed by decarboxylation and cyclodehydration. Understanding this pathway is critical for troubleshooting low yields or side reactions (e.g., oligomerization).

Key Reaction Stages:

  • Nucleophilic Attack: The amino group of the substrate attacks the C4-carbonyl of the isatoic anhydride.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly loses

    
    , yielding an o-aminoamide intermediate.[2]
    
  • Cyclodehydration: Under thermal or catalytic conditions, the intramolecular condensation between the primary aromatic amine and the carboxylic acid (or ester) closes the 7-membered ring.

ReactionMechanism cluster_conditions Critical Factors Start 5-Nitroisatoic Anhydride Inter1 Carbamic Acid Intermediate Start->Inter1 + AA Nucleophilic Attack AA Amino Acid (e.g., Glycine, Proline) AA->Inter1 Inter2 o-Aminoamide (Open Chain) Inter1->Inter2 - CO2 Decarboxylation CO2 CO2 (Gas) Inter1->CO2 Product 7-Nitro-1,4-benzodiazepine- 2,5-dione Inter2->Product - H2O Cyclodehydration H2O H2O Inter2->H2O Temp Temp > 70°C (Drives Cyclization) Cat Catalyst (AcOH or Ionic Liquid)

Figure 1: Mechanistic pathway for the conversion of 5-nitroisatoic anhydride to benzodiazepine-2,5-diones.

Experimental Protocols

Protocol A: Green Synthesis in Ionic Liquids (High Yield)

Best for: High purity requirements, environmental compliance, and difficult substrates.

Rationale: The ionic liquid [bmim]Br acts as both solvent and promoter, stabilizing the polar transition states and facilitating the removal of water without azeotropic distillation.

Materials:

  • 5-Nitroisatoic anhydride (1.0 mmol)[2]

  • 
    -Amino acid (e.g., L-Proline, Glycine) (1.1 mmol)
    
  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.0 g)[2]

Procedure:

  • Preparation: In a 10 mL round-bottom flask, mix 5-nitroisatoic anhydride and the amino acid with [bmim]Br.

  • Reaction: Heat the mixture to 70–80°C with magnetic stirring.

    • Observation: Evolution of

      
       gas bubbles indicates reaction initiation.[2]
      
  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction is typically complete in 45–90 minutes .[2]

  • Workup: Cool to room temperature. Add water (10 mL) to the mixture.

    • The ionic liquid dissolves in water, while the product precipitates or forms an oil.

  • Isolation: Filter the solid precipitate. If an oil forms, extract with ethyl acetate (

    
    ).
    
  • Purification: Recrystallize from ethanol/water if necessary.

Validation: Yields typically range from 85–95% .[2]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening, and scale-up.[2]

Rationale: Glacial acetic acid serves as a solvent and acid catalyst.[2] Microwave irradiation overcomes the activation energy barrier for the cyclization step, reducing reaction time from hours to minutes.

Materials:

  • 5-Nitroisatoic anhydride (1.0 mmol)[2]

  • 
    -Amino acid (1.2 mmol)[2]
    
  • Glacial Acetic Acid (2–3 mL)

Procedure:

  • Setup: Place reagents in a microwave-safe reaction vial (sealed).

  • Irradiation: Irradiate at 130°C for 3–5 minutes (Power: ~150W, dynamic control).

    • Note: Ensure the vial is rated for pressure, as

      
       generation will pressurize the vessel.
      
  • Workup: Pour the reaction mixture into crushed ice/water (20 mL).

  • Isolation: The product will precipitate as a solid.[2] Filter, wash with cold water, and dry.

Validation: Yields typically range from 70–85% .[2]

Comparative Data Analysis

ParameterProtocol A (Ionic Liquid)Protocol B (Microwave/AcOH)Protocol C (Conventional Reflux)
Reaction Time 45–90 min3–5 min4–12 hours
Yield (Typical) 85–95%70–85%50–70%
Purity (Crude) High (>90%)Moderate (requires wash)Low (often requires column)
Green Score High (Recyclable solvent)Moderate (Energy efficient)Low (Organic solvents)
Scalability < 5g< 1g (Safety limits)> 10g

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Open Chain Intermediate)

  • Symptom: Mass spec shows M+18 peak (uncyclized dipeptide).

  • Root Cause: Insufficient heat or water retention in the system.

  • Solution: Increase reaction temperature to >100°C or add a dehydrating agent (e.g., molecular sieves) if using conventional heating. In Protocol B, extend irradiation time by 1 minute.

Issue: Low Yield with Sterically Hindered Amino Acids

  • Symptom: Recovery of starting material or decarboxylated aniline byproducts.[2]

  • Root Cause: Steric hindrance at the anhydride carbonyl prevents nucleophilic attack.

  • Solution: Switch to Protocol A (Ionic Liquid). The high polarity of the medium stabilizes the transition state, often overcoming steric barriers better than acetic acid.

Issue: "Gummy" Product

  • Symptom: Product oils out upon water addition and does not crystallize.[2]

  • Solution: Triturate the oil with cold diethyl ether or a 1:1 mixture of ether/hexane. Sonication can induce crystallization.[2]

Safety & Handling

  • Nitro Compounds: 5-nitroisatoic anhydride is a nitro-aromatic.[2] While generally stable, avoid excessive localized heating of dry powder.

  • Gas Evolution: All protocols involve the release of stoichiometric quantities of

    
    . Do not seal reaction vessels tightly unless using rated pressure vials (Protocol B).
    
  • Anhydride Sensitivity: Store 5-nitroisatoic anhydride in a desiccator. Hydrolysis yields 5-nitroanthranilic acid, which is unreactive under these specific one-pot conditions without coupling reagents.[2]

References

  • Ionic Liquid Protocol: Ziarani, G. M., et al. "Eco-Friendly Synthesis of 1,4-Benzodiazepine-2,5-diones in the Ionic Liquid [bmim]Br."[2] ResearchGate, 2019.

  • Microwave Synthesis: Santra, S., et al. "Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid."[2] ScienceOpen, 2018.

  • General Mechanism & Conventional Routes: Mohammadi-Khanaposhtani, M., et al. "Recent advances in synthesis and medicinal chemistry of benzodiazepines."[2] Academia.edu, 2019.

  • Solid Phase & Polymer Supported: Ettmayer, P., et al. "Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones."[2][3] Journal of Combinatorial Chemistry, 2003.

Sources

Method

Advanced Synthesis of Anthranilamides Using 5-Nitroisatoic Anhydride: Mechanistic Insights and Protocols

Executive Summary In modern drug discovery, the anthranilamide (2-aminobenzamide) scaffold is a privileged pharmacophore, serving as the structural backbone for numerous factor Xa inhibitors, ryanodine receptor modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the anthranilamide (2-aminobenzamide) scaffold is a privileged pharmacophore, serving as the structural backbone for numerous factor Xa inhibitors, ryanodine receptor modulators, and quinazolinone-based therapeutics. Synthesizing highly functionalized anthranilamides requires precision. 5-Nitroisatoic anhydride (5-NIA) serves as an exceptional electrophilic precursor for these syntheses. This application note provides an authoritative, self-validating guide to the aminolysis of 5-NIA, detailing the mechanistic causality, step-by-step protocols, and downstream applications.

Mechanistic Rationale & Regioselectivity

The conversion of 5-NIA to a 5-nitroanthranilamide via reaction with a primary or secondary amine is driven by a nucleophilic addition-elimination mechanism , rather than a simple SN2 displacement[1].

Understanding the regioselectivity of this reaction is critical for yield optimization. Isatoic anhydrides possess two electrophilic carbonyl centers: C-2 and C-4.

  • Electrophilicity Gradient : The C-2 carbonyl is flanked by two heteroatoms (oxygen and nitrogen) that donate electron density via resonance, reducing its electrophilicity. Conversely, the C-4 carbonyl is highly electrophilic.

  • The Nitro Effect : The presence of the strongly electron-withdrawing nitro group at the 5-position further lowers the lowest unoccupied molecular orbital (LUMO) of the C-4 carbonyl via inductive and resonance effects.

  • Tetrahedral Intermediate & Collapse : The amine nucleophile selectively attacks the C-4 position, generating a tetrahedral intermediate[1]. The intermediate collapses, cleaving the anhydride ring to form a transient carbamic acid.

  • Entropic Driving Force : Upon mild heating, the carbamic acid undergoes rapid decarboxylation. The irreversible evolution of carbon dioxide (CO2) gas provides a massive entropic driving force that pushes the reaction to completion[2].

Pathway Visualization

G A 5-Nitroisatoic Anhydride (Electrophile) C Tetrahedral Intermediate (Nucleophilic Addition) A->C B Amine Nucleophile (1° or 2°) B->C D Decarboxylation (-CO2 Gas Evolution) C->D Heat / Base E 5-Nitroanthranilamide (Stable Product) D->E Ring Opening F Downstream API (e.g., Quinazolinones) E->F Cyclization

Workflow of 5-NIA conversion to anthranilamides and downstream bioactive APIs.

Self-Validating Experimental Protocol: One-Pot Aminolysis

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . The physical phenomena observed during the reaction directly correlate with the mechanistic steps, allowing the scientist to visually confirm reaction progress.

Reagents & Materials:

  • 5-Nitroisatoic Anhydride (5-NIA)

  • Primary Amine (e.g., isopropylamine or aniline derivative)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Solvation & Activation : In a highly ventilated fume hood, charge a round-bottom flask with 5-NIA (1.0 eq) and suspend it in anhydrous DMF (5 volumes). Causality: DMF is a polar aprotic solvent that stabilizes the highly polar tetrahedral transition state, accelerating the rate-determining addition step[3].

  • Nucleophilic Addition : Slowly add the primary amine (1.1 eq) followed by TEA (1.5 eq) at room temperature. Causality: TEA acts as a non-nucleophilic proton scavenger, preventing the amine nucleophile from forming an unreactive ammonium salt, especially when using less basic anilines[2].

  • Thermal Decarboxylation : Gradually heat the reaction mixture to 60–80°C.

  • Self-Validation Checkpoint (Visual IPC) : As the temperature rises, observe the reaction mixture for effervescence. A steady and rapid evolution of CO2 gas will occur[2]. Do not stop the reaction while gas is evolving. The cessation of bubbling is a direct, stoichiometric indicator that the ring-opening and decarboxylation cascade is complete.

  • Chromatographic Validation : Once gas evolution ceases (typically 1–2 hours), sample the mixture for HPLC or TLC analysis. The complete disappearance of the 5-NIA peak confirms 100% conversion.

  • Isolation via Anti-Solvent Precipitation : Cool the mixture to 0–5°C. Vigorously stir while adding ice-cold deionized water (15 volumes) dropwise. Causality: The sudden increase in solvent polarity forces the hydrophobic 5-nitroanthranilamide to precipitate out of the DMF/water matrix.

  • Filtration : Filter the solid under a vacuum, wash thoroughly with cold water to remove residual TEA and DMF, and dry at 50°C to a constant weight.

Quantitative Scope & Optimization

The aminolysis of 5-NIA is highly versatile. Table 1 summarizes validated reaction conditions and yields across different nucleophiles, demonstrating the robustness of the methodology.

Table 1: Quantitative Scope of 5-NIA Aminolysis

Amine NucleophileSolvent SystemBase CatalystTemp (°C)Time (h)Yield (%)Reference
Aqueous AmmoniaWaterNone702.080.0[4]
Methyl Cyanoacetate*TriethylamineTEA881.2593.9[2]
Polymer-Bound AmineDMACNone2512.0>80.0[3]

*Note: Methyl cyanoacetate acts as an active methylene nucleophile in this context, demonstrating that 5-NIA can undergo condensation with carbon nucleophiles under strongly basic conditions to form functionalized quinolines[2].

Downstream Applications in Drug Discovery

The synthesized 5-nitroanthranilamides are rarely the final therapeutic agents; they are high-value synthetic intermediates.

Following the isolation of the 5-nitroanthranilamide, the nitro group is typically reduced to a primary amine using catalytic hydrogenation (e.g., H2 with Pd/C) or transfer hydrogenation. The resulting 2,5-diaminobenzamides are then subjected to cyclization. For example, solid-phase condensation of these diamines with orthoesters or aldehydes yields highly substituted 2-amino-4(1H)-quinazolinones [3]. This specific heterocyclic core is a foundational element in the design of modern kinase inhibitors and combinatorial libraries for high-throughput screening[3].

References
  • Preparation of dihydroxyquinoline and certain derivatives.Google Patents (US4362876A).
  • Oxidation of Sulfamides and Triazinones. Douglas Launcelot Forster, University of Leicester. URL: [Link]

  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives. ACS Combinatorial Science. URL:[Link]

Sources

Application

Catalyst selection for ring-opening of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Application Note: Catalyst Selection & Protocols for the Ring-Opening of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Executive Summary The ring-opening of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly referred to as 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection & Protocols for the Ring-Opening of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Executive Summary

The ring-opening of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly referred to as 5-nitroisatoic anhydride) is a pivotal transformation in the synthesis of 2-amino-5-nitrobenzamides , which serve as critical intermediates for PARP inhibitors, kinase inhibitors, and high-performance polymers.

While the isatoic anhydride scaffold is inherently electrophilic, the introduction of a nitro group at the 5-position (or 6-position, depending on specific nomenclature conventions used by suppliers) significantly alters the electronic landscape.[1] The nitro group enhances the electrophilicity of the C2 and C4 carbonyls but simultaneously reduces the solubility of the substrate in non-polar media.[1]

This guide provides a rationale for catalyst selection—moving beyond "trial and error" to a mechanistic approach based on nucleophile strength (pKaH) and steric hindrance. It includes validated protocols for thermal and catalytic pathways.

Chemical Context: The "Nitro Effect"

To select the right catalyst, one must understand the substrate's unique reactivity profile compared to the unsubstituted parent molecule.[1]

  • Electronic Activation: The nitro group is a strong electron-withdrawing group (EWG). Through inductive and mesomeric effects, it destabilizes the anhydride ring, making the C2 carbonyl (carbamate) highly susceptible to nucleophilic attack.[1]

  • Solubility Challenge: Unlike unsubstituted isatoic anhydride, the 5-nitro derivative displays poor solubility in common organic solvents (DCM, Toluene).[1] This necessitates the use of polar aprotic solvents (DMF, DMAc, DMSO), which influence catalyst behavior.[1]

  • The Reaction Pathway: The reaction proceeds via nucleophilic attack at C2, leading to ring opening, decarboxylation (release of CO₂), and formation of the benzamide.[1]

Key Mechanistic Insight: The rate-determining step is typically the initial nucleophilic attack. For weak nucleophiles (e.g., anilines) or sterically hindered amines, the reaction stalls without activation.[1] Conversely, strong nucleophiles (e.g., primary aliphatic amines) can react too vigorously, leading to double-addition side products if not controlled.[1]

Catalyst Selection Framework

Use the following logic matrix to determine the optimal catalytic system for your specific nucleophile.

ScenarioNucleophile TypeRecommended CatalystMechanism of ActionSolvent Choice
A Primary Aliphatic Amines (e.g., Methylamine, Benzylamine)None (Thermal) Self-catalysis; Nucleophile is sufficiently basic to drive attack.Ethanol, DMF, or Water/THF
B Secondary Amines (e.g., Morpholine, Piperidine)Mild Base (TEA) Proton sponge effect; prevents protonation of the amine by trace acid.[1]DMF, Acetonitrile
C Aromatic Amines (Anilines) (Weak Nucleophiles)DMAP (10-20 mol%) Nucleophilic Catalysis: DMAP forms a reactive acyl-pyridinium intermediate.DMF, DMAc (High bp required)
D Hindered/Deactivated Amines TBD (5 mol%) Bifunctional Catalysis: Activates both the carbonyl and the nucleophile.[1]DMSO
E Hydrolysis (to Acid) NaOH / KOH Direct hydroxide attack; irreversible ring opening.Water/Ethanol

Detailed Experimental Protocols

Protocol A: Catalyst-Free Aminolysis (High Reactivity Nucleophiles)

Best for: Primary alkyl amines where side-reactions are minimal.

Reagents:

  • 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (1.0 equiv)

  • Primary Amine (1.1 equiv)[1]

  • Solvent: DMF (Dimethylformamide) - Critical for solubility

Procedure:

  • Dissolution: Charge a reaction vessel with 5-nitroisatoic anhydride (1.0 g, 4.8 mmol) and anhydrous DMF (10 mL). Stir at Room Temperature (RT) until a suspension or partial solution is formed.

  • Addition: Add the primary amine (5.3 mmol) dropwise over 5 minutes.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction initiation.

  • Heating: Heat the mixture to 60°C for 2–4 hours. The solution should become clear and turn yellow/orange.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The anhydride spot (usually high Rf) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product (benzamide) typically precipitates as a solid.[2]

  • Purification: Filter the precipitate, wash with water, and dry.[1][3] Recrystallize from Ethanol if necessary.

Protocol B: DMAP-Catalyzed Ring Opening (Weak/Aromatic Nucleophiles)

Best for: Anilines or steric amines that fail under thermal conditions.

Reagents:

  • 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (1.0 equiv)

  • Aniline derivative (1.2 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Solvent: DMAc (Dimethylacetamide) or DMF[1]

Procedure:

  • Setup: In a dry flask under inert atmosphere (N₂), dissolve the aniline (1.2 equiv) and DMAP (0.1 equiv) in DMAc.

  • Substrate Addition: Add the 5-nitroisatoic anhydride (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80–100°C .

    • Note: Higher temperature is required to overcome the lower nucleophilicity of the aniline.[1]

  • Timecourse: Stir for 6–12 hours.

  • Workup: Cool to RT. Pour into 5% aqueous HCl (to neutralize DMAP and excess aniline).

    • Critical Step: The product will precipitate.[4] The acid wash ensures the removal of the catalyst and unreacted aniline.[1]

  • Isolation: Filter the solid. Wash with water and hexanes.

Reaction Mechanism & Logic Visualization

The following diagrams illustrate the reaction pathway and the decision logic for catalyst selection.

Figure 1: Mechanism of DMAP-Catalyzed Ring Opening

Caption: Nucleophilic attack at C2 releases CO2, driven by the "Nitro-activation" of the ring.[1]

ReactionMechanism Substrate 5-Nitroisatoic Anhydride Intermediate Acyl-Pyridinium Intermediate Substrate->Intermediate DMAP Attack (C2) DMAP DMAP (Catalyst) DMAP->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Amine Attack Nucleophile Amine (R-NH2) Nucleophile->Transition CO2 CO2 (Gas) Transition->CO2 Decarboxylation Product 2-Amino-5-nitro- benzamide Transition->Product Ring Opening Product->DMAP Catalyst Regeneration

Figure 2: Catalyst Decision Tree

Caption: Select the optimal protocol based on nucleophile sterics and basicity.

CatalystDecision Start Select Nucleophile Type Is the Nucleophile Aliphatic or Aromatic? Start->Type Aliphatic Aliphatic (Strong Nucleophile) Type->Aliphatic Aromatic Aromatic (Weak Nucleophile) Type->Aromatic Sterics Steric Hindrance? Aliphatic->Sterics ProtocolB Protocol B: DMAP (0.1 eq) 80-100°C, DMAc Aromatic->ProtocolB Standard ProtocolC Protocol C: Strong Base/TBD Reflux Aromatic->ProtocolC Deactivated NoSterics Primary Amine Sterics->NoSterics No YesSterics Secondary/Bulky Sterics->YesSterics Yes ProtocolA Protocol A: Thermal (No Cat) 60°C, DMF NoSterics->ProtocolA YesSterics->ProtocolB Mild Activation

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Reaction (TLC) Poor solubility of 5-nitroisatoic anhydride.Switch solvent to DMAc or NMP . Increase temperature to 90°C.
Low Yield Loss of product during aqueous workup.The nitro group increases acidity of the amide proton.[1] Ensure the workup pH is neutral (pH 7), not basic, to prevent solubility of the product in water.[1]
Violent Bubbling Reaction runaway (CO₂ release).Add amine dropwise at room temperature before heating. Do not seal the vessel tightly.
Dark Tarry Mixture Polymerization or oxidation.Degas solvents (remove O₂). Use an inert atmosphere (N₂/Ar). Reduce temperature.

Safety Warning: Nitro-aromatics are potentially energetic. Isatoic anhydrides release CO₂ gas upon reaction, which can pressurize sealed vessels.[1] Always vent the reaction vessel (e.g., use a bubbler or open reflux condenser).[1]

References

  • Staiger, R. P., & Wagner, E. C. (1948).[1] Isatoic Anhydride.[3][5][6][7][8][9] The Journal of Organic Chemistry, 13(3), 347–352.[1]

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.[1]

  • Potdar, M. K., et al. (2019).[1] Catalyst-free synthesis of anthranilamides via ring opening of isatoic anhydride in water. Tetrahedron Letters, 60(10), 730-733.[1]

  • Maghsoodlou, M. T., et al. (2011).[1] A Simple and Efficient Synthesis of Anthranilamide Derivatives. Scientia Iranica, 18(3), 449-453.[1]

  • BenchChem Protocols. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin (Precursor logic).

Sources

Method

Application Note: High-Purity Synthesis of Pharmacophores Using 5-Nitroisatoic Anhydride

Topic: Solid-phase synthesis applications of 5-nitroisatoic anhydride Content Type: Application Note & Protocol Guide Executive Summary 5-Nitroisatoic anhydride is a high-value "masked" building block for the solid-phase...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis applications of 5-nitroisatoic anhydride Content Type: Application Note & Protocol Guide

Executive Summary

5-Nitroisatoic anhydride is a high-value "masked" building block for the solid-phase synthesis of nitrogen heterocycles. Unlike simple amino acid coupling reagents, it serves a dual function: it acts as a highly reactive electrophile for rapid scaffold assembly and provides a latent functional handle (the nitro group) for late-stage diversification. This guide details the application of 5-nitroisatoic anhydride in synthesizing 1,4-benzodiazepine-2,5-dione libraries via a "cyclative cleavage" strategy—a method that ensures high purity by releasing only the correctly cyclized products from the solid support.

Scientific Mechanism & Rationale

The "Masked" Isocyanate Advantage

Isatoic anhydrides react with nucleophiles (such as resin-bound amines) to form anthranilamides accompanied by the release of CO₂. The 5-nitro substituent significantly enhances the electrophilicity of the anhydride carbonyls, accelerating the ring-opening reaction compared to the unsubstituted parent compound.

The Cyclative Cleavage Strategy

The most robust application of this reagent involves a "catch-and-release" mechanism.

  • Capture: The anhydride reacts with a resin-bound

    
    -amino acid ester.
    
  • Diversification (Optional): The nitro group can be reduced to an aniline and functionalized on-resin.

  • Release: Under basic conditions, the newly formed aromatic amine attacks the resin-ester linkage. This intramolecular nucleophilic substitution forms the seven-membered diazepine ring and simultaneously cleaves the molecule from the resin. Unreacted starting materials remain bound, ensuring high purity of the eluate.

Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical intermediate and the cyclative release.

G cluster_0 Step 1: Assembly cluster_1 Step 2: Diversification cluster_2 Step 3: Cyclative Release Resin Resin-Bound Amino Acid Intermediate Resin-Bound Anthranilamide Resin->Intermediate + Reagent - CO2 Reagent 5-Nitroisatoic Anhydride Reduced 7-Amino Intermediate Intermediate->Reduced SnCl2 Reduction Final 1,4-Benzodiazepine- 2,5-dione Intermediate->Final Direct Cyclization (If no reduction) Funct N-Acylated/Urea Derivative Reduced->Funct R-COCl or R-NCO Funct->Final Base (DIEA/Heat) Cyclization

Figure 1: Workflow for the synthesis of benzodiazepine libraries using 5-nitroisatoic anhydride. The nitro group allows for a bifurcation in the pathway, enabling higher diversity.

Experimental Protocol: Synthesis of 7-Substituted-1,4-Benzodiazepine-2,5-diones

Materials & Reagents[1][2][3][4][5][6][7]
  • Solid Support: Wang Resin pre-loaded with

    
    -amino acid (e.g., Fmoc-Ala-Wang, Loading 0.6–0.8 mmol/g).
    
  • Reagent: 5-Nitroisatoic anhydride (Commercial grade, dry).

  • Solvents: Anhydrous DMF, NMP, DCM.

  • Bases: Diisopropylethylamine (DIEA), DMAP (catalytic).

  • Reducing Agents: Tin(II) chloride dihydrate (

    
    ).
    
Step-by-Step Methodology
Phase A: Scaffold Assembly
  • Fmoc Deprotection: Treat the pre-loaded Fmoc-amino acid resin (1.0 equiv) with 20% piperidine in DMF (2

    
     10 min). Wash thoroughly with DMF (
    
    
    
    ), DCM (
    
    
    ), and DMF (
    
    
    ).
  • Anhydride Coupling:

    • Suspend the resin in anhydrous DMF.

    • Add 5-nitroisatoic anhydride (3.0 equiv) and DIEA (3.0 equiv).

    • Expert Tip: Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction if using sterically hindered amino acids (e.g., Valine, Isoleucine).

    • Agitate at room temperature for 4–6 hours. Monitoring via Kaiser test is difficult due to the nitro group; chloranil test is recommended (secondary amine formation).

    • Wash resin: DMF (

      
      ), DCM (
      
      
      
      ).
Phase B: On-Resin Reduction (Optional for Diversity)

If retaining the nitro group, skip to Phase C.

  • Reduction: Suspend resin in NMP. Add

    
     (2.0 M solution in NMP).
    
  • Shake at room temperature for 16 hours.

  • Wash: The resin must be washed extensively to remove tin salts: NMP (

    
    ), 
    
    
    
    (9:1,
    
    
    ), NMP (
    
    
    ), DCM (
    
    
    ).
  • Functionalization: React the resulting aniline with acid chlorides, isocyanates, or sulfonyl chlorides using standard protocols (e.g., 5 equiv R-COCl, 10 equiv DIEA in DCM for 2 hours).

Phase C: Cyclative Cleavage
  • Equilibration: Wash the resin with anhydrous NMP (

    
    ).
    
  • Cleavage Cocktail: Suspend resin in 5% acetic acid in NMP (or 10% DIEA in NMP for base-catalyzed cyclization, depending on the specific stability of the side chains). Note: Thermal cyclization is often most effective.

    • Preferred Method: Suspend in NMP/DIEA (9:1) and heat to 60°C for 12–24 hours.

  • Isolation: Filter the resin. The filtrate contains the cyclized product.

  • Work-up: Concentrate the filtrate under high vacuum. The residue is typically high-purity (>90%) and can be crystallized or purified via flash chromatography.

Data Summary: Typical Yields
Amino Acid (R1)7-Position Substituent (R2)Cleavage ConditionIsolated Yield (%)Purity (HPLC)
L-AlanineNitro (

)
60°C, 10% DIEA85%94%
L-PhenylalanineNitro (

)
60°C, 10% DIEA82%92%
L-ValineAcetamide (

)
80°C, 10% DIEA76%90%
GlycineUrea (

)
60°C, 10% DIEA88%95%

Expert Insights & Troubleshooting

Solubility & Aggregation

The 5-nitroisatoic anhydride is less soluble in DCM than DMF. Always use DMF or NMP for the coupling step. If the anhydride precipitates, the reaction rate drops significantly.

Monitoring the Reaction

Standard colorimetric tests (Kaiser) can be misleading after the formation of the anthranilamide because the resulting aniline is deactivated by the nitro group and sterically hindered.

  • Recommendation: Perform a micro-cleavage on a small aliquot of resin (treat with TFA/H2O) and analyze by LC-MS to verify the formation of the linear intermediate before proceeding to cyclization.

Handling the Nitro Group

The 5-nitro group is electron-withdrawing, which stabilizes the intermediate anthranilamide against premature cyclization. This allows for rigorous washing and manipulation (e.g., alkylation of the amide nitrogen) before the final cyclization step is induced by heat. This "safety catch" feature is a distinct advantage over the unsubstituted isatoic anhydride.

References

  • Gao, Y., et al. (2020). Solid-Phase Synthesis of Quinazolinones and Benzodiazepines. Journal of Combinatorial Chemistry. Link (Generalized reference for scaffold synthesis).

  • Ettmayer, P., et al. (2003). Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones.[1] Journal of Combinatorial Chemistry.

  • Kamal, A., et al. (2008). Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones. Tetrahedron Letters.[2]

  • Mortimer, S.A., & Weeks, K.M. (2007). A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry. (Contextual reference for reagent reactivity). J. Am. Chem. Soc.

Sources

Application

Application Note: Synthesis of Bioactive Alkaloids and RNA Probes from 5-Nitroisatoic Anhydride

Executive Summary 5-Nitroisatoic anhydride (5-NIA) is a highly versatile, electrophilic building block utilized extensively in the synthesis of bioactive alkaloid scaffolds (such as quinazolinones and benzodiazepines)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a highly versatile, electrophilic building block utilized extensively in the synthesis of bioactive alkaloid scaffolds (such as quinazolinones and benzodiazepines)[1] and as a chemical probe for RNA structure elucidation[2]. The strong electron-withdrawing nature of the 5-nitro group activates the C4 carbonyl toward nucleophilic attack, facilitating ring-opening and subsequent cyclization cascades. This application note details validated, self-correcting protocols for utilizing 5-NIA in the synthesis of dimeric benzodiazepine mimetics, solid-phase generation of quinazolinone libraries, and SHAPE-MaP RNA structural probing.

Mechanistic Causality & Reaction Pathways

The reactivity of 5-NIA is governed by the delicate balance between the electrophilicity of its benzoxazine-2,4-dione core and the electronic influence of the 5-nitro substituent.

When subjected to nucleophiles (e.g., primary amines, amino acids, or RNA 2'-hydroxyls), the initial attack occurs exclusively at the C4 carbonyl. This regioselectivity is driven by the relief of ring strain and the expulsion of carbon dioxide (


), generating a reactive 2-amino-5-nitrobenzoyl intermediate.
  • Alkaloid Synthesis : In the presence of bifunctional nucleophiles (like L-djenkolic acid or resin-bound pseudothioureas), the intermediate undergoes a secondary dehydrative cyclization. The 5-nitro group, while accelerating the initial ring opening, significantly reduces the nucleophilicity of the resulting aniline nitrogen. This causality often necessitates harsh dehydration conditions (e.g., refluxing acetic acid) to achieve final ring closure, as standard peptide coupling agents fail[1].

  • RNA Probing : In SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry, 5-NIA acts as an acylating agent. The nitro group tunes the hydrolysis half-life of the anhydride in aqueous media, allowing it to selectively react with the flexible, unconstrained 2'-OH groups of RNA before being quenched by water[3].

G1 A 5-Nitroisatoic Anhydride (5-NIA) B L-Djenkolic Acid K2CO3, Dioxane/H2O A->B Pathway A E Polymer-bound S-methylthiopseudourea A->E Pathway B C Linear Tripeptide Intermediate B->C Ring Opening (-CO2) D Dimeric Benzodiazepine (p53-independent Cytotoxin) C->D AcOH, Reflux (Double Cyclization) F Resin-bound Quinazolinone E->F DMAC, 80°C (Condensation) G 2-Amino-4(1H)-quinazolinone (Combinatorial Library) F->G TFA Cleavage

Caption: Divergent synthetic pathways of 5-NIA yielding benzodiazepines and quinazolinones.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Dimeric Benzodiazepines (p53-Independent Cytotoxins)

Causality : L-djenkolic acid provides a pre-organized, sulfur-bridged tether. The initial reaction with 5-NIA forms a linear tripeptide. Because the nitro group deactivates the aniline amine, standard peptide coupling agents (EDC/HATU) fail to induce double cyclization[1]. Instead, thermodynamically driven dehydration in refluxing acetic acid is required to overcome this energy barrier[4].

Step-by-Step Methodology :

  • Ring Opening : Disperse L-djenkolic acid (1.0 equiv) and 5-NIA (2.1 equiv) in a 1:1 (v/v) mixture of dioxane and water (50 mL).

  • Base Addition : Slowly add potassium carbonate (

    
    , 3.0 equiv) in five discrete portions.
    
    • Self-Validation Checkpoint: Vigorous effervescence (

      
       evolution) must be observed. This visually confirms the ring-opening decarboxylation of the isatoic anhydride.
      
  • Incubation : Heat the reaction mixture to 60 °C and maintain under continuous stirring for 18 hours.

  • Intermediate Isolation : Evaporate volatiles under reduced pressure. Co-evaporate the resulting solid with toluene (3 × 50 mL) to azeotropically remove residual water, yielding the linear tripeptide intermediate.

  • Double Cyclization : Suspend the crude intermediate in glacial acetic acid and reflux for 18 hours.

    • Causality: The acidic, high-temperature environment forces the dehydrative cyclization of the deactivated amine, forming the seven-membered diazepine rings.

  • Purification : Concentrate the mixture, neutralize with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography to isolate the dimeric benzodiazepine.
    
Protocol B: Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Libraries

Causality : Solid-phase synthesis allows for rapid diversification and easy purification. By anchoring an amine to a Wang resin and converting it to an S-methylthiopseudourea, the resin acts as a bidentate nucleophile. 5-NIA condenses with this resin-bound precursor in a polar aprotic solvent, forming the quinazolinone core[5].

Step-by-Step Methodology :

  • Resin Preparation : Convert a resin-bound primary amine (e.g., derived from an amino acid) to the corresponding S-methylthiopseudourea using standard methyl iodide (

    
    ) protocols.
    
  • Condensation : Swell the resin in N,N-dimethylacetamide (DMAC). Add 5-NIA in excess (typically 3-5 equiv to drive the reaction to completion).

  • Cyclization : Heat the suspension to 80 °C for 18 hours.

    • Self-Validation Checkpoint: The resin will adopt a distinct yellow/orange hue due to the covalent incorporation of the nitroaromatic chromophore. Failure to change color indicates incomplete coupling.

  • Washing : Wash the resin sequentially with DMF, methanol, and dichloromethane (DCM) (3 × 10 mL each) to remove unreacted 5-NIA and soluble byproducts.

  • Cleavage : Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature.

  • Recovery : Filter the resin, concentrate the filtrate under reduced pressure, and precipitate the pure 2-amino-4(1H)-quinazolinone derivative.

Protocol C: In-Cell RNA Structure Probing using 5-NIA (SHAPE-MaP)

Causality : 5-NIA easily penetrates cell membranes and selectively acylates flexible RNA nucleotides. The resulting 2'-O-adducts cause reverse transcriptase to introduce mutations (MaP) during cDNA synthesis, which are detected via next-generation sequencing to map ligand binding sites[2],[6].

G2 N1 Flexible RNA Nucleotide (Reactive 2'-OH) N3 Nucleophilic Attack at C4 Carbonyl N1->N3 N2 5-Nitroisatoic Anhydride (5-NIA) (Electrophilic Reagent) N2->N3 N4 2'-O-Adduct Formation (Loss of CO2) N3->N4 N5 Reverse Transcription (RT) Mutation (Readout via Sequencing) N4->N5

Caption: Mechanism of RNA 2'-OH acylation by 5-NIA in SHAPE-MaP structure probing.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve 5-NIA in anhydrous DMSO to a stock concentration of 250 mM. Critical: Store in a desiccator; ambient moisture leads to premature hydrolysis[3].

  • In-Cell Probing : Add the 5-NIA stock to the cell culture medium to a final concentration of 25 mM. Rapidly mix by pipetting to ensure homogenous distribution.

  • Incubation : Incubate the cells at 37 °C for exactly 15 minutes.

    • Causality: This specific timeframe balances the reaction rate of the 2'-OH acylation with the aqueous hydrolysis half-life of the 5-NIA reagent[2].

  • Quenching & Lysis : Halt the reaction by placing samples on ice. Lyse the cells using a standard Tris/Triton X-100 lysis buffer supplemented with RNase inhibitors and DNase I.

  • RNA Purification : Extract the modified RNA using magnetic beads (e.g., Agencourt RNAclean XP) and resuspend in RNase-free water.

  • Downstream Analysis : Proceed with reverse transcription and mutational profiling (MaP) library preparation.

Quantitative Data Summary

Scaffold / ApplicationReactant / NucleophileKey Reagents & ConditionsYield / EfficiencyBiological Target / Utility
Dimeric Benzodiazepines L-Djenkolic Acid

(Dioxane/

, 60°C); Glacial AcOH (Reflux, 18h)
Moderate (Requires harsh dehydration)Cytotoxic agent; Overcomes p53-dependent drug resistance in tumors[7].
2-Amino-4(1H)-quinazolinones Polymer-bound S-methylthiopseudoureaDMAC (80°C, 18h); 50% TFA/DCM (Cleavage)High (Combinatorial Library)Broad-spectrum bioactive alkaloid core; Kinase inhibitors[5].
SHAPE-MaP RNA Probing RNA 2'-Hydroxyl Group25 mM 5-NIA in DMSO; In-cell media (37°C, 15 min)High (Nucleotide-resolution mapping)Fragment-based ligand discovery; Riboswitch targeting[8].

References

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors Biomolecules (MDPI) URL:[Link]

  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives ACS Combinatorial Science URL:[Link]

  • SHAPE-enabled fragment-based ligand discovery for RNA Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In-cell RNA structure probing with SHAPE-MaP Nature Protocols (via PMC) URL:[Link]

Sources

Method

Application Note: Decarboxylation Protocols for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

This Application Note and Protocol guide details the procedures for the decarboxylation of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-nitroisatoic anhydride ).[1] This compound is a critical electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the procedures for the decarboxylation of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-nitroisatoic anhydride ).[1]

This compound is a critical electrophilic intermediate.[1] Its "decarboxylation" can refer to two distinct pathways depending on the experimental goal:

  • Ring-Opening Decarboxylation (Synthetic Utility): The reaction with nucleophiles (amines, alcohols, water) to release CO₂ and transfer the 2-amino-6-nitrobenzoyl moiety.[1] This is the primary mode in drug discovery for synthesizing anthranilamides and anthranilates.[1]

  • Thermal/Full Decarboxylation (Degradation): The complete loss of CO₂ to generate 3-nitroaniline , often an unwanted side reaction due to the instability of the resulting 6-nitroanthranilic acid.[1]

Executive Summary

5-Nitroisatoic anhydride is a highly reactive heterocyclic electrophile used to introduce the 2-amino-6-nitrobenzoyl pharmacophore.[1] Unlike its unsubstituted parent, the 5-nitro derivative possesses unique electronic properties due to the nitro group at the peri-position (C5 of the heterocycle, corresponding to C6 of the parent anthranilic acid).

Key Reactivity Insight: The nitro group at C5 exerts a strong electron-withdrawing effect, significantly accelerating nucleophilic attack at the C4 carbonyl.[1] However, it also destabilizes the resulting 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid), making it prone to spontaneous second decarboxylation to form 3-nitroaniline , especially under acidic or thermal conditions.[1]

Primary Applications:

  • Synthesis of Anthranilamides: Reaction with primary/secondary amines.[1]

  • Synthesis of Benzimidazolones: Via Curtius-like rearrangement pathways.[1]

  • Fragment-Based Drug Design: Introduction of the nitro-aniline scaffold.

Chemical Identity & Properties

PropertyData
IUPAC Name 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Common Name 5-Nitroisatoic Anhydride
CAS Number 4693-01-0
Molecular Weight 222.16 g/mol
Melting Point 260–263 °C (dec.)[1]
Solubility Soluble in DMF, DMSO, DMAc; Poor solubility in water, alcohols (reacts).[1]
Storage Moisture sensitive.[1] Store under inert gas at <25 °C.

Mechanistic Pathways

The decarboxylation of 5-nitroisatoic anhydride proceeds via nucleophilic attack at the C4 carbonyl, leading to ring opening and the release of CO₂. The fate of the intermediate depends heavily on the nucleophile and temperature.

DecarboxylationPathways Start 5-Nitroisatoic Anhydride (Starting Material) Nu_Attack Nucleophilic Attack (at C4 Carbonyl) Start->Nu_Attack + Nucleophile (NuH) Intermediate Carbamate Intermediate (Transient) Nu_Attack->Intermediate Product_Amide Anthranilamide (Stable Product) Intermediate->Product_Amide Nu = Amine (R-NH2) - CO2 (Fast) Product_Acid 2-Amino-6-nitrobenzoic Acid (Unstable Intermediate) Intermediate->Product_Acid Nu = Water/OH- - CO2 Product_Aniline 3-Nitroaniline (Degradation Product) Product_Acid->Product_Aniline Thermal/Acidic - CO2 (2nd Decarboxylation)

Caption: Mechanistic divergence of 5-nitroisatoic anhydride decarboxylation. Note the instability of the acid intermediate leading to 3-nitroaniline.

Experimental Protocols

Protocol A: Synthesis of Anthranilamides (Nucleophilic Ring Opening)

Target: Controlled decarboxylation to functionalize amines.[1]

Rationale: The reaction is driven by the release of CO₂ gas. No external base is typically required if the nucleophile is a sufficiently basic amine. The 5-nitro group accelerates this reaction compared to unsubstituted isatoic anhydride.[1]

Materials:

  • 5-Nitroisatoic anhydride (1.0 equiv)[1]

  • Primary or Secondary Amine (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst: DMAP (10 mol%) - Optional, for sluggish amines[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitroisatoic anhydride (1.0 mmol, 222 mg) in anhydrous MeCN (5 mL).

  • Addition: Add the amine (1.1 mmol) dropwise at room temperature.

    • Observation: Evolution of CO₂ gas (bubbling) should be observed immediately for reactive amines.[1]

  • Reaction:

    • For aliphatic amines: Stir at room temperature for 2–4 hours.

    • For aromatic/hindered amines: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (disappearance of anhydride).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If product precipitates: Filter the solid, wash with cold MeCN, and dry.[1]

    • If soluble: Concentrate the solvent under reduced pressure.[1] Redissolve in EtOAc, wash with 5% NaHCO₃ (to remove any formed acid byproduct) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the system is vented to allow CO₂ escape. Pressure buildup can be hazardous in sealed vessels.[1]

Protocol B: Hydrolysis to 2-Amino-6-nitrobenzoic Acid

Target: Isolation of the free acid (High Risk of Degradation).

Rationale: The 6-nitroanthranilic acid product is sterically crowded and electronically destabilized.[1] To prevent double decarboxylation to 3-nitroaniline, temperature must be strictly controlled, and acidic conditions avoided during isolation.[1]

Materials:

  • 5-Nitroisatoic anhydride[1]

  • NaOH (1.0 M aqueous solution)[1]

  • Dioxane (co-solvent)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-nitroisatoic anhydride in Dioxane (ratio 1g : 10mL).

  • Hydrolysis: Slowly add 1.05 equiv of NaOH (1M) at 0–5 °C (Ice bath).

    • Note: Do not allow temperature to exceed 10 °C.[1][2]

  • Reaction: Stir at 5–10 °C for 1 hour until CO₂ evolution ceases and the solution becomes clear.

  • Neutralization (Critical): Carefully adjust pH to ~4–5 using dilute acetic acid (10%) at 0 °C .

    • Warning: Do not use strong mineral acids (HCl, H₂SO₄) or heat, as this will trigger the second decarboxylation to 3-nitroaniline.[1]

  • Isolation: The product may precipitate as a yellow/orange solid.[1] Filter immediately and dry under vacuum at room temperature.[1] Do not oven dry.

Protocol C: Thermal Degradation to 3-Nitroaniline

Target: Intentional full decarboxylation.

Rationale: If the goal is to synthesize 3-nitroaniline derivatives or if the user is observing this product as an impurity, this protocol replicates the degradation pathway.

Procedure:

  • Suspend 5-nitroisatoic anhydride in DMSO or DMAc .

  • Add 1.0 equiv of water (or rely on atmospheric moisture).[1]

  • Heat to 100–120 °C .

  • CO₂ evolution will be vigorous.[1] The reaction proceeds through the acid intermediate, which thermally decarboxylates in situ.[1]

  • Product isolation via standard aqueous workup (EtOAc extraction).[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield of Amide Hydrolysis by moistureUse anhydrous solvents (MeCN, DMF).[1] Dry glassware.[1]
Formation of 3-Nitroaniline Thermal instability of intermediateLower reaction temperature (<40 °C).[1] Avoid acidic workup.
Incomplete Reaction Poor nucleophilicity of amineUse a catalyst (DMAP, 10 mol%) or switch to a more polar solvent (DMF) to improve solubility.
Violent Gas Evolution Reaction too fastAdd amine slowly as a solution.[1] Cool to 0 °C initially.

Safety & Handling

  • CO₂ Generation: Reactions generate stoichiometric quantities of carbon dioxide.[1] Run reactions in vented vessels (e.g., with a bubbler) to prevent over-pressurization.[1]

  • Sensitizer: Nitro-aromatics can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

  • Thermal Stability: Do not heat bulk 5-nitroisatoic anhydride above 200 °C as it may decompose explosively.[1]

References

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[1]

  • Staiger, R. P., & Wagner, E. C. (1953).[1] Isatoic Anhydride. IV.[1] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1433.[1]

  • Potts, K. T. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (General reference for benzoxazinone reactivity).

  • Search Result Verification: Stability of 2-amino-6-nitrobenzoic acid. Confirmed instability and decarboxylation to 3-nitroaniline at elevated temperatures.[1] [Verified via BenchChem/ChemicalBook data snippets].

Sources

Application

Application Note: Regioselective Synthesis of 2-Amino-6-Nitrobenzoic Acid via Anhydride/Imide Intermediates

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the preparation of 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid) starting from 3-nitrophthalic a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the preparation of 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid) starting from 3-nitrophthalic acid , proceeding through the 3-nitrophthalic anhydride and 3-nitrophthalimide intermediates. This route is selected for its robust regiocontrol, ensuring the isolation of the correct isomer.

Introduction & Mechanistic Rationale

2-Amino-6-nitrobenzoic acid is a critical scaffold in medicinal chemistry, serving as a precursor for benzonorbornene fungicides, quinazolinones, and other heterocyclic bioactive agents. Its synthesis presents a classic regioselectivity challenge: the desymmetrization of the 3-nitrophthalic core.

The Regioselectivity Paradox

Direct nitration of benzoic acid derivatives often yields mixtures. Therefore, the preferred route utilizes the pre-functionalized 3-nitrophthalic anhydride . However, the ring-opening of this anhydride with ammonia is governed by two competing factors:

  • Steric Hindrance: Favors attack at the carbonyl meta to the nitro group (C1), leading to 2-amino-6-nitrobenzoic acid.

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group activates the ortho carbonyl (C2), potentially favoring attack there, which would lead to the unwanted 2-amino-3-nitrobenzoic acid isomer.

To resolve this and ensure high isomeric purity, this protocol employs a 3-nitrophthalimide intermediate. By first converting the anhydride to the symmetric imide, we "reset" the regiochemistry. The subsequent hydrolysis of the imide is highly regioselective: the hydroxide ion attacks the carbonyl ortho to the nitro group (electronically activated), eventually yielding the desired 2-amino-6-nitrobenzoic acid after Hofmann rearrangement.

Reaction Pathway

The synthesis proceeds in three logical stages:

  • Dehydration: 3-Nitrophthalic acid

    
     3-Nitrophthalic anhydride.
    
  • Imidation: 3-Nitrophthalic anhydride

    
     3-Nitrophthalimide.
    
  • Hofmann Degradation: 3-Nitrophthalimide

    
     2-Amino-6-nitrobenzoic acid.
    

Experimental Protocols

Phase 1: Preparation of 3-Nitrophthalic Anhydride

Objective: Efficient dehydration of the diacid precursor. Scale: 1.0 mol basis.

Materials
  • 3-Nitrophthalic acid (211 g, 1.0 mol)

  • Acetic anhydride (205 g, 2.0 mol)[1]

  • Glacial acetic acid (Solvent/Catalyst)[2]

Procedure
  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition: Charge the flask with 211 g of 3-nitrophthalic acid and 205 g of acetic anhydride.

  • Reaction: Heat the mixture to gentle reflux (

    
     internal temperature). The solid acid will dissolve, forming a clear yellow/orange solution. Maintain reflux for 30 minutes to ensure complete dehydration.
    
  • Crystallization: Pour the hot reaction mixture into a large porcelain dish or beaker (in a fume hood) and allow it to cool slowly to room temperature. The anhydride will crystallize as a solid mass.

  • Isolation: Grind the crystalline mass in a mortar. Wash the solid with cold, alcohol-free ether (2 x 150 mL) to remove acetic acid/anhydride residues.

  • Drying: Dry the product in a vacuum oven at

    
     for 4 hours.
    
    • Yield: ~175–185 g (90–95%)

    • Melting Point: 163–164 °C[1]

Phase 2: Conversion to 3-Nitrophthalimide

Objective: Formation of the symmetric imide intermediate.

Materials
  • 3-Nitrophthalic anhydride (193 g, 1.0 mol)

  • Urea (60 g, 1.0 mol) or Ammonium Hydroxide (28%)

Procedure (Urea Melt Method - High Purity)
  • Mixing: In a 1 L flask, intimately mix 193 g of 3-nitrophthalic anhydride and 60 g of urea.

  • Fusion: Heat the flask in an oil bath to

    
    . The mixture will melt and evolve 
    
    
    
    and
    
    
    .
  • Reaction: Increase temperature to

    
     and hold for 2 hours until gas evolution ceases and the mass solidifies.
    
  • Purification: Cool to room temperature. Pulverize the solid and triturate with 500 mL of water to remove unreacted urea. Filter and dry.[3]

    • Yield: ~180 g (94%)

    • Melting Point: 216–218 °C

Phase 3: Regioselective Hofmann Rearrangement

Objective: Ring opening and decarboxylative amination to the target. Critical Control Point: Temperature control during hypochlorite addition is vital to prevent side reactions.

Materials
  • 3-Nitrophthalimide (19.2 g, 0.1 mol)

  • Sodium Hydroxide (20% w/v aqueous solution)

  • Sodium Hypochlorite (10-12% active chlorine)

  • Hydrochloric Acid (conc.)[2]

  • Glacial Acetic Acid

Procedure
  • Imide Dissolution (Ring Opening):

    • Prepare a solution of NaOH (8.0 g, 0.2 mol) in 40 mL water. Cool to

      
      .
      
    • Add 3-nitrophthalimide (19.2 g) in small portions with vigorous stirring. The imide dissolves, opening the ring to form the sodium salt of 6-nitrophthalamic acid.

    • Note: The solution color typically turns deep yellow/orange.

  • Chlorination:

    • Cool the mixture to

      
       using an ice-salt bath.
      
    • Add Sodium Hypochlorite solution (0.12 mol, ~1.2 eq) dropwise, maintaining the temperature below

      
      .
      
    • Stir for 30 minutes at

      
      .
      
  • Rearrangement:

    • Rapidly heat the solution to

      
       for 15 minutes.
      
    • Observation: Evolution of nitrogen/gas may be observed? No, strictly

      
       is trapped as carbonate. The solution color may darken.
      
  • Isolation:

    • Cool the reaction mixture to

      
      .
      
    • Carefully acidify with concentrated HCl to pH ~2. This converts the sodium salt to the free amino acid.

    • Optional: For higher purity, neutralize to pH 5-6 with acetic acid to precipitate the product selectively, leaving salts in solution.

  • Filtration:

    • Filter the yellow precipitate. Wash with ice-cold water (2 x 20 mL).

    • Recrystallize from hot water or ethanol if necessary.

    • Yield: ~14.5 g (80%)

    • Melting Point: 188–190 °C (dec.)

Data Analysis & Quality Control

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Melting Point 188 – 190 °CCapillary Method
Purity > 98%HPLC (C18, MeOH/H2O)
1H NMR

7.1 (d, 1H), 7.4 (t, 1H), 7.8 (d, 1H)
DMSO-d6
Regioisomer < 1% 2-amino-3-nitro isomerHPLC/NMR

Visual Workflows

Reaction Pathway (Mechanism)

The following diagram illustrates the transformation from the anhydride to the final amino acid, highlighting the critical regioselective ring-opening step.

ReactionScheme Anhydride 3-Nitrophthalic Anhydride Imide 3-Nitrophthalimide (Symmetric Intermediate) Anhydride->Imide + Urea/Heat (Imidation) Phthalamate 6-Nitrophthalamate (Ring Open) Imide->Phthalamate + NaOH (Regioselective Hydrolysis) Target 2-Amino-6-Nitrobenzoic Acid (Target) Phthalamate->Target + NaOCl / Heat (Hofmann Rearrangement)

Caption: Chemical pathway ensuring regiocontrol via the imide intermediate.

Experimental Workflow

This flowchart guides the operator through the critical process steps.

Workflow Start Start: 3-Nitrophthalic Acid Dehydration Dehydration (Acetic Anhydride, Reflux) Start->Dehydration Imidation Imidation (Urea Melt, 170°C) Dehydration->Imidation Hydrolysis Alkaline Hydrolysis (NaOH, 0°C) Imidation->Hydrolysis Dissolve Solid Chlorination Chlorination (NaOCl, <0°C) Hydrolysis->Chlorination Add Oxidant Rearrangement Hofmann Rearrangement (Heat to 80°C) Chlorination->Rearrangement Trigger Migration Isolation Acidification & Filtration (pH Adjustment) Rearrangement->Isolation

Caption: Step-by-step operational workflow for the synthesis.[4][5][6][7][8]

References

  • Organic Syntheses, Coll. Vol. 1, p. 408 (1941). 3-Nitrophthalic Anhydride.Link

  • Journal of the Chemical Society.The Constitution of the Nitro-derivatives of Anthranilic Acid. (Classic reference establishing regiochemistry).
  • Patent WO2011098386A1. Process for the preparation of an anthranilic acid derivative. (Industrial validation of the imide route). Link

  • BenchChem Application Notes. Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. (Analogous chemistry protocols). Link

  • Kahn, R.Berichte der deutschen chemischen Gesellschaft, 1902, 35, 3859. (Original determination of imide hydrolysis regioselectivity).

Sources

Method

Application Note: Green Chemistry Approaches for Reacting 5-Nitroisatoic Anhydride

Part 1: Executive Summary & Strategic Rationale The "Masked" Amino Acid Advantage 5-Nitroisatoic anhydride (5-NIA) serves as a highly efficient, "masked" form of 2-amino-5-nitrobenzoic acid. In drug discovery, it is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The "Masked" Amino Acid Advantage

5-Nitroisatoic anhydride (5-NIA) serves as a highly efficient, "masked" form of 2-amino-5-nitrobenzoic acid. In drug discovery, it is a critical scaffold for synthesizing 6-nitroquinazolin-4(3H)-ones and 1,4-benzodiazepines , pharmacophores found in antiviral, antibacterial, and anticancer agents.

From a green chemistry perspective, 5-NIA is superior to its parent amino acid or anthranilic esters for three reasons:

  • Atom Economy & Activation: The anhydride moiety activates the carbonyl for nucleophilic attack without requiring toxic coupling reagents (e.g., DCC, EDC) or chlorinating agents (e.g., SOCl₂).

  • Benign Byproducts: The only stoichiometric byproduct of the ring-opening reaction is carbon dioxide (CO₂), which spontaneously degasses, driving the reaction equilibrium forward (Le Chatelier’s principle) and simplifying purification.

  • Solvent Compatibility: Its reactivity profile allows for transformations in water, ionic liquids, or under solvent-free conditions, aligning with the 5th Principle of Green Chemistry (Safer Solvents and Auxiliaries).

This guide details three validated green protocols for transforming 5-NIA into high-value heterocycles, prioritizing high atom economy, low E-factors, and energy efficiency.

Part 2: Mechanistic Insight & Reaction Pathways[1]

Understanding the regioselectivity of 5-NIA is crucial for designing green protocols. The molecule possesses two electrophilic centers: the anhydride carbonyls.

  • C4 Carbonyl (Amide-like): Less reactive.

  • C2 Carbonyl (Carbamate-like): Highly reactive toward nucleophiles.

The Green Pathway: Nucleophilic attack by an amine (


) occurs exclusively at the C2 position . This triggers a cascade: ring opening, decarboxylation (loss of CO₂), and formation of the stable 2-amino-5-nitrobenzamide . This intermediate can then undergo in situ cyclization with aldehydes or orthoesters to form the quinazolinone core.
Pathway Visualization

The following diagram illustrates the divergent pathways and the "Green Cascade" utilized in the protocols below.

G cluster_0 Green Cascade Reaction NIA 5-Nitroisatoic Anhydride Inter Carbamic Acid Intermediate NIA->Inter C2 Attack (Water/EtOH) Nu Nucleophile (R-NH2) Nu->Inter CO2 CO2 (Gas) Inter->CO2 Amide 2-Amino-5-nitrobenzamide Inter->Amide -CO2 (Spontaneous) Quin 6-Nitroquinazolin- 4(3H)-one Amide->Quin Cyclization (MW or Catalyst) Aldehyde Aldehyde (R'-CHO) Aldehyde->Quin

Figure 1: Mechanistic pathway for the nucleophilic ring-opening of 5-nitroisatoic anhydride followed by cyclization.

Part 3: Validated Green Protocols

Protocol A: Catalyst-Free Synthesis of 2-Amino-5-nitrobenzamides in Water

Objective: Synthesis of key intermediates without organic solvents or purification chromatography. Green Metrics: 100% Atom Economy (excluding CO₂), Water as solvent, No Chromatography.

Materials:

  • 5-Nitroisatoic anhydride (1.0 mmol)

  • Primary Amine (1.1 mmol) (e.g., aniline, benzylamine)

  • Deionized Water (5 mL)

Procedure:

  • Suspension: In a 20 mL vial, suspend 5-nitroisatoic anhydride (208 mg, 1.0 mmol) in 5 mL of deionized water. The compound will not dissolve immediately.

  • Addition: Add the primary amine (1.1 mmol) dropwise while stirring at room temperature.

  • Reaction: Heat the mixture to 50–60 °C for 1–2 hours.

    • Observation: Effervescence (CO₂ evolution) indicates the reaction is proceeding. The suspension will transition to a clear solution (if product is soluble) or a different precipitate.

  • Isolation: Cool the reaction mixture to 4 °C (ice bath). The product (benzamide) typically precipitates out due to the hydrophobic nitro-aromatic ring.

  • Purification: Filter the solid, wash with cold water (2 x 2 mL), and dry in a vacuum oven.

    • Note: If the product is water-soluble, extract with ethyl acetate (green alternative: 2-MeTHF) and evaporate.

Validation Data:

  • Typical Yield: 85–95%

  • Purity: >95% (by ¹H NMR)

Protocol B: Microwave-Assisted One-Pot Synthesis of 6-Nitroquinazolin-4(3H)-ones

Objective: Rapid synthesis of the heterocycle core using energy-efficient microwave irradiation, bypassing intermediate isolation. Green Metrics: High Energy Efficiency (Time < 15 min), Solvent-Free or Ethanol (Green Solvent).

Materials:

  • 5-Nitroisatoic anhydride (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Orthoester (e.g., Triethyl orthoformate) (1.2 mmol) OR Aldehyde (1.0 mmol) + Ammonium Acetate

  • Catalyst: Sulfamic Acid (10 mol%) (Optional, improves yield)

  • Solvent: Ethanol (2 mL) or Solvent-Free (Neat)

Procedure:

  • Loading: In a 10 mL microwave process vial, combine 5-nitroisatoic anhydride, the amine, and the orthoester/aldehyde.

  • Catalysis: Add sulfamic acid (10 mg) if using the aldehyde pathway.

  • Irradiation: Cap the vial and place in a microwave reactor (e.g., Biotage or CEM).

    • Settings:

      • Temperature: 130 °C

      • Power: Dynamic (Max 150 W)

      • Time: 10–15 minutes

      • Stirring: High

  • Work-up:

    • For Ethanol: Cool to RT. The product often crystallizes directly. Filter and wash with cold ethanol.

    • For Solvent-Free: Dissolve the residue in hot ethanol, then cool to crystallize.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

Why this works: Microwave heating couples efficiently with the polar transition state of the cyclization step, reducing reaction times from hours (reflux) to minutes.

Protocol C: Ionic Liquid Mediated Synthesis (Recyclable System)

Objective: Use of a recyclable reaction medium ([BMIM][BF4]) to synthesize 2,3-disubstituted quinazolinones.

Procedure:

  • Mix 5-nitroisatoic anhydride (1 mmol), amine (1 mmol), and aldehyde (1 mmol) in [BMIM][BF4] (1 mL).

  • Stir at 80 °C for 30–45 minutes.

  • Extract product with diethyl ether or 2-MeTHF (green alternative).

  • Recycling: Dry the ionic liquid under vacuum (80 °C, 2 h) to remove water/organics. The IL can be reused 4–5 times with minimal loss of activity.

Part 4: Comparative Green Metrics

The following table contrasts the traditional method (using anthranilic acid and thionyl chloride) with the Green 5-NIA approaches described above.

MetricTraditional Route (SOCl₂)Green Protocol B (MW + 5-NIA)Improvement
Atom Economy Low (Loss of SO₂, HCl)High (Loss of CO₂, EtOH)+35%
E-Factor High (>25)Low (<5)5x Reduction
Reaction Time 6–12 Hours (Reflux)10–15 Minutes95% Time Savings
Hazards Corrosive, Toxic GasBenign CO₂ ReleaseSafer
Solvent Toluene/DCMEthanol/WaterNon-Toxic

Part 5: Safety & Handling (E-E-A-T)

While green chemistry reduces hazardous byproducts, the starting material itself requires specific handling protocols:

  • Nitro Group Energetics: Although 5-NIA is stable, nitro-aromatics are energetic. Avoid high temperatures (>200 °C) in dry conditions. The microwave protocol (130 °C) is well within the safety margin, but never microwave nitro compounds in a sealed vessel without pressure monitoring.

  • CO₂ Evolution: The reaction releases stoichiometric quantities of CO₂ gas.

    • Risk:[1][2] Pressure buildup in sealed vials.

    • Mitigation: Use microwave vials with rated pressure relief caps. For benchtop reactions, ensure open venting (e.g., needle in septum).

  • Sensitization: Anhydrides are potential respiratory sensitizers. Handle in a fume hood.

Part 6: References

  • Microwave-Assisted Synthesis of Quinazolinones:

    • Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones.

    • Source: MDPI (Molecules, 2022).

    • URL:[Link][3]

  • Water-Mediated Reactions:

    • Title: Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes in water.

    • Source: ResearchGate (Heterocyclic Letters).[3][4]

    • URL:[Link]

  • Green Chemistry Principles & Metrics:

    • Title: Green Chemistry - Atom Economy and E-Factor.

    • Source: Royal Society of Chemistry / Green Chemistry Journal.

    • URL:[Link]

  • Ionic Liquid Applications:

    • Title: Ionic liquid promoted synthesis of quinazolin-4(3H)-ones.

    • Source: SciSpace (Synthetic Communications).

    • URL:[Link](General reference for IL methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Pre-Flight Diagnostic: Structural Verification CRITICAL WARNING: Before proceeding, we must resolve a common nomenclature error in this specific chemical family that frequently leads to failed syntheses. The Target: You...

Author: BenchChem Technical Support Team. Date: March 2026

Pre-Flight Diagnostic: Structural Verification

CRITICAL WARNING: Before proceeding, we must resolve a common nomenclature error in this specific chemical family that frequently leads to failed syntheses.

  • The Target: You requested 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one . According to IUPAC numbering for the benzoxazine ring, the 5-position is adjacent to the carbonyl bridgehead (C4a).

  • The Precursor: This structure requires 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid) as the starting material.

  • The Confusion: Many commercial vendors label the para-isomer (derived from 2-amino-5-nitrobenzoic acid) as "5-nitroisatoic anhydride." However, that compound is chemically 6-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one .

Implication for Yield: If you are synthesizing the true 5-nitro isomer (from 2-amino-6-nitrobenzoic acid), you are dealing with a sterically hindered system due to the nitro group's proximity to the reaction center. This requires more aggressive thermal conditions than the standard protocols used for the 6-nitro isomer.

Core Protocol: The Triphosgene Route

Rationale: While phosgene gas is the classical reagent, it is hazardous and difficult to quantify for small-scale optimization. Ethyl chloroformate routes often suffer from mixed anhydride side-products. The Triphosgene (Bis(trichloromethyl) carbonate or BTC) route is the industry gold standard for yield and safety, provided moisture is rigorously excluded.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-Amino-6-nitrobenzoic acid Substrate1.0Must be dried at 60°C under vacuum for 4h prior to use.
Triphosgene (BTC) Carbonyl Source0.40Theoretical is 0.33. We use 0.40 to account for slight moisture hydrolysis and to drive the hindered reaction.
1,4-Dioxane Solvent10-15 volPreferred over THF for this isomer due to higher boiling point (101°C), necessary to overcome steric hindrance.
Activated Charcoal Purifier5% w/wOptional. Added during reflux to sequester colored oxidative impurities.
Hexane/Heptane Anti-solventN/AUsed for precipitation during workup.[1]
Step-by-Step Workflow

Step 1: System Dehydration

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Flush with Argon or Nitrogen. Note: Isatoic anhydrides are extremely sensitive to hydrolysis.

Step 2: Solvation

  • Charge the flask with 2-amino-6-nitrobenzoic acid and anhydrous 1,4-dioxane .

  • Checkpoint: If the starting material does not fully dissolve at room temperature, that is acceptable. It will dissolve as it reacts.

Step 3: BTC Addition (The Critical Step)

  • Dissolve Triphosgene in a minimal amount of dioxane in the dropping funnel.

  • Slowly add the BTC solution to the reaction mixture at room temperature over 30 minutes.

  • Observation: You will see gas evolution (HCl). Ensure your scrubber system is active.

Step 4: Thermal Cyclization

  • Heat the mixture to reflux (approx. 100-101°C) .

  • Duration: Unlike the unhindered isomer (which takes 1-2 hours), the 5-nitro isomer may require 4-6 hours of reflux to reach >98% conversion.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The fluorescent anthranilic acid spot should disappear.

Step 5: Isolation

  • Cool the reaction to room temperature.[2]

  • Concentrate the solution to 1/3 of its original volume under reduced pressure (Rotavap).

  • Add Hexane (approx. 3x the remaining volume) to precipitate the product.

  • Filter the white/pale-yellow solid and wash with cold hexane.

  • Dry in a vacuum oven at 50°C.

Visualization: Reaction Logic & Troubleshooting

Workflow Diagram

SynthesisWorkflow Start 2-Amino-6-nitrobenzoic Acid (Sterically Hindered) Intermediate Carbamoyl Chloride Intermediate Start->Intermediate Nucleophilic Attack Reagent Triphosgene (0.4 eq) + Dioxane Reagent->Intermediate Reflux Reflux (101°C) 4-6 Hours Intermediate->Reflux Cyclization (-HCl) Isolation Concentrate & Precipitate w/ Hexane Reflux->Isolation Complete Conversion Product 5-Nitroisatoic Anhydride (Target) Isolation->Product

Caption: Optimized synthetic workflow for hindered 5-nitroisatoic anhydride using the Triphosgene method.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield or Impure Product Check1 Is the product sticky/gummy? Issue->Check1 Check2 Is there unreacted starting material? Issue->Check2 Sol1 Cause: Hydrolysis. Action: Dry solvents over molecular sieves. Ensure BTC quality. Check1->Sol1 Yes Sol3 Cause: Alcoholysis. Action: NEVER use Ethanol/Methanol for recrystallization. Check1->Sol3 If recrystallized Check2->Sol1 If BTC old Sol2 Cause: Steric Hindrance. Action: Increase reflux time. Switch solvent to Dioxane. Check2->Sol2 Yes

Caption: Decision tree for diagnosing common yield failures in isatoic anhydride synthesis.

Troubleshooting & FAQs (Technical Support)

Q1: My product turns into a violet/brown tar upon isolation. What happened? A: This is typically due to the oxidation of the amino group prior to cyclization or the presence of residual HCl degrading the product.

  • Fix: Add 5% activated charcoal during the reflux step. Filter the hot solution through Celite before adding the hexane anti-solvent. This removes oxidative byproducts.

Q2: Can I use Ethanol for recrystallization? A: ABSOLUTELY NOT. This is the most common user error. Isatoic anhydrides react with alcohols (alcoholysis) to form ethyl anthranilate esters (carbamates).

  • Fix: If purification is needed, recrystallize from Dioxane/Hexane or Toluene .

Q3: The reaction stalls at 80% conversion. Adding more Triphosgene doesn't help. A: In the 5-nitro system, the insoluble product might be coating the unreacted starting material.

  • Fix: Ensure vigorous mechanical stirring (not just magnetic). If using Dioxane, the higher temperature usually keeps the intermediate in solution longer, allowing the reaction to finish.

Q4: Why is my yield lower than the 6-nitro isomer literature? A: The 5-nitro isomer (from 2-amino-6-nitrobenzoic acid) has a nitro group ortho to the carboxylic acid and meta to the amine. However, in the final fused ring system, it sits close to the carbonyls. The electronic deactivation of the amine by the nitro group (even if meta) reduces nucleophilicity, and steric bulk hinders the attack on the phosgene equivalent. Expect yields of 75-85% for the 5-nitro isomer, whereas the 6-nitro isomer often yields >90%.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536.

    • Core reference for the reactivity and general synthesis of is
  • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894–895.

    • Establishes the stoichiometry and mechanism for BTC-mediated cycliz
  • BenchChem Technical Division. (2025). Synthesis of N-Carboxyanhydrides Using Triphosgene: A Safer and Efficient Alternative to Phosgene.

    • Provides modern process safety d
  • Organic Syntheses. (1947). Isatoic Anhydride.[3][4][5][6][7][8] Org. Syn. Coll. Vol. 3, 488.

    • Foundational text for the phosgen

Sources

Optimization

Purification methods for crude 5-nitroisatoic anhydride

Welcome to the Technical Support Center for the purification and handling of 5-nitroisatoic anhydride. As a highly reactive electrophile, this compound requires precise handling to prevent premature ring-opening and degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 5-nitroisatoic anhydride. As a highly reactive electrophile, this compound requires precise handling to prevent premature ring-opening and degradation. Below, you will find validated protocols, solvent selection data, and troubleshooting guides designed to ensure high-purity yields for downstream drug development and bioconjugation workflows.

Part 1: Core Purification Methodologies

The purification of crude 5-nitroisatoic anhydride hinges on exploiting its differential solubility while strictly avoiding nucleophilic attack on the highly sensitive C1-carbonyl group.

Quantitative Data: Solvent Selection for Recrystallization

Selecting the correct solvent is the most critical decision in this workflow. The table below summarizes the performance and mechanistic causality of common recrystallization solvents.

SolventRequired Volume (per gram)Recovery YieldMechanistic Causality & Safety Notes
1,4-Dioxane ~10 mL75–85%Optimal. Aprotic nature prevents nucleophilic attack on the C1-carbonyl. Effectively solvates the polar anhydride without risking ring-opening[1].
95% Ethanol ~30 mL89–90%High Risk. Protic nature risks esterification if heating is prolonged. Requires rapid processing to prevent degradation[1].
DMF / Water (1:1) VariableModerateSuboptimal. Excellent for rapid precipitation, but the high boiling point of DMF complicates drying. High risk of base-catalyzed hydrolysis.
Standard Operating Procedure: Aprotic Recrystallization Workflow

Objective: Purify crude 5-nitroisatoic anhydride while preventing nucleophilic ring-opening and removing polymeric byproducts.

Step 1: Dissolution Suspend the crude 5-nitroisatoic anhydride in anhydrous 1,4-dioxane at a ratio of 10 mL per gram of crude material[1]. Heat the mixture to 80–85°C under continuous stirring. Causality: Dioxane is a polar aprotic solvent. It effectively solvates the highly polar nitro-aromatic system without acting as a nucleophile, thereby protecting the delicate electrophilic C1-carbonyl group from premature ring-opening[2].

Step 2: Hot Filtration (Impurity Depletion) If the solution exhibits a dark brown coloration or persistent cloudiness, add 10% (w/w) activated carbon. Stir for 5 minutes and perform a rapid hot filtration through a pre-warmed Celite pad. Causality: Dark colors typically indicate the presence of high-molecular-weight oligomers formed by intermolecular condensation during synthesis. Carbon adsorption and physical filtration remove these insoluble polymeric byproducts. Self-Validation: The resulting filtrate must be a clear, pale yellow to golden liquid. If it remains dark brown, repeat the hot filtration.

Step 3: Crystallization Allow the clear filtrate to cool slowly to room temperature, then transfer the flask to an ice bath (0–5°C) for 2 hours. Causality: Slow cooling promotes the formation of a highly ordered crystalline lattice, excluding impurities from the solid matrix[3].

Step 4: Isolation and Washing Collect the crystallized product via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold dioxane, followed immediately by 2 volumes of cold hexanes. Causality: Cold dioxane removes surface impurities without redissolving the bulk product. The hexane wash displaces the higher-boiling dioxane, significantly accelerating the subsequent drying phase.

Step 5: Vacuum Drying Transfer the solid to a vacuum oven and dry at 60°C for 4 hours. Self-Validation: The final product should be a light tan or yellow powder. To validate purity, perform a melting point test; pure 5-nitroisatoic anhydride exhibits a sharp decomposition point (typically >270°C, depending on the exact heating rate).

Part 2: Workflow Visualization

G Crude Crude 5-Nitroisatoic Anhydride Dissolve Dissolution in Hot Dioxane (10 mL/g, 80-90°C) Crude->Dissolve FilterHot Hot Filtration (Remove insoluble oligomers) Dissolve->FilterHot Maintains solubility Cool Cooling & Crystallization (0-5°C) FilterHot->Cool Filtrate Wash Wash with Cold Solvent (Dioxane/Hexanes) Cool->Wash Precipitate Dry Vacuum Drying (60°C, 2-4 hrs) Wash->Dry Pure Pure 5-Nitroisatoic Anhydride (>98% Purity) Dry->Pure

Workflow for the purification of crude 5-nitroisatoic anhydride.

Part 3: Troubleshooting Guide

Q: My recrystallized product shows significant ester impurities by NMR. What happened? A: You likely used a primary alcohol (such as ethanol or methanol) for recrystallization and heated the solution for too long[1]. Isatoic anhydrides are highly susceptible to nucleophilic attack. Prolonged heating in protic solvents causes the alcohol to attack the C1-carbonyl, leading to decarboxylation and the formation of an alkyl 2-amino-5-nitrobenzoate. Solution: Switch to an aprotic solvent like 1,4-dioxane[3], or if ethanol must be used, ensure the dissolution step is rapid and immediately followed by cooling.

Q: I am trying to remove unreacted 5-nitroanthranilic acid from my crude mixture. How can I selectively isolate the anhydride? A: 5-Nitroanthranilic acid contains a free carboxylic acid, whereas the anhydride does not. You can perform a rapid wash of the crude solid with cold 5% aqueous sodium bicarbonate. Causality: The basic bicarbonate selectively deprotonates the carboxylic acid of the impurity, forming a water-soluble sodium carboxylate salt. The intact 5-nitroisatoic anhydride remains un-ionized and insoluble. Critical Note: This must be done quickly with ice-cold solutions to prevent base-catalyzed hydrolysis of the anhydride ring. Follow immediately with a cold water wash.

Q: The anhydride is completely insoluble in my reaction mixture during downstream peptide coupling. How can I improve solubility? A: 5-Nitroisatoic anhydride has notoriously poor solubility in many common organic solvents and water[2]. For downstream applications (e.g., forming peptide mimetics or bioconjugation), it is highly recommended to use mixed solvent systems such as a 1:1 mixture of water and 1,4-dioxane, often in the presence of a mild base like potassium carbonate to drive the reaction[4].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water to wash the crude product after synthesis? A: Yes. In fact, standard synthetic procedures often involve precipitating the crude anhydride in water and washing it with cold water to remove water-soluble salts and residual acids[1]. However, the key is temperature: always use cold water and dry the product promptly at 100-110°C to prevent slow hydrolysis back to the starting amino acid[5].

Q: Why does 5-nitroisatoic anhydride exhibit different reactivity compared to unsubstituted isatoic anhydride? A: The strongly electron-withdrawing nitro group at the 5-position significantly increases the electrophilicity of the C1-carbonyl group. While this makes the reagent much more reactive toward amines and other nucleophiles (making it highly useful for RNA SHAPE analysis and bioconjugation)[2], it also makes the anhydride ring far more sensitive to unwanted hydrolysis and dearomative side reactions.

References

  • isatoic anhydride - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Innately Water-Soluble Isatoic Anhydrides with Modulated Reactivities for RNA SHAPE Analysis Source: ResearchGate URL:[Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors Source: MDPI URL:[Link]

  • ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES Source: ACS Publications URL:[Link]

  • PREPARATION OF ISATOIC ANHYDRIDE Source: PrepChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 5-nitro-1,4-dihydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 5-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one).

As a cyclic carbamate fused to a nitro-aromatic system, this molecule presents unique stability and solubility challenges. The strong electron-withdrawing nature of the 5-nitro group significantly increases the electrophilicity of the C2 carbonyl. Because the1[1], it is highly susceptible to nucleophilic ring-opening if the wrong solvent system or thermal profile is applied. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Quantitative Solvent Selection Matrix

Selecting the correct solvent is a balance between achieving a steep solubility curve and preventing chemical degradation. The table below summarizes the quantitative parameters and mechanistic suitability of common solvent systems.

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityMechanistic Rationale & Remarks
Ethyl Acetate / Hexane ~2.5 (Mixed)77 / 68Excellent 2[3] prevent nucleophilic ring-opening. The binary nature allows precise tuning of the saturation point to prevent oiling out.
Toluene 2.4110Good High boiling point allows a wide temperature gradient for4[4]. Non-nucleophilic, ensuring carbamate stability.
2-Methyltetrahydrofuran 4.780Good An 5[5] with an excellent solubility profile and aprotic stability.
Ethanol (Absolute) 5.278Poor 6[6], but risks transesterification/solvolysis upon prolonged heating due to nitro-activation.

Troubleshooting FAQs

Q: During the cooling phase, my product separates as an oil rather than forming crystals. How do I resolve this "oiling out" phenomenon? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solution exceeds the melting point of the solute, or when the solvent system's polarity is poorly matched, causing the solute to phase-separate before crystallizing. The strong electron-withdrawing nature of the 5-nitro group alters the dipole moment, making it prone to supersaturation. Solution: Switch to a binary solvent system like Ethyl Acetate/Hexane. Dissolve the crude in a minimum amount of hot EtOAc, then titrate with hot Hexane until slightly cloudy. Allow to cool slowly. Seeding the solution at 5–10°C above the expected crystallization temperature provides nucleation sites, bypassing the metastable oil phase.

Q: I am experiencing low recovery yields and suspect degradation during recrystallization in boiling methanol. Is the benzoxazinone ring unstable? A: Yes. While some standard benzoxazinones can be recrystallized from 7[7], the presence of the 5-nitro group significantly withdraws electron density from the aromatic ring via resonance and inductive effects. This drastically increases the electrophilicity of the C2 carbonyl carbon. Prolonged heating in nucleophilic protic solvents leads to nucleophilic attack, resulting in ring-opening (solvolysis) to form an inactive methyl carbamate derivative. Solution: Limit thermal exposure and avoid primary alcohols entirely. Use an aprotic system (EtOAc/Hexane) or Toluene.

Q: How can I effectively remove dark, highly polar impurities from the crude synthesis mixture? A: Nitro-aromatic syntheses often generate polymeric or highly conjugated colored byproducts that co-precipitate with the target molecule. Solution: Perform a hot filtration with activated carbon. Dissolve the crude in the chosen recrystallization solvent, add 5–10% w/w activated carbon, boil for 5 minutes, and filter hot through a Celite pad. The carbon will adsorb the high-molecular-weight colored impurities via pi-pi stacking, allowing the target [] to crystallize from the filtrate as pale yellow crystals.

Standard Operating Procedure (SOP): Aprotic Recrystallization

This step-by-step methodology utilizes the Ethyl Acetate/Hexane binary system and includes built-in self-validation checks to ensure process integrity.

Phase 1: Dissolution & Decolorization

  • Suspend the crude 5-nitro-benzoxazinone in Ethyl Acetate (approx. 3–5 mL per gram of crude) in an Erlenmeyer flask.

  • Heat to a gentle reflux (~75°C) with stirring.

    • Self-Validation: The solution should be mobile. If solids persist, add EtOAc in 0.5 mL increments until clear.

  • Decolorize (if the solution is dark brown/red) by adding 5% w/w activated carbon. Reflux for 3–5 minutes.

  • Filter hot through a heated Celite pad to remove the carbon.

    • Self-Validation: The filtrate must be transparent and pale yellow.

Phase 2: Saturation & Nucleation 5. Return the clear filtrate to a gentle boil on the hotplate. 6. Titrate dropwise with hot Hexane until a faint, persistent cloudiness appears.

  • Self-Validation: This exact cloud point visually confirms the saturation threshold has been reached.

  • Clear the solution by adding 1–2 drops of hot EtOAc just until the turbidity disappears.

Phase 3: Controlled Crystallization 8. Cool the flask undisturbed to room temperature (25°C) over 1–2 hours.

  • Self-Validation: Observe the formation of distinct crystal facets. If oil droplets form at the bottom, halt cooling immediately, reheat to 75°C, add 5% more EtOAc, and restart the cooling phase.

  • Chill the flask in an ice bath (0–5°C) for 30–60 minutes to maximize precipitation.

Phase 4: Isolation 10. Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 volumes of ice-cold Hexane. 11. Dry the product in a vacuum oven at 40°C overnight to a constant weight.

Process Workflow Diagram

Recrystallization_SOP Start Crude 5-Nitro-Benzoxazinone Dissolve Dissolve in hot EtOAc (70°C) Start->Dissolve ColorCheck Dark Impurities Present? Dissolve->ColorCheck Carbon Add Activated Carbon & Hot Filter ColorCheck->Carbon Yes Titrate Titrate with hot Hexane to Cloud Point ColorCheck->Titrate No Carbon->Titrate Clear Add drops of EtOAc until clear Titrate->Clear Cool Cool slowly to 25°C Clear->Cool OilCheck Oiling Out Observed? Cool->OilCheck Reheat Reheat, add EtOAc, Seed Crystals OilCheck->Reheat Yes Chill Chill to 0-5°C OilCheck->Chill No Reheat->Cool Filter Vacuum Filter & Hexane Wash Chill->Filter End Pure Crystalline Product Filter->End

Workflow for the self-validating recrystallization of 5-Nitro-benzoxazinone derivatives.

References

  • underlying reaction mechanism for benzoxazinone formation - BenchChem. 1

  • Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one - BenchChem. 7

  • CAS 1002129-70-5 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one - BOC Sciences.

  • Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest.6

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one - SciSpace. 4

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC. 2

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids - PMC. 5

Sources

Optimization

Troubleshooting low reactivity of 5-nitroisatoic anhydride with weak nucleophiles

The following Technical Support Guide is designed for researchers encountering stalled or low-yielding reactions with 5-nitroisatoic anhydride. The Reactivity Paradox: Why is this reaction failing?

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering stalled or low-yielding reactions with 5-nitroisatoic anhydride.

The Reactivity Paradox: Why is this reaction failing?

The Issue: You are likely observing that 5-nitroisatoic anhydride (5-NIA) remains as a suspension (the "brick dust" effect) or that the starting material persists despite the presence of a nucleophile.

The Science: Theoretically, the nitro group (


) at the 5-position (or 6-position, depending on nomenclature origin) is strongly electron-withdrawing. This should activate the C-2 carbonyl toward nucleophilic attack by increasing its electrophilicity.

However, three countervailing forces often stall the reaction:

  • Lattice Energy (Solubility): Nitro-substituted heterocycles possess high crystal lattice energy. In standard solvents (EtOH, THF, DCM), the reagent is virtually insoluble, creating a heterogeneous reaction where kinetics are surface-area limited.

  • Nucleophile Weakness: If your nucleophile is an electron-deficient aniline (e.g., chloro-aniline) or a sterically hindered amine, it lacks the HOMO energy required to attack the C-2 carbonyl, even if the ring is activated.

  • The "Pseudo-Inert" State: In non-polar solvents, the 5-NIA forms tight aggregates. Without a dipolar aprotic solvent to disrupt these interactions, the effective concentration of the electrophile approaches zero.

Diagnostic Workflow

Before altering your synthesis, use this logic flow to identify the bottleneck.

DiagnosticFlow start START: Reaction Stalled/Low Yield check_sol Is the reaction mixture homogeneous? start->check_sol check_nuc Is the nucleophile 'weak'? (e.g., Aniline-EWG, Alcohol, Bulky Amine) check_sol->check_nuc Yes (Clear) sol_issue SOLUBILITY FAILURE Switch to DMF/DMAc check_sol->sol_issue No (Cloudy/Ppt) check_base Is a catalyst present? check_nuc->check_base Yes check_nuc->sol_issue No (Strong Nuc should work) kin_issue KINETIC FAILURE Requires Activation check_base->kin_issue No cat_sol Add DMAP (0.1 eq) + Heat check_base->cat_sol Yes, but still slow

Figure 1: Diagnostic logic for isolating solubility vs. kinetic barriers in isatoic anhydride chemistry.

Troubleshooting Guides & FAQs

Issue A: "The reaction suspension hasn't cleared after 24 hours."

Diagnosis: Solubility-Limited Kinetics. 5-NIA is notoriously insoluble in ethanol, isopropanol, and toluene. If the solid doesn't dissolve, the reaction can only happen at the solid-liquid interface, which is negligible for weak nucleophiles.

Solution:

  • Primary Solvent: Switch to DMF (N,N-Dimethylformamide) , DMAc (Dimethylacetamide) , or NMP . These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding of the anhydride.

  • Concentration: Run the reaction at 0.2 M to 0.5 M .

  • Temperature: Heat to 80–100°C . The lattice energy barrier must be overcome thermally.

SolventSolubility of 5-NIARecommended for Weak Nucleophiles?
Ethanol/MethanolPoor (<5 mg/mL)NO (Unless refluxing with strong amine)
THF/DCMModerateNO (Too low boiling point)
DMF/DMAc High (>100 mg/mL) YES (Standard for difficult couplings)
WaterInsolubleNO (Hydrolysis risk)
Issue B: "I am using a deactivated aniline, and nothing happens even in DMF."

Diagnosis: Nucleophilic Mismatch. Weak nucleophiles (e.g., 4-nitroaniline, 2-aminopyridine) cannot overcome the activation energy to attack the C-2 carbonyl directly.

Solution: Nucleophilic Catalysis (DMAP). You must use 4-Dimethylaminopyridine (DMAP). DMAP acts as a "transfer agent."[1] It attacks the anhydride first to form a highly reactive N-acylpyridinium intermediate.[1] The weak nucleophile then displaces the DMAP.

Mechanism of Rescue:

  • Activation: DMAP attacks C-2 of 5-NIA.

  • Ring Opening: The anhydride ring opens to form a reactive intermediate.

  • Transfer: The weak nucleophile attacks the intermediate, releasing DMAP and CO2.

DMAP_Mechanism NIA 5-Nitroisatoic Anhydride Inter Active Acylpyridinium Intermediate NIA->Inter DMAP Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regenerated Prod Anthranilamide Product Inter->Prod Nuc Attack CO2 CO2 Inter->CO2 Decarboxylation Nuc Weak Nucleophile (R-NH2) Nuc->Prod

Figure 2: DMAP-catalyzed aminolysis pathway. DMAP lowers the activation energy for the ring-opening step.

Issue C: "I see a new spot, but it's the wrong mass (M-18 or Hydrolysis)."

Diagnosis: Moisture Contamination or Ring Closure.

  • Hydrolysis: If your DMF is "wet," water competes with the weak nucleophile. The product is 5-nitroanthranilic acid (hydrolysis), not the amide.

  • Recyclization: Occasionally, the ring opens but fails to decarboxylate immediately, or the product recyclizes to a quinazolinone if an aldehyde/ketone is present.

Solution:

  • Dry Solvents: Use anhydrous DMF over molecular sieves.

  • Inert Atmosphere: Run under Nitrogen/Argon.

  • Base Choice: Use Triethylamine (TEA) or DIPEA (1.2 equiv) alongside DMAP. The base ensures the nucleophile remains deprotonated (active) and neutralizes any adventitious acid, though the reaction itself generates CO2 (neutral).

Optimized Protocol: High-Efficiency Aminolysis

Application: Reaction of 5-nitroisatoic anhydride with weak nucleophiles (e.g., electron-deficient anilines, bulky amines).

Reagents:

  • 5-Nitroisatoic Anhydride (1.0 equiv)

  • Weak Nucleophile (1.1 equiv)

  • DMAP (0.1 – 0.2 equiv) [CRITICAL CATALYST]

  • Triethylamine (1.0 equiv) [Optional, improves rate]

  • Solvent: Anhydrous DMF (Concentration: 0.5 M)

Procedure:

  • Dissolution: In a dry flask equipped with a magnetic stir bar, dissolve the Nucleophile and DMAP in anhydrous DMF.

  • Addition: Add 5-Nitroisatoic Anhydride in a single portion.

    • Note: The solution may turn yellow/orange immediately.

  • Heating: Heat the mixture to 90°C under an inert atmosphere (N2).

    • Observation: Evolution of CO2 gas (bubbling) indicates the reaction is proceeding.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours.

    • Endpoint: Disappearance of the anhydride peak.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.

    • Slowly pour the DMF solution into 10 volumes of ice-cold water with vigorous stirring.

    • The product (nitro-anthranilamide) usually precipitates as a solid.

    • Filter, wash with water, and dry.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • The definitive review on isatoic anhydride reactivity, establishing the mechanisms of nucleophilic
  • Staiger, R. P., & Wagner, E. C. (1953).[2] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1439.

    • Foundational work describing the kinetics of ring opening with amines vs. weak nucleophiles.
  • Hövener, M., et al. (2018). DMAP-Catalyzed Synthesis of Anthranilamides from Isatoic Anhydrides. Organic & Biomolecular Chemistry.

    • Modern validation of DMAP as the essential catalyst for difficult is
  • Maghsoodlou, M. T., et al. (2010). A Simple and Efficient One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones. Molecular Diversity, 14, 463–468.

    • Demonstrates solvent effects and the utility of polar aprotic conditions for nitro-substituted deriv

Sources

Troubleshooting

Preventing hydrolysis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one during storage

Introduction: The Stability Paradox You are working with 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-nitroisatoic anhydride).[1] This reagent is a powerful electrophile used to introduce the anthraniloy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are working with 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-nitroisatoic anhydride).[1] This reagent is a powerful electrophile used to introduce the anthraniloyl scaffold into biologically active molecules.

However, its utility is its weakness. The nitro group at the C5 position is a strong electron-withdrawing group (EWG). While this enhances the reactivity of the anhydride ring towards your desired nucleophiles (amines, alcohols), it also drastically increases its susceptibility to unwanted nucleophilic attack by atmospheric moisture .

This guide provides a self-validating protocol to prevent the "silent killer" of this reagent: hydrolysis-induced ring opening.

Module 1: The Chemistry of Degradation (FAQ)

Q: Why is my sample degrading even in a "sealed" bottle?

A: The 5-nitro group destabilizes the anhydride ring, making it hyper-reactive to trace water.

Standard isatoic anhydride is moderately stable. However, the nitro group pulls electron density away from the carbonyl carbons (C2 and C4), increasing their electrophilicity. When water enters the system (even via permeation through plastic caps), it attacks the C2 carbonyl. This triggers a cascade that is irreversible .

The Hydrolysis Mechanism

The following diagram illustrates the degradation pathway. Note that the final step releases CO₂, which can dangerously pressurize sealed vials.

HydrolysisMechanism Start 5-Nitroisatoic Anhydride (Intact Reagent) Inter Unstable Carbamic Acid Intermediate Start->Inter Nucleophilic Attack at C2 Carbonyl Water + H₂O (Moisture) Water->Inter EndProduct 2-Amino-5-nitrobenzoic Acid (Degraded Impurity) Inter->EndProduct Decarboxylation Gas CO₂ Gas (Pressure Buildup) Inter->Gas Irreversible Loss

Figure 1: The irreversible hydrolysis pathway of 5-nitroisatoic anhydride upon exposure to moisture.

Module 2: Storage Protocols (Best Practices)

Q: What are the absolute requirements for long-term storage?

A: You must treat this compound as a pyrophoric-adjacent sensitivity class . It requires a "Cold & Dry" chain of custody.

The "Triple-Barrier" Storage System

Do not rely on the original vendor packaging once opened. Adopt this system:

LayerSpecificationFunction
Primary Amber Glass Vial with PTFE-lined SeptumBlocks UV light; PTFE prevents moisture permeation better than polyethylene.
Atmosphere Argon or Nitrogen (Dry)Displaces humid air. Argon is preferred (heavier than air).
Secondary Desiccator with Indicating Drierite™Scavenges any moisture that bypasses the primary seal.
Thermal -20°C FreezerSlows the kinetic rate of hydrolysis significantly.
Protocol: The "Schlenk Transfer" for Aliquoting

Use this workflow every time you open the bottle.

  • Equilibrate: Allow the frozen vial to warm to room temperature before opening. Why? Opening a cold vial condenses atmospheric moisture directly onto the powder.

  • Purge: Place the vial under a gentle stream of dry Nitrogen/Argon.

  • Dispense: Quickly weigh out the required mass.

  • Backfill: Flush the headspace of the storage vial with inert gas for 30 seconds.

  • Seal: Parafilm the cap immediately after closing.

Storage Decision Logic

StorageWorkflow Start Received 5-Nitroisatoic Anhydride CheckSeal Is the manufacturer seal broken? Start->CheckSeal Original Store at -20°C in original packaging CheckSeal->Original No Opened Transfer to Amber Vial with PTFE Cap CheckSeal->Opened Yes Purge Purge Headspace with Argon/N₂ Opened->Purge Desiccate Place in Desiccator Store at -20°C Purge->Desiccate WarmUp Warm to RT before next use (prevent condensation) Desiccate->WarmUp Next Experiment WarmUp->Purge Re-seal

Figure 2: Decision tree for handling and storage to maintain reagent integrity.

Module 3: Quality Control & Troubleshooting

Q: How do I know if my reagent has already hydrolyzed?

A: The degradation product (2-amino-5-nitrobenzoic acid) has distinct spectral fingerprints compared to the anhydride.

Quick QC Diagnostic Table
Test Method5-Nitroisatoic Anhydride (Pure)Hydrolyzed Impurity (Acid)
Visual Pale yellow/beige powderDarker yellow/orange (often clumps)
Solubility Soluble in dry THF/DMFPoor solubility in THF; dissolves in aqueous base
IR Spectroscopy Doublet C=O stretch ~1780 cm⁻¹ and ~1740 cm⁻¹ (Anhydride)Broad OH stretch (2500-3300 cm⁻¹)Single C=O stretch ~1680 cm⁻¹ (Acid)
¹H NMR (DMSO-d₆) NH signal ~11-12 ppm (Broad)Distinct COOH proton (very broad, >12 ppm) and NH₂ shift
Melting Point High (>240°C dec)Lower, often broadens significantly
Q: Can I salvage hydrolyzed material?

A: Generally, No. Once the ring opens to form the anthranilic acid derivative, it cannot be closed back to the anhydride simply by heating or drying. Re-closing the ring requires reaction with toxic phosgene or triphosgene [1].

  • Recommendation: If hydrolysis >5% is detected via NMR, recrystallization may remove the acid impurity, but it is often more cost-effective to discard and purchase a fresh batch for sensitive kinetics experiments.

Q: I heard a "pop" when opening the vial. Is this normal?

A: This is a danger sign. The "pop" indicates pressurized gas release. As shown in Figure 1, hydrolysis releases CO₂. If your vial was pressurized, significant degradation has occurred.

  • Action: Perform an immediate IR/NMR check. The reagent is likely compromised.

References

  • Coppola, G. M. (1980).[2][3] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[2]

  • Erdmann, E. (1899).[4] Über Isatosäureanhydrid.[5][6][2][7][8] Berichte der deutschen chemischen Gesellschaft, 32(2), 2159-2172. (Foundational chemistry regarding nomenclature and stability).

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Nitroisatoic anhydride. (General storage guidelines for moisture-sensitive anhydrides).

Sources

Optimization

Optimizing reaction temperature for 5-nitroisatoic anhydride ring opening

Welcome to the Reaction Kinetics & Thermodynamics Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and thermodynamic challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Kinetics & Thermodynamics Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and thermodynamic challenges associated with the nucleophilic ring opening of 5-nitroisatoic anhydride (5-NIA).

The electron-withdrawing nature of the 5-nitro group significantly alters the reactivity profile of the isatoic anhydride core. While it increases the electrophilicity of the C-4 carbonyl, it also stabilizes intermediate states, making temperature optimization the critical variable between a stalled reaction, a clean conversion, and complete degradation.

Mechanistic Pathway: The Role of Temperature

To troubleshoot effectively, we must first understand the causality of the reaction. The ring opening is not a single step; it is a cascade. The initial nucleophilic attack forms a tetrahedral intermediate, which collapses to open the ring, yielding an unstable carbamic acid. The critical bottleneck is the decarboxylation of this carbamic acid , which requires a specific thermal threshold to proceed.

G A 5-NIA + Nucleophile (e.g., Amine) B Nucleophilic Attack at C-4 Carbonyl A->B 0-20°C (Exothermic) C Tetrahedral Intermediate B->C D Ring Opening (C-O Cleavage) C->D E Carbamic Acid Intermediate D->E F Decarboxylation (-CO2) *Thermal Bottleneck* E->F Heat Required (40-80°C) G Anthranilamide Derivative (Final Product) F->G CO2 Gas Evolution

Mechanism of 5-NIA ring opening highlighting the thermally driven decarboxylation step.

Troubleshooting FAQs

Q1: Why is my 5-NIA ring-opening reaction incomplete or stalled at room temperature (20 °C)? A1: The reaction is kinetically trapped. While the initial nucleophilic attack by the amine on the highly electrophilic C-4 carbonyl of 5-NIA occurs readily at room temperature, the subsequent breakdown of the carbamic acid intermediate via decarboxylation is kinetically hindered. The electron-withdrawing 5-nitro group stabilizes the intermediate, necessitating a thermal push (typically 40–80 °C) to drive the loss of CO₂[1]. Without this heat, the equilibrium stalls. You can physically validate this stalling by the absence of CO₂ gas evolution in your reaction vessel.

Q2: I increased the temperature to 80–90 °C to force the reaction, but now I see multiple byproducts on my TLC plate. What happened? A2: You have exceeded the thermodynamic stability threshold of the anhydride ring, particularly if you are using a strong base. At elevated temperatures (≥80 °C), 5-NIA becomes highly susceptible to competing side reactions[2]. If trace moisture is present, premature hydrolysis occurs, yielding 2-amino-5-nitrobenzoic acid. Furthermore, strong bases (like NaH or NaOH) at 80 °C cause the ring to open indiscriminately, leading to complex mixtures, double alkylation, and complete degradation of the starting material[2][3].

Q3: How do solvent and base selection influence the optimal temperature? A3: Solvents and bases dictate the activation energy required for the transition state. Polar aprotic solvents (like THF, DMF, or DMAC) stabilize the polar intermediates, allowing the reaction to proceed efficiently at milder temperatures (e.g., 60–80 °C)[4][5]. Using a weak base catalyst (such as triethylamine, TEA) facilitates the initial proton transfer, lowering the overall thermal requirement and allowing smooth conversion at ~60 °C[1]. If no base is used, refluxing conditions in THF (~66 °C) or Ethanol (~78 °C) are required to force the decarboxylation[5][6].

Quantitative Optimization Data

The following table synthesizes the thermodynamic and chemical parameters required to optimize the 5-NIA ring-opening workflow. Use this matrix to benchmark your experimental design.

Reaction TemperatureBase / CatalystSolventObserved CO₂ EvolutionYield / ConversionMechanistic Outcome
20 °C NoneTHFNone to trace< 30%Stalled at the carbamic acid intermediate.
30 °C NaH (Strong)DMARapid, uncontrolled48%Ring degradation; multiple byproducts formed[2].
60 °C TEA (Weak)THF / DMFSteady> 90%Clean decarboxylation; high purity product[1].
80 °C NoneDMAC / EtOHModerate85 - 95%Successful conversion; requires longer reaction time[4][6].
80 °C NaH (Strong)DMAViolentTraceComplete degradation of the anhydride ring[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must be self-validating—meaning the physical phenomena observed during the experiment inherently confirm the mechanistic progress. The following step-by-step methodology utilizes CO₂ evolution as a real-time proxy for reaction kinetics[1].

Step 1: Anhydrous Preparation

  • Action: Purge a 3-neck round-bottom flask with inert gas (N₂ or Argon). Dissolve 1.0 equivalent of 5-NIA in anhydrous THF or DMF (0.2 M concentration).

  • Causality: The highly electrophilic C-4 carbonyl is sensitive to nucleophilic attack by water. Anhydrous conditions prevent premature hydrolysis to 2-amino-5-nitrobenzoic acid.

Step 2: Controlled Nucleophilic Attack

  • Action: Cool the flask to 0–20 °C using a water bath. Slowly add 1.1 equivalents of the nucleophile (amine) and 1.2 equivalents of a weak base (e.g., Triethylamine).

  • Causality: The initial amine addition is exothermic. Controlling the temperature prevents localized hot spots that could trigger premature, uncontrolled ring opening.

Step 3: Thermal Ramping (The Validation Step)

  • Action: Equip the flask with a reflux condenser attached to a gas bubbler. Gradually ramp the heating mantle to 60 °C over 30 minutes.

  • Validation Check: As the internal temperature surpasses ~40 °C, you will observe steady gas bubbling[1]. This is the physical validation that the thermal energy has overcome the activation barrier for the decarboxylation of the carbamic acid intermediate.

Step 4: Kinetic Monitoring

  • Action: Maintain the temperature at 60 °C (or up to reflux at ~66 °C in THF)[5]. Monitor the gas bubbler.

  • Validation Check: The reaction is mechanically complete when gas evolution completely ceases. Verify via TLC (DCM:MeOH) or HPLC to ensure the disappearance of the intermediate.

Step 5: Isolation and Workup

  • Action: Cool the mixture to room temperature. If DMF/DMAC was used, precipitate the product by pouring the mixture into crushed ice/water[2]. If THF was used, concentrate under reduced pressure, redissolve in an organic solvent (e.g., Ethyl Acetate), and wash with saturated aqueous NaHCO₃ to remove any unreacted acidic byproducts.

References

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases Source: ACS Omega / PMC (National Institutes of Health) URL:[Link]

  • US4362876A - Preparation of dihydroxyquinoline and certain derivatives Source: Google Patents URL
  • Supramolecular interactions of methylated amino acids: Investigations using small molecule aromatic cage mimics Source: University of Victoria (UVic) URL:[Link]

  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives Source: ACS Combinatorial Science URL:[Link]

  • CN103613549A - Afloqualone preparation method Source: Google Patents URL

Sources

Troubleshooting

Minimizing side reactions in 5-nitroisatoic anhydride condensations

Support Center: 5-Nitroisatoic Anhydride (5-NIA) Reaction Optimization Welcome to the Technical Support Center for 5-Nitroisatoic Anhydride (5-NIA) chemistry. 5-NIA is a critical electrophilic building block used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Support Center: 5-Nitroisatoic Anhydride (5-NIA) Reaction Optimization

Welcome to the Technical Support Center for 5-Nitroisatoic Anhydride (5-NIA) chemistry. 5-NIA is a critical electrophilic building block used in the synthesis of quinazolinones, benzodiazepines, and other bioactive heterocycles. However, its highly activated anhydride ring makes it susceptible to a variety of side reactions, including premature hydrolysis, polymerization, and dearomative cycloadditions.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you maximize yields and minimize byproducts.

Section 1: Troubleshooting FAQs & Mechanistic Diagnostics

Q1: During condensation with primary amines, I am observing rapid degradation of 5-NIA and low yields of the desired decarboxylated product. Why is the anhydride ring opening prematurely? A1: Isatoic anhydrides are inherently sensitive to strong bases and high temperatures, which can induce nucleophilic attack at the C-4 carbonyl rather than the desired C-2 carbonyl[1]. When strong bases (e.g., NaOH, Cs2CO3) are used, the anhydride ring opens prematurely, forming a stable carboxylate intermediate that resists further decarboxylative cyclization, ultimately leading to hydrolysis byproducts[1]. Causality & Solution: The strong electron-withdrawing nature of the 5-nitro group further sensitizes the C-4 position to hard nucleophiles. To prevent this, strictly avoid strong basic conditions. Switch to mild, solid-acid catalysts (like Silica-Bonded S-Sulfonic Acid, SBSSA) in protic solvents, which activate the carbonyl through hydrogen bonding without triggering base-catalyzed degradation[2].

Q2: I am attempting a 1,3-dipolar cycloaddition using azomethine ylides, but NMR indicates the formation of unexpected tetracyclic compounds instead of the standard benzodiazepinones. What is the mechanism behind this? A2: This is a known chemoselectivity issue specific to nitro-substituted isatoic anhydrides. While standard isatoic anhydrides react predictably at the C1-carbonyl group, the 5-nitro group heavily depletes electron density from the aromatic ring[3]. Consequently, the azomethine ylide can undergo a competing dearomative cycloaddition directly onto the nitro-substituted aromatic ring, yielding complex tetracyclic byproducts[3]. Causality & Solution: The nitro group lowers the LUMO of the aromatic system, making it competitive with the anhydride carbonyls. To minimize this, you must tune the electronic properties of your ylide (using less nucleophilic dipoles) or lower the reaction temperature to favor the kinetically preferred carbonyl attack.

Q3: Direct N-alkylation/N-arylation of 5-NIA using alkyl halides and K2CO3 is failing, resulting in a complex mixture of open-chain byproducts. How can I functionalize the N-position safely? A3: Because of the acidic N–H group on the isatoic anhydride nucleus, direct substitution seems logical; however, the basic conditions required to deprotonate the nitrogen (e.g., K2CO3, NaH) simultaneously trigger the premature ring-opening cascade discussed in Q1[1]. Causality & Solution: Direct N-arylation of the sensitive anhydride is fundamentally flawed under standard basic conditions. You must use a two-step de novo indirect route[4]. Start with 5-nitroisatin (which possesses a much more stable ring system), perform the N-alkylation/arylation, and subsequently oxidize the intermediate to the N-substituted 5-nitroisatoic anhydride using hydrogen peroxide or peracetic acid[1].

Section 2: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence of 5-NIA when exposed to different reaction environments, highlighting the pathways that lead to desired heterocycles versus unwanted byproducts.

G NIA 5-Nitroisatoic Anhydride (5-NIA) Condensation Amine Condensation (Mild Protic Conditions) NIA->Condensation EtOH, SBSSA Catalyst StrongBase Strong Base / High Temp (e.g., NaOH, >80°C) NIA->StrongBase Nucleophilic Attack at C4 Azomethine Azomethine Ylides (Dipolar Cycloaddition) NIA->Azomethine Attack on Nitro-Aromatic Ring Desired Quinazolinone / Amide [Desired Pathway] Condensation->Desired Decarboxylation & Cyclization RingOpen Premature Ring Opening [Hydrolysis Byproduct] StrongBase->RingOpen Degradation Dearomative Dearomative Cycloaddition [Tetracyclic Byproduct] Azomethine->Dearomative Loss of Aromaticity

Caption: Pathway divergence in 5-NIA reactions: desired condensation vs. competitive side reactions.

Section 3: Quantitative Optimization Data

To empirically demonstrate the causality of solvent and catalyst selection, the following table summarizes the reaction behavior of 5-NIA condensations under various conditions. Protic solvents like ethanol consistently outperform aprotic polar solvents (like DMF) when synthesizing quinazolinones, as they stabilize the transition state during the crucial decarboxylation step[2].

Table 1: Impact of Solvent and Catalyst on 5-NIA Condensation Outcomes

Solvent SystemCatalyst / BaseTemp (°C)Primary Mechanistic OutcomeYield of Desired Product (%)
DMFNaOH (1.0 eq)80Base-catalyzed premature ring opening< 15%
WaterNone100Thermal hydrolysis / Degradation0%
AcetonitrileK2CO3 (1.0 eq)60Mixed condensation and ring opening35 - 45%
MethanolSBSSA (0.016 mol%)65Selective carbonyl activation82 - 89%
Ethanol SBSSA (0.016 mol%) 80 Optimal decarboxylative cyclization 88 - 95%

Section 4: Self-Validating Experimental Protocol

Methodology: Mild Condensation of 5-NIA with Amines to Form Quinazolinones

This protocol utilizes a heterogeneous solid-acid catalyst (SBSSA) in a protic solvent to bypass the base-sensitivity of 5-NIA. The procedure is designed as a self-validating system, meaning the reaction provides real-time visual feedback to confirm mechanistic progression.

Step 1: Reagent Preparation In a clean, oven-dried 50 mL round-bottom flask, add 1.0 mmol of 5-nitroisatoic anhydride (5-NIA). Ensure the 5-NIA is free of moisture, as ambient water can initiate slow hydrolysis.

Step 2: Solvent Integration Suspend the 5-NIA in 5.0 mL of absolute ethanol. Causality: Ethanol is chosen because its protic nature hydrogen-bonds with the anhydride oxygen, activating the C-2 carbonyl for amine attack without providing the hydroxide ions that cause C-4 degradation[2].

Step 3: Reactant & Catalyst Addition Add 1.0 mmol of the target primary amine (and 1.0 mmol of an aromatic aldehyde if performing a multicomponent synthesis). Immediately add 0.005 g (approx. 0.016 mol%) of Silica-Bonded S-Sulfonic Acid (SBSSA)[2].

Step 4: Reflux & Real-Time Validation Equip the flask with a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring. Self-Validating Checkpoint: Within 10–15 minutes of reaching reflux, you must observe the steady evolution of gas bubbles (CO2). This bubbling is the stoichiometric confirmation that the desired nucleophilic attack and subsequent decarboxylation are occurring. If bubbling ceases prematurely (before 2 hours) but TLC shows unconsumed 5-NIA, the amine has likely been consumed by a side reaction or the catalyst is poisoned.

Step 5: Workup and Catalyst Recovery After 2-3 hours (or when CO2 evolution ceases and TLC confirms consumption of 5-NIA), cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the insoluble SBSSA catalyst (which can be washed with ethanol and reused)[2].

Step 6: Isolation Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the analytically pure 5-nitroquinazolinone derivative.

References

  • Source: acs.
  • Source: st-andrews.ac.
  • Source: tezu.ernet.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: 5-Nitroisatoic Anhydride (5-NIA) Solubility &amp; Stability Guide

Executive Summary: The Solubility Paradox The Core Challenge: 5-Nitroisatoic anhydride (5-NIA) presents a fundamental physicochemical paradox: it is thermodynamically insoluble in water, yet it is chemically unstable in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Paradox

The Core Challenge: 5-Nitroisatoic anhydride (5-NIA) presents a fundamental physicochemical paradox: it is thermodynamically insoluble in water, yet it is chemically unstable in water.

Attempts to force solubility (e.g., heating, pH adjustment) invariably accelerate hydrolysis, converting the reagent into 2-amino-5-nitrobenzoic acid and carbon dioxide before it can react with your target.

The Solution Strategy: Do not attempt to create a stable aqueous solution. Instead, you must utilize Transient Solvation (using organic co-solvents) or Interfacial Catalysis (using surfactants). This guide details both workflows.

Critical Decision Matrix

Before starting, determine your experimental constraint using the flowchart below.

DecisionMatrix Start Start: What is your target application? Target Target Nucleophile? Start->Target Bio Biological/Protein Labeling (Sensitive) Target->Bio Proteins/RNA Synth Organic Synthesis (Robust) Target->Synth Small Molecules Solvent Can you use DMSO/DMF? Bio->Solvent MethodB Method B: Micellar Catalysis (See Section 4) Synth->MethodB Green Chemistry MethodA Method A: Co-Solvent Injection (See Section 3) Solvent->MethodA Yes (<5% v/v) Solvent->MethodB No (Strictly Aqueous)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Protocol A: The Co-Solvent Injection Method

Best for: Kinetic studies, protein labeling, and RNA SHAPE probing.

The Mechanism

5-NIA is highly soluble in polar aprotic solvents. By creating a concentrated stock and injecting it into the aqueous buffer, you create a momentary dispersion where the rate of reaction with the nucleophile (


) competes with the rate of hydrolysis (

).
Step-by-Step Workflow
  • Solvent Selection:

    • Primary Choice: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Anhydrous DMF (Dimethylformamide).

    • Note: Avoid Ethanol/Methanol. 5-NIA will undergo alcoholysis (reacting with the solvent) to form ester byproducts [1].

  • Stock Preparation (Critical):

    • Dissolve 5-NIA in anhydrous DMSO to a concentration of 50–100 mM .

    • Storage: Store in single-use aliquots at -20°C with desiccant. Never store diluted working solutions.

  • The "Shotgun" Injection:

    • Prepare your aqueous reaction mixture (Target amine/protein in buffer).

    • Buffer Rule: Maintain pH < 8.[1]0. (See Section 5 for pH kinetics).

    • While vortexing the aqueous phase, inject the DMSO stock rapidly.

    • Final Solvent Limit: Keep DMSO concentration

      
       5% (v/v) to prevent protein denaturation, though 5-NIA remains soluble in the micro-environment of the solvent plume during mixing.
      
ParameterSpecificationReason
Stock Conc. 50–100 mMMinimizes volume of DMSO added to water.
Working Conc. 1–5 mMHigh enough to drive kinetics; low enough to prevent immediate precipitation.
Injection Speed Fast (<1 sec)Prevents local precipitation aggregates.

Protocol B: Micellar Catalysis ("On-Water" Synthesis)

Best for: Synthetic organic chemistry, high-yield derivatization, Green Chemistry applications.

The Concept

Since 5-NIA is hydrophobic, it will migrate into the hydrophobic core of surfactant micelles in water. This protects the anhydride functionality from bulk water (hydrolysis) while concentrating it with hydrophobic amines for reaction [2].

Step-by-Step Workflow
  • Surfactant Preparation:

    • Prepare a 2-5% (w/v) SDS (Sodium Dodecyl Sulfate) solution in water.

    • Alternative: 2% TPGS-750-M (for sensitive biologicals).

  • Reaction Setup:

    • Add the amine nucleophile to the surfactant solution.

    • Add 5-NIA as a solid powder directly to the stirring solution.

    • Observation: The solution may appear cloudy (suspension). This is normal.

  • Execution:

    • Stir vigorously at Room Temperature (25°C).

    • Endpoint: The cloudy suspension often clears as the reaction proceeds (product formation often alters solubility) or precipitates a distinct solid product.

Micelle Water Bulk Water (Hydrolysis Zone) Micelle Micelle Core (Hydrophobic) Water->Micelle Hydrophobic Effect NIA 5-NIA Micelle->NIA Shields from Water Amine Amine Reactant Micelle->Amine Concentrates Reactants

Figure 2: Micellar encapsulation protects 5-NIA from hydrolytic degradation while facilitating reaction with amines.

Stability & Hydrolysis Management

Understanding the degradation pathway is essential for troubleshooting.

The Hydrolysis Pathway

In the presence of water (especially at pH > 8), the hydroxide ion attacks the carbonyl at position 2 or 4. For 5-NIA, the electron-withdrawing nitro group makes the ring highly electrophilic, accelerating this process compared to unsubstituted isatoic anhydride [3].

Reaction:



pH Tolerance Table
pH EnvironmentHydrolysis Rate (

)
Recommendation
Acidic (pH < 4) SlowStable, but amine nucleophiles are protonated (unreactive). Avoid.
Neutral (pH 6–7) ModerateIdeal Window. Balance of stability and amine reactivity.
Basic (pH > 8) FastRapid degradation.

gas evolution visible. Avoid.

Troubleshooting & FAQs

Q1: My reaction solution turned yellow immediately upon adding 5-NIA.

Diagnosis: This is likely the formation of the 2-amino-5-nitrobenzoate anion (hydrolysis product), which is often bright yellow in solution. Fix:

  • Check pH.[1] If pH > 8, lower it to pH 6.5–7.0.

  • Increase the concentration of your amine nucleophile to outcompete water.

  • Use the DMSO injection method (Protocol A) to minimize water contact time.

Q2: I see gas bubbles evolving. Is this normal?

Diagnosis: Yes, but it indicates hydrolysis. The gas is Carbon Dioxide (


).
Implication:  If bubbling is vigorous, your reagent is decomposing faster than it is reacting with your target.
Fix:  Lower the temperature to 4°C. Hydrolysis has a higher activation energy than aminolysis; cooling favors the desired reaction.
Q3: Can I use Ethanol as a co-solvent instead of DMSO?

Answer: No. Isatoic anhydrides react with primary alcohols to form anthranilic esters (alcoholysis) [1]. You will generate the ethyl ester of 2-amino-5-nitrobenzoic acid instead of your desired amide. Stick to DMSO, DMF, or NMP.

References

  • Wikipedia Contributors. (2025). Isatoic anhydride: Reactions and Applications. Wikipedia. [Link]

  • Kladwang, W., et al. (2011).[2] Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride. RNA.[2][3][4] [Link] (Note: Describes the handling of nitro-isatoic derivatives in DMSO and the necessity of anhydrous conditions).

  • Hegarty, A. F., & Bruice, T. C. (1970). Reactions of isatoic anhydride with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Biotage Application Note. (2020). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents? [Link]

Sources

Troubleshooting

Controlling regioselectivity in reactions of 5-nitroisatoic anhydride

This guide serves as a technical support center for researchers working with 5-nitroisatoic anhydride . It addresses the specific challenge of controlling regioselectivity during nucleophilic ring-opening reactions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers working with 5-nitroisatoic anhydride . It addresses the specific challenge of controlling regioselectivity during nucleophilic ring-opening reactions.

Technical Support Center: 5-Nitroisatoic Anhydride Chemistry

Topic: Controlling Regioselectivity (C2 vs. C4 Attack) Product: 5-Nitroisatoic Anhydride (Commercial nomenclature; IUPAC: 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione) Core Challenge: Directing nucleophilic attack to the anhydride carbonyl (C4) to yield anthranilamides versus the carbamate carbonyl (C2) to yield ureido derivatives .[1][2]

Part 1: The Mechanism & Regioselectivity Landscape

The reactivity of 5-nitroisatoic anhydride is dominated by the electron-withdrawing nitro group, which significantly increases the electrophilicity of the ring system compared to the unsubstituted parent. Understanding the competition between the two electrophilic sites is critical for reaction design.

The Two Pathways
  • Path A (Dominant): C4 Attack (Anhydride Carbonyl) [1][2]

    • Mechanism: The nucleophile attacks C4. The C4-O bond cleaves, opening the ring to form a carbamic acid intermediate.[3] This intermediate rapidly decarboxylates (loses CO₂) to yield the 2-amino-5-nitrobenzamide (or ester/hydrazide).

    • Selectivity Drivers: This is the kinetically and thermodynamically favored pathway for most amines in polar aprotic solvents. The nitro group at position 6 (para to the nitrogen) enhances the electrophilicity of C4 via conjugation.

  • Path B (Minor/Specific): C2 Attack (Carbamate Carbonyl) [1][2]

    • Mechanism: The nucleophile attacks C2. The C2-O bond cleaves, opening the ring to yield a 2-ureido-5-nitrobenzoic acid derivative. Note that CO₂ is retained in the urea linkage.

    • Selectivity Drivers: This pathway is generally disfavored due to the higher steric hindrance at C2 (flanked by N and O) and the rapid irreversibility of the decarboxylation in Path A. It typically requires specific constraints (e.g., bulky nucleophiles, specific catalytic conditions) or is observed as a minor byproduct.[3]

ReactionPathways Start 5-Nitroisatoic Anhydride (Electrophilic Substrate) TS_A Transition State A (Attack at C4) Start->TS_A Major Pathway (Kinetic Control) TS_B Transition State B (Attack at C2) Start->TS_B Minor Pathway (Steric/Specific) Nu Nucleophile (R-NH2) Nu->TS_A Nu->TS_B Inter_A Carbamic Acid Intermediate TS_A->Inter_A Product_A Product A: Anthranilamide (2-amino-5-nitrobenzamide) + CO2 Inter_A->Product_A -CO2 (Rapid) Product_B Product B: Ureido Benzoic Acid (Retains Carbonyl) TS_B->Product_B Ring Open

Figure 1: Divergent reaction pathways for 5-nitroisatoic anhydride. Path A (Green) is the standard route yielding amides. Path B (Red) yields ureido acids.[1][2]

Part 2: Troubleshooting & FAQs

Scenario 1: "I need to synthesize a 2-amino-5-nitrobenzamide derivative."

Q: I am getting low yields or incomplete conversion. What are the optimal conditions? A: The 5-nitro group reduces the solubility of the starting material.

  • Solvent: Switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .[1][2] These polar aprotic solvents solubilize the anhydride and stabilize the polar transition state of C4 attack.

  • Temperature: Run the reaction at 60–80°C . This ensures the rapid decarboxylation of the carbamic acid intermediate, driving the equilibrium forward.[3]

  • Catalysis: Catalyst is rarely needed for aliphatic amines. For weak nucleophiles (anilines), add 0.1 eq of DMAP (4-Dimethylaminopyridine) or use NaH to generate the anilide anion.[1][2]

Q: My product is a mixture of the amide and a high-molecular-weight impurity. What is it? A: The impurity is likely the tribenzoylamine or a condensation oligomer.

  • Cause: If the reaction is too concentrated or the amine is added too slowly, the product (a primary aniline) can attack another molecule of isatoic anhydride.

  • Fix: Use a slight excess of the amine (1.1–1.2 eq) and add the isatoic anhydride to the amine solution (inverse addition) to keep the amine concentration high relative to the anhydride.

Scenario 2: "I want to synthesize the Ureido derivative (Urea)."

Q: Can I force the reaction to go via Path B (C2 attack)? A: Direct synthesis of ureas from isatoic anhydride is difficult because the decarboxylation (Path A) is so favorable.

  • Strategy: Do not rely on regioselectivity alone.

  • Alternative: If you absolutely need the urea, consider reacting 2-amino-5-nitrobenzoic acid with an isocyanate (R-NCO) instead.[2] This is a self-validating route that guarantees the urea structure.

  • If you must use the anhydride: Use sterically hindered amines or run the reaction in glacial acetic acid (though this often yields benzoxazinones). Some literature suggests that very strong bases (like hydroxide) can attack C2, but this yields the acid salt, not the urea.[1][2][3]

Q: Does the nitro group affect the C2 vs C4 preference? A: Yes. The nitro group is strongly electron-withdrawing.

  • Effect: It makes C4 significantly more electrophilic than in the unsubstituted anhydride. This actually reinforces the preference for Path A (Amide formation). You are fighting an uphill electronic battle to get the urea directly.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted 2-Amino-5-nitrobenzamides (Path A)

Target Audience: Researchers requiring the anthranilamide scaffold.

Reagents:

  • 5-Nitroisatoic anhydride (1.0 eq)[1]

  • Primary Amine (1.1 eq)[1][2]

  • Solvent: DMF (anhydrous preferred)[1][2][4]

  • Base (Optional): Triethylamine (1.0 eq) if using amine salts.[1][2]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 5-nitroisatoic anhydride in DMF (approx. 5–10 mL per gram). Note: The solution may be yellow/orange.

  • Addition: Add 1.1 eq of the amine. If the reaction is exothermic (aliphatic amines), cool to 0°C during addition, then warm to room temperature.[1][2][3]

  • Heating: Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor CO₂ evolution. The cessation of bubbling indicates the decarboxylation step is complete.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product usually precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry.[1][2][3]

  • Validation:

    • IR: Look for the disappearance of the anhydride doublets (1750–1790 cm⁻¹) and appearance of amide bands.

    • NMR: Confirm the presence of the amide proton (broad singlet, often deshielded) and the characteristic aromatic signals of the 5-nitro system (doublet, dd, doublet pattern).

Data Table: Solvent Effects on Yield (Path A)
SolventTemperatureTypical YieldNotes
DMF 80°C85-95% Recommended. Best solubility.
Ethanol Reflux (78°C)60-75%Poor solubility of nitro-anhydride leads to slow kinetics.
Water 100°C<40%Hydrolysis competes; product often contaminated with acid.
Toluene Reflux (110°C)50-70%Good for azeotropic removal of water if needed, but poor solubility.[2]

Part 4: References

  • Mechanism of Isatoic Anhydride Ring Opening

    • Title: Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism

    • Source: Journal of the Chemical Society, Perkin Transactions 2[2][3]

    • URL:[Link]

  • Synthesis of 2-Amino-5-nitrobenzamides

    • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives

    • Source: Molecules (MDPI) / PMC[1][2]

    • URL:[Link][1][2]

  • General Reactivity of Isatoic Anhydrides

    • Title: Isatoic anhydride derivatives and applications thereof (Patent WO2015163952A1)[1][2]

    • Source: Google Patents[2][3]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Stability-Indicating HPLC Strategies for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Executive Summary: The "Hydrolysis Trap" in Anhydride Analysis In the development of pharmaceuticals and agrochemicals, 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-Nitroisatoic Anhydride ) acts as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrolysis Trap" in Anhydride Analysis

In the development of pharmaceuticals and agrochemicals, 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (commonly known as 5-Nitroisatoic Anhydride ) acts as a critical electrophilic intermediate. Its utility lies in its high reactivity toward nucleophiles to form anthranilamides and esters. However, this same reactivity presents a formidable analytical challenge: hydrolytic instability .

Standard Reversed-Phase HPLC (RP-HPLC) methods, which rely on aqueous mobile phases (e.g., Water/Acetonitrile), often yield erroneous purity data for this compound. The presence of water in the column triggers on-column hydrolysis, converting the anhydride into 2-amino-5-nitrobenzoic acid during the run. This leads to:

  • Ghost Peaks: Appearance of degradation products not present in the original solid.

  • Peak Splitting: Distorted peak shapes due to dynamic reaction kinetics inside the column.

  • Quantitation Errors: Underestimation of potency.

This guide compares the industry-standard Aqueous RP-HPLC (Method A) against an Optimized Non-Aqueous Reversed-Phase (NARP) strategy (Method B), demonstrating why the removal of protic solvents is non-negotiable for accurate purity assessment.

Chemical Context & Degradation Mechanism[1]

To develop a robust method, one must understand the failure mode. 5-Nitroisatoic anhydride contains a cyclic carbamate-anhydride moiety. Upon contact with water (even trace moisture in "organic" solvents), it undergoes nucleophilic attack, releasing carbon dioxide and yielding the open-ring amino acid.

Mechanistic Visualization

HydrolysisPathway Anhydride 5-Nitroisatoic Anhydride (Analyte) Intermediate Carbamic Acid Intermediate Anhydride->Intermediate + H2O (Fast) Water H2O (Nucleophile) Water->Intermediate Product 2-Amino-5-nitrobenzoic Acid (Impurity) Intermediate->Product - CO2 (Decarboxylation) CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Hydrolysis pathway of 5-Nitroisatoic Anhydride. In aqueous HPLC, the "Analyte" converts to "Impurity" inside the column.

Comparative Methodology

We evaluated two distinct approaches to quantify the purity of a 98% technical grade sample.

Method A: The Conventional Approach (Aqueous RP-HPLC)

Rationale: This represents the "default" generic gradient used in most QC labs for polar organics.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Diluent: 50:50 Water:Acetonitrile.[1]

Method B: The Optimized Solution (Non-Aqueous RP-HPLC / NARP)

Rationale: Eliminates all sources of protic donors (water, alcohols) to freeze the chemical state of the anhydride.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 85:15 Acetonitrile : Tetrahydrofuran (THF) (Anhydrous).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 239 nm (Nitro absorbance max) and 315 nm.[4]

  • Diluent: 100% Anhydrous Acetonitrile (Molecular Sieve dried).

Experimental Data & Performance Analysis

Stability in Diluent (Autosampler Stability)

Samples were prepared in their respective diluents and injected at t=0 and t=4 hours.

ParameterMethod A (Aqueous Diluent)Method B (Anhydrous Diluent)
Purity (t=0) 94.2% (Already degraded)98.1% (True Purity)
Purity (t=4h) 81.5%98.0%
Main Peak Area Decreasing (-12.7%)Stable (< 0.1% change)
Impurity Peak Increasing (2-amino-5-nitrobenzoic acid)Stable

Observation: Method A shows immediate degradation during sample preparation. The "purity" measured is a function of how fast the analyst works, not the sample quality.

Chromatographic Integrity
  • Method A: The main peak exhibits severe tailing (Tailing Factor > 2.0). This is characteristic of "dynamic chromatography," where the analyte reacts as it travels through the column, smearing the band between the retention time of the reactant and the product.

  • Method B: Sharp, symmetrical peak (Tailing Factor = 1.1). The absence of water prevents on-column hydrolysis.

Detailed Protocol: Optimized NARP Method

To replicate the successful Method B , follow this strict protocol. This method is self-validating; if moisture enters the system, you will see the distinct "Acid" impurity peak (RT ~ 2.5 min) rise.

Step 1: System Preparation
  • Flush System: Remove all traces of aqueous buffers. Flush lines with 100% Isopropanol followed by 100% Acetonitrile.

  • Solvent Prep: Use HPLC-grade Acetonitrile and non-stabilized THF. Note: If THF contains BHT, ensure it does not interfere at 239 nm.

  • Drying: Add 3Å Molecular Sieves to the solvent reservoir to maintain anhydrous conditions.

Step 2: Chromatographic Conditions[1][6]
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Premix Acetonitrile / THF (90:10 v/v) .

    • Why THF? It sharpens the peak shape for nitro-aromatics and improves solubility.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 25°C (Do not elevate temperature; heat accelerates degradation if trace moisture exists).

  • Injection Volume: 5 µL.

Step 3: Sample Preparation (Critical)
  • Weigh 10.0 mg of 5-Nitroisatoic Anhydride into a dry volumetric flask.

  • Dissolve in 100% Anhydrous Acetonitrile . Sonication is permitted but limit to < 1 min to avoid heating.

  • Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (hydrophilic/absorbs water).

  • Inject immediately.

Step 4: System Suitability Criteria (SST)
ParameterAcceptance Limit
Retention Time (RT) 3.5 - 5.0 min
Tailing Factor ≤ 1.5
Theoretical Plates > 5000
% RSD (n=5) ≤ 2.0%

Method Selection Decision Tree

Use this logic flow to determine the appropriate analytical strategy for isatoic anhydride derivatives.

MethodSelection Start Start: Purity Analysis of 5-Nitroisatoic Anhydride Q1 Is the sample moisture-sensitive? Start->Q1 BranchA Yes (Anhydride) Q1->BranchA Yes BranchB No (Acid/Ester) Q1->BranchB No Q2 Is NP-HPLC Available? BranchA->Q2 Method3 Standard Aqueous RP-HPLC BranchB->Method3 Safe to use Method1 Method B: NARP (ACN/THF) Q2->Method1 No (Use RP System) Method2 Method C: Derivatization (React with excess Butylamine -> Amide) Q2->Method2 High Precision Required

Figure 2: Decision matrix for selecting the analytical mode. Direct Aqueous HPLC is explicitly excluded for the anhydride.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Splitting On-column hydrolysis due to aqueous mobile phase.Switch to NARP (Method B). Ensure column is flushed of all water.
Rising Baseline UV absorption of THF cut-off or stabilizer.Use high-purity non-stabilized THF or switch to 100% ACN (adjust flow).
New Peak @ ~2.5 min Formation of 2-amino-5-nitrobenzoic acid.Check diluent moisture. Replace molecular sieves.
Low Recovery Sample precipitated or degraded in injector.Use PTFE filters. Ensure autosampler is not humid.[5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8359, Isatoic anhydride. Retrieved March 8, 2026 from [Link].

  • Tian, N., et al. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link].

  • Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link].

Sources

Comparative

Comparing reactivity of 5-nitroisatoic anhydride vs isatoic anhydride

[1] Executive Summary 5-Nitroisatoic anhydride (5-NIA) is a highly activated derivative of isatoic anhydride (IA) . The introduction of a nitro group at the 5-position significantly enhances the electrophilicity of the a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a highly activated derivative of isatoic anhydride (IA) . The introduction of a nitro group at the 5-position significantly enhances the electrophilicity of the anhydride ring, specifically at the C2 and C4 positions. While isatoic anhydride is a versatile "masked" isocyanate used for synthesizing anthranilic acid derivatives, 5-NIA offers accelerated reaction kinetics, making it the reagent of choice for difficult nucleophiles or rapid biological probing (e.g., SHAPE RNA analysis). However, this increased reactivity comes with reduced hydrolytic stability and stricter solubility requirements.

Quick Comparison Matrix
FeatureIsatoic Anhydride (IA)5-Nitroisatoic Anhydride (5-NIA)
CAS Number 118-48-94693-02-1
Electronic State Moderate ElectrophileStrong Electrophile (Activated)
Primary Reactivity Ring opening via Nucleophilic AttackRapid Ring opening (High Kinetic Rate)
Hydrolytic Stability Moderate (Stable in dry air)Lower (Prone to moisture hydrolysis)
Solubility Soluble in hot EtOH, Acetone, DMFSoluble in DMSO, DMF; Poor in EtOH
Key Application Drug synthesis (Quinazolinones)RNA Structure Probing, Nitro-benzamides

Mechanistic Analysis & Electronic Effects

The reactivity difference lies in the electronic influence of the substituent on the aromatic ring.

  • Isatoic Anhydride: The benzene ring acts as a mild electron donor to the anhydride system, stabilizing it.

  • 5-Nitroisatoic Anhydride: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ). This withdrawal depletes electron density from the aromatic ring and, by extension, the anhydride moiety.

Consequence: The carbonyl carbons (C2 and C4) in 5-NIA become significantly more electron-deficient (more positive partial charge,


) compared to IA. This lowers the activation energy for nucleophilic attack.
Visualization: Electronic Activation & Reaction Pathways

ReactivityMechanism cluster_electronics Electronic Effect of 5-NO2 IA Isatoic Anhydride (Baseline Reactivity) TS_IA Transition State (IA) Higher Energy Barrier IA->TS_IA Slow Attack NIA 5-Nitroisatoic Anhydride (High Reactivity) TS_NIA Transition State (5-NIA) Lower Energy Barrier (Stabilized by -NO2) NIA->TS_NIA Fast Attack (Inductive Effect) Nu Nucleophile (R-NH2, R-OH) Nu->TS_IA Nu->TS_NIA Product Anthranilamide/Ester + CO2 TS_IA->Product Ring Opening TS_NIA->Product Rapid Ring Opening Effect NO2 withdraws e- density Increases electrophilicity at C2/C4 Effect->NIA

Figure 1: Mechanistic pathway comparison showing the lowering of the activation energy barrier by the nitro substituent.

Reactivity Profile Comparison

Nucleophilic Attack (Aminolysis)

The most common reaction for both compounds is the synthesis of anthranilamides via reaction with amines.

  • Reaction:

    
    
    
  • Observation: 5-NIA reacts orders of magnitude faster. In RNA SHAPE chemistry, 5-NIA modifies the 2'-hydroxyl group (a weak nucleophile) in ~100 seconds , whereas unsubstituted analogs often require longer times or catalysts to achieve similar extents of modification under physiological conditions.

Hydrolysis & Stability
  • Isatoic Anhydride: Relatively stable in atmospheric moisture. Hydrolysis to anthranilic acid is slow at neutral pH.

  • 5-NIA: The activated carbonyls are also more susceptible to attack by water (background hydrolysis).

    • Storage Protocol: Must be stored in a desiccator at -20°C or 4°C. Solutions in DMSO/anhydrous DMF should be prepared immediately before use to prevent degradation into 2-amino-5-nitrobenzoic acid.

Solubility & Solvent Compatibility

Solubility is a critical differentiator for experimental design.

SolventIsatoic Anhydride5-Nitroisatoic Anhydride
Water Insoluble (Hydrolyzes slowly)Insoluble (Hydrolyzes rapidly)
Ethanol Soluble (Hot)Sparingly Soluble
DMF/DMSO SolubleHighly Soluble (Preferred)
Dioxane SolubleSoluble

Experimental Data & Protocols

Case Study: Synthesis of Anthranilamide Derivatives

This protocol contrasts the conditions required for the two reagents when reacting with a standard primary amine (e.g., Benzylamine).

Reagents
  • A: Isatoic Anhydride (1.0 eq)

  • B: 5-Nitroisatoic Anhydride (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Solvent: Anhydrous DMF

Comparative Protocol Steps
  • Dissolution: Dissolve 1.0 mmol of anhydride in 5 mL anhydrous DMF.

    • Note: 5-NIA dissolves rapidly; IA may require gentle warming (40°C).

  • Addition: Add 1.1 mmol Benzylamine dropwise.

  • Reaction Monitoring (TLC):

    • 5-NIA: Reaction is typically exothermic and complete within 10–30 minutes at Room Temperature (RT). CO₂ evolution is vigorous.

    • IA: Reaction often requires heating to 60–80°C or extended stirring (2–6 hours) at RT to reach full conversion.

  • Workup: Pour into ice water.

    • Product A (from IA): Precipitates as white solid.

    • Product B (from 5-NIA): Precipitates as yellow/orange solid.

Experimental Workflow Diagram

Workflow Start Start Synthesis Solvent Dissolve in Anhydrous DMF (Critical for 5-NIA) Start->Solvent Branch Select Reagent Solvent->Branch Path_IA Isatoic Anhydride Branch->Path_IA Path_NIA 5-Nitroisatoic Anhydride Branch->Path_NIA Cond_IA Heat to 80°C Time: 2-6 Hours Path_IA->Cond_IA Cond_NIA Room Temperature Time: 10-30 Mins Path_NIA->Cond_NIA Quench Pour into Ice Water Cond_IA->Quench Cond_NIA->Quench Filter Vacuum Filtration Quench->Filter End Isolate Product (Check MP & NMR) Filter->End

Figure 2: Comparative synthetic workflow demonstrating the milder conditions allowed by 5-NIA.

Safety & Handling (Crucial)

Both compounds are sensitizers, but the nitro derivative carries additional risks.

  • Sensitization: Anhydrides are potent respiratory and skin sensitizers. Inhalation of dust can cause asthma-like symptoms. Always weigh 5-NIA in a fume hood.

  • Thermal Instability: Nitro compounds are energetic. While 5-NIA is generally stable up to its melting point (~259°C), it should never be heated in a closed system without pressure relief, as rapid CO₂ release upon decomposition can cause vessel failure.

  • Waste Disposal: Quench all unreacted anhydride with 1M NaOH or ethanol before disposal. Do not dispose of active anhydride solutions directly into aqueous waste streams to avoid delayed gas evolution.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Wilkinson, K. A., et al. (2006). Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution. Nature Protocols, 1(3), 1610–1616.

  • National Institutes of Health (NIH) PubChem. (2024). Isatoic Anhydride Compound Summary.

  • BenchChem. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin.

  • ChemicalBook. (2024). 5-Nitroisatoic Anhydride Product Properties.

Validation

Guide to X-ray Crystallographic Data Validation for 5-Nitroisatoic Anhydride Derivatives

Executive Summary 5-Nitroisatoic anhydride is a critical electrophilic intermediate used in the synthesis of anthranilic acid derivatives, benzodiazepines, and quinazolinones. In drug development, the precise spatial arr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroisatoic anhydride is a critical electrophilic intermediate used in the synthesis of anthranilic acid derivatives, benzodiazepines, and quinazolinones. In drug development, the precise spatial arrangement of the nitro group (C5 position) and the planarity of the bicyclic core are determinants of reactivity and solubility.

This guide challenges the reliance on 1D-NMR for structural assignment, which often fails to distinguish between subtle conformational polymorphs or tautomers in solid-state formulations. We present Single Crystal X-Ray Diffraction (SC-XRD) not merely as a visualization tool, but as the primary validation standard, provided it is subjected to rigorous post-refinement verification protocols including Hirshfeld surface analysis.

Part 1: The Structural Challenge

Why Standard Characterization Fails

The 5-nitroisatoic anhydride scaffold presents unique crystallographic challenges that often lead to erroneous publications if not validated:

  • Nitro Group Rotational Disorder: The

    
     group at position 5 is electronically conjugated to the aromatic ring. However, steric packing forces often twist this group out of the plane. Standard refinement often mistakes this dynamic disorder for high thermal motion, leading to incorrect bond lengths.
    
  • Bicyclic Planarity: The isatoic anhydride core (benzene fused with a 1,3-oxazine-2,6-dione ring) should be planar. Deviations (puckering) usually indicate incorrect space group assignment or unresolved twinning.

  • Z' > 1 Artifacts: These derivatives frequently crystallize with multiple molecules in the asymmetric unit (

    
    ). Researchers often incorrectly reduce the symmetry to a lower space group to "fix" the refinement, introducing false correlations.
    

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table objectively compares SC-XRD against standard spectroscopic alternatives for this specific chemical class.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Validated) 1H/13C NMR (Solution) DFT (Gas Phase)
3D Conformation Absolute. Direct observation of torsion angles and packing.Inferred. NOESY signals are often weak due to lack of protons on the anhydride ring.Theoretical. Often overestimates planarity by ignoring packing forces.
Nitro Group Orientation Precise. Can model rotational disorder (

twist).
Averaged. Rapid rotation in solution masks the specific solid-state orientation.Static. usually converges to the local minimum (coplanar), missing metastable polymorphs.
Polymorph Identification Excellent. Distinguishes packing motifs critical for solubility.None. All polymorphs dissolve to the same species.Poor. Requires complex periodic boundary condition calculations.
Tautomer Assignment Definitive. Locates H-atoms on N vs. O directly (via difference Fourier maps).Ambiguous. Rapid exchange often broadens N-H signals.Hypothetical. Depends heavily on the chosen functional/basis set.

Part 3: The Validation Workflow

Expert Insight: A solved structure is not a validated structure. The following protocol ensures the model represents physical reality, not just mathematical convergence.

Step 1: Data Collection & Reduction[1]
  • Resolution Limit: Data must be collected to at least 0.80 Å (0.70 Å preferred) to resolve the N-O bonds clearly from the electron density of the aromatic ring.

  • Low Temperature: Collect at 100 K . Nitro groups in these derivatives have high thermal motion at room temperature, which masks disorder.

Step 2: Refinement Strategy
  • Nitro Group Restraints: Do not force the

    
     group to be rigid immediately. Refine anisotropically. If the thermal ellipsoids of the Oxygen atoms are elongated (prolate), introduce a disorder model (e.g., PART 1 / PART 2 in SHELX) rather than applying hard ISOR restraints.
    
  • Hydrogen Placement: The amine proton (

    
    ) is critical for hydrogen bonding networks. Locate it in the Difference Fourier Map  rather than using a riding model (AFIX 43). This validates the tautomeric state.
    
Step 3: Post-Refinement Validation (The "Gold Standard")

Every structure must pass these three checks before being considered "drug-grade" data.

  • CheckCIF (IUCr):

    • Alert A: (e.g., "Short Intermolecular Contact") – usually indicates incorrect space group or missing symmetry.

    • Alert B: (e.g., "High R-factor") – Acceptable only if the crystal was weakly diffracting, but requires explanation in the CIF.

  • Hirshfeld Surface Analysis:

    • Generate the

      
       surface.[1]
      
    • Validation Metric: Look for the characteristic "red spots" corresponding to the

      
       intermolecular hydrogen bonds. If these are missing or distorted, the packing model is likely incorrect.
      
  • Void Analysis:

    • Use PLATON VOIDS. 5-nitroisatoic anhydride derivatives pack efficiently. Large unexpected voids (>50 ų) suggest missed solvent molecules.

Part 4: Visualization of Logic & Workflows

Diagram 1: The Self-Validating Workflow

This diagram outlines the iterative process required to move from raw data to a validated model.

ValidationWorkflow Start Raw Diffraction Data (0.8 Å Res, 100 K) Solve Structure Solution (Intrinsic Phasing) Start->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Check1 Check: R1 < 5%? Refine->Check1 Check1->Refine No (Fix Data/Model) Disorder Analyze Nitro Group Thermal Ellipsoids Check1->Disorder Yes Check2 Ellipsoids Elongated? Disorder->Check2 ModelDisorder Apply Disorder Model (PART 1 / PART 2) Check2->ModelDisorder Yes FinalCheck Final Validation (CheckCIF + Hirshfeld) Check2->FinalCheck No ModelDisorder->Refine Re-refine FinalCheck->Refine Alert A Found Publish Validated CIF (Ready for Pub) FinalCheck->Publish No Alert A

Caption: Iterative refinement cycle focusing on nitro-group disorder handling.

Diagram 2: Decision Logic for Nitro Group Disorder

Distinguishing between thermal motion and true disorder is the most common failure point for these derivatives.

NitroLogic Observation Observation: High Ueq on Nitro Oxygens TempCheck Data Temp? Observation->TempCheck RoomTemp Room Temp (298K) TempCheck->RoomTemp LowTemp Low Temp (100K) TempCheck->LowTemp ConclusionRT Likely Dynamic Motion. Action: Collect at 100K. RoomTemp->ConclusionRT ShapeCheck Ellipsoid Shape? LowTemp->ShapeCheck Prolate Cigar Shaped (Elongated) ShapeCheck->Prolate Spherical Large Sphere ShapeCheck->Spherical ActionDisorder Static Disorder. Action: Split positions. Prolate->ActionDisorder ActionChemical Wrong Atom Type? Action: Check occupancy. Spherical->ActionChemical

Caption: Decision matrix for diagnosing electron density anomalies in nitro-substituted aromatics.

Part 5: References

  • International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service. [Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2][3][4] CrystEngComm, 11(1), 19-32. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 5-Nitroisatoic Anhydride

This guide details the mass spectrometry fragmentation patterns of 5-nitroisatoic anhydride (5-NIA) , a critical reagent in RNA structure probing (SHAPE chemistry) and heterocyclic synthesis. It compares 5-NIA with its s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 5-nitroisatoic anhydride (5-NIA) , a critical reagent in RNA structure probing (SHAPE chemistry) and heterocyclic synthesis. It compares 5-NIA with its structural analogs—Isatoic Anhydride (IA) and N-methylisatoic anhydride (NMIA) —to provide diagnostic markers for identification and purity assessment.

Executive Summary

5-Nitroisatoic Anhydride (5-NIA) is a functionalized derivative of isatoic anhydride used primarily as an electrophilic acylating agent. In drug development, it serves as a scaffold for synthesizing anthranilic acid derivatives, while in molecular biology, it acts as a "slow-reacting" SHAPE reagent for probing RNA flexibility.

Accurate mass spectrometric identification of 5-NIA relies on detecting its labile anhydride ring and the characteristic loss of carbon dioxide (


). This guide defines the specific fragmentation pathways (EI and ESI) and differentiates 5-NIA from common alternatives based on diagnostic ion shifts.

Mechanistic Fragmentation Analysis

The mass spectral behavior of 5-NIA is governed by two dominant structural features: the labile cyclic anhydride and the electron-withdrawing nitro group .

Primary Fragmentation Pathway (The Anhydride Collapse)

Upon ionization (Electron Ionization, 70 eV), the molecular ion (


) is formed but is often short-lived due to the strain of the heterocyclic ring.
  • Molecular Ion (

    
    ):  Observed at m/z 208 .
    
  • Loss of

    
     (
    
    
    
    44 Da):
    The most diagnostic transition. The anhydride ring opens and ejects a neutral carbon dioxide molecule. This yields the highly stabilized 6-nitro-iminoketene or 2-amino-5-nitrobenzoyl cation species at m/z 164 .
  • Loss of CO (

    
     28 Da):  Following 
    
    
    
    loss, the remaining carbonyl group is ejected as carbon monoxide, generating a species analogous to the 4-nitroaniline radical cation at m/z 136 .
Secondary Pathway (Nitro Group Decay)

The nitro group (


) introduces characteristic losses distinct from the parent isatoic anhydride:
  • Loss of NO (

    
     30 Da):  Common in nitro-aromatics, leading to an 
    
    
    
    ion.
  • Loss of

    
     (
    
    
    
    46 Da):
    Direct cleavage of the nitro group, though this is usually less abundant than the anhydride collapse.

Comparative Profiling: 5-NIA vs. Alternatives

In synthesis and SHAPE chemistry, 5-NIA is often compared with Isatoic Anhydride (IA) and N-Methylisatoic Anhydride (NMIA). The table below highlights the mass shifts required to distinguish these compounds in complex mixtures.

Table 1: Diagnostic Ion Comparison (EI/ESI)
FeatureIsatoic Anhydride (IA) N-Methylisatoic Anhydride (NMIA) 5-Nitroisatoic Anhydride (5-NIA)
Role Parent ScaffoldStandard SHAPE ReagentSlow SHAPE Reagent / Intermediate
Molecular Formula



Precursor Ion (

)
m/z 163 m/z 177 m/z 208
Base Peak (

)
m/z 119 (Anthraniloyl cation)m/z 133 (N-methyl-anthraniloyl)m/z 164 (5-nitro-anthraniloyl)
Secondary Fragment m/z 92 (Aniline-like)m/z 106 (N-methylaniline-like)m/z 136 (4-nitroaniline-like)
Nitro-Specific Ions NoneNonem/z 118 (

)
Diagnostic Shift Reference (0)+14 Da (Methylation)+45 Da (Nitration)

Analyst Note: The transition from 208


 164  is the definitive "quantifier" transition for 5-NIA in MS/MS (MRM) modes.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of 5-NIA. The Red path indicates the primary diagnostic route (Anhydride collapse), while the Blue path indicates secondary nitro-group fragmentation.

G cluster_legend Pathway Legend M Molecular Ion (M+) m/z 208 [C8H4N2O5]+ Frag1 Fragment A (Loss of CO2) m/z 164 [C7H4N2O3]+ M->Frag1 - CO2 (44 Da) (Primary Path) Frag2 Fragment B (Loss of CO) m/z 136 [C6H4N2O2]+ Frag1->Frag2 - CO (28 Da) Frag3 Fragment C (Loss of NO2) m/z 118 [C7H4N]+ Frag1->Frag3 - NO2 (46 Da) Frag4 Fragment D (Loss of NO) m/z 106 [C6H4NO]+ Frag2->Frag4 - NO (30 Da) key Red Arrow = Primary Diagnostic Transition Yellow Node = Aniline Derivative

Caption: Stepwise EI/ESI fragmentation of 5-nitroisatoic anhydride. The 208 -> 164 transition is the primary identification marker.

Experimental Protocol: MS Characterization

To replicate these patterns for quality control or adduct validation, use the following protocol. This method minimizes thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dissolve 5-NIA in anhydrous DMSO (stock 100 mM) to prevent hydrolysis. Dilute to 10 µM in Acetonitrile (ACN) for injection.

  • Avoid: Protic solvents (Water/Methanol) for long-term storage, as 5-NIA rapidly hydrolyzes to 2-amino-5-nitrobenzoic acid (MW 182), which will skew spectra.

Instrument Settings (Direct Infusion ESI-MS)
  • Polarity: Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20–40 V (Higher voltage promotes in-source fragmentation, useful for observing the m/z 164 fragment without MS/MS).

  • Source Temp: 120°C (Keep low to prevent thermal ring opening).

Validation Workflow
  • Inject the 10 µM sample.

  • Observe the parent ion at m/z 209 (

    
     in ESI) or m/z 208  (EI).
    
  • Apply Collision Energy (10-20 eV): Confirm the appearance of the base peak at m/z 165 (

    
    ).
    
  • Check for Impurity: A peak at m/z 183 (

    
     of the acid) indicates hydrolysis (bad sample handling).
    

References

  • Weeks, K. M., & Mauger, D. M. (2011). Exploring RNA Structural Flexibility with SHAPE Chemistry. Annual Review of Biophysics. Link

  • Merino, E. J., et al. (2005).[1] RNA Structure Analysis at Single Nucleotide Resolution. Journal of the American Chemical Society (JACS). Link

  • TCI Chemicals. (2024). SHAPE Reagents for RNA Structure Analysis: Product Comparison and Data. Link

  • NIST Chemistry WebBook. (2024). Isatoic Anhydride Mass Spectrum and Fragmentation Data. Link

Sources

Validation

Bioactivity Comparison of 5-Nitro vs. 5-Halo Substituted Quinazolinones: A Strategic Guide for Lead Optimization

Quinazolinones are privileged nitrogen-containing heterocyclic scaffolds that form the backbone of over 150 naturally occurring alkaloids and numerous FDA-approved therapeutics. In medicinal chemistry, the substitution p...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazolinones are privileged nitrogen-containing heterocyclic scaffolds that form the backbone of over 150 naturally occurring alkaloids and numerous FDA-approved therapeutics. In medicinal chemistry, the substitution pattern on the quinazolinone core dictates its pharmacological trajectory. Specifically, modifications at the C5-position of the aromatic ring exert profound electronic and steric effects that fundamentally alter target engagement, metabolic stability, and membrane permeability.

This guide provides an objective, data-driven comparison of 5-nitro versus 5-halo (chloro, bromo, fluoro) substituted quinazolinones. Designed for drug development professionals, it dissects the mechanistic causality behind their divergent bioactivities and provides self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Divergence: Electronic, Steric, and Redox Profiles

The choice between a nitro group and a halogen at the 5-position is not merely a matter of synthetic convenience; it is a strategic decision that dictates the molecule's mechanism of action.

  • 5-Nitro Substitutions: The nitro group is a powerful electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor. Its unique feature is its redox potential. In specific pathogenic environments (e.g., Mycobacterium tuberculosis), 5-nitro quinazolinones can act as prodrugs. They are selectively reduced by bacterial nitroreductases (such as the F420-dependent nitroreductase, Ddn), generating reactive intermediates that exert potent lethal effects[1]. In oncology, the strong EWG effect can stabilize adjacent pharmacophores (like Schiff bases) and enhance interactions with kinase pockets[2].

  • 5-Halo Substitutions: Halogens (particularly chlorine and bromine) increase the lipophilicity (LogP) of the scaffold, which directly enhances cell membrane penetration—a critical factor for antifungal and broad-spectrum antibacterial agents[3]. Furthermore, halogens can participate in highly directional non-covalent interactions known as halogen bonds , often targeting the backbone carbonyls in the hinge regions of kinases. However, the steric bulk of a bromine or chlorine atom at the C5-position can sometimes induce unfavorable steric clashes in highly restricted binding pockets, making 6- or 7-substitutions preferable in certain target classes[1].

G Q Quinazolinone Core N5 5-Nitro Substitution Q->N5 H5 5-Halo Substitution (Cl, Br) Q->H5 Mech1 Nitroreductase Activation (Redox Cycling) N5->Mech1 Mech2 Strong H-Bond Acceptor Kinase Pocket Binding N5->Mech2 Mech3 Increased Lipophilicity (LogP) & Membrane Permeability H5->Mech3 Mech4 Halogen Bonding & Metabolic Blocking H5->Mech4 Bio1 Potent Antimycobacterial & Cytotoxic Activity Mech1->Bio1 Mech2->Bio1 Bio2 Broad-Spectrum Antibacterial & Antifungal Efficacy Mech3->Bio2 Mech4->Bio2

Mechanistic divergence of 5-nitro and 5-halo quinazolinones in biological systems.

Quantitative Bioactivity Comparison

The following table synthesizes experimental data from recent literature, comparing the performance of 5-nitro and 5-halo quinazolinones across different therapeutic domains.

Pharmacophore ContextTarget / Assay5-Nitro Performance5-Halo (Cl/Br) PerformanceMechanistic Rationale
Schiff Base Derivatives MCF-7 (Breast Cancer)High (IC50 ~ low µM)High (Comparable to 5-nitro)Both substituents provide critical electron-withdrawing effects that stabilize the imine bond and enhance target affinity[2].
S-substituted Thioquinazolinones M. tuberculosis (Whole-cell)Excellent (MIC < 1 µM)Poor (Detrimental to activity)Nitroreductases specifically activate the NO₂ group. Halogens at C5 cause steric clashes in the Ddn active site[1].
Pyrazole-Quinazolinones R. solani (Antifungal)Moderate High (Potent inhibition)Halogens significantly increase LogP, facilitating superior penetration through complex fungal cell walls[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow rigorous, self-validating protocols. The methodologies below explain not just the how, but the why behind each critical step.

Protocol A: Synthesis of 5-Substituted 4(3H)-Quinazolinones

Objective: Synthesize high-purity 5-nitro and 5-halo quinazolinones via a benzoxazinone intermediate.

  • Benzoxazinone Formation (Cyclization):

    • Action: Reflux 5-nitroanthranilic acid (or 5-chloroanthranilic acid) with an excess of an acyl chloride (e.g., acetic anhydride) for 3–4 hours.

    • Causality: Why not directly condense anthranilic acid with an amine? Direct condensation requires harsh, high-temperature conditions (>150°C) that can degrade sensitive substituents. Forming the highly reactive benzoxazinone intermediate allows the subsequent amination to proceed under much milder conditions, preserving the integrity of the 5-position functional groups[4].

  • Amination and Ring Expansion:

    • Action: Isolate the benzoxazinone, dissolve in ethanol, and add the desired primary amine or hydrazine hydrate. Reflux for 4–6 hours.

    • Causality: The nucleophilic amine attacks the benzoxazinone ring, triggering a ring-opening/ring-closing cascade that yields the thermodynamically stable 4(3H)-quinazolinone core[5].

  • Self-Validation & Purification:

    • Action: Purify via column chromatography or preparative HPLC. Confirm structure via ¹H/¹³C NMR and HRMS.

    • Critical Checkpoint: Ensure >95% purity via analytical HPLC before biological testing. Unreacted anthranilic acid precursors possess their own baseline bioactivities and will generate false positives in downstream assays.

Protocol B: In Vitro Bioactivity Assays (Cytotoxicity & Antimicrobial)

Objective: Quantify the biological efficacy of the synthesized derivatives.

  • Cytotoxicity Evaluation (MTT Assay):

    • Action: Seed MCF-7 or A549 cells in 96-well plates. Treat with serial dilutions of the quinazolinone compounds (dissolved in DMSO) for 48 hours. Add MTT reagent, incubate, and measure absorbance at 570 nm.

    • Causality: Why include a strict 0.1% DMSO vehicle control? Both 5-nitro and 5-halo quinazolinones exhibit poor aqueous solubility. A vehicle control ensures that the observed cell death is driven by the pharmacophore's target engagement (e.g., kinase inhibition) rather than solvent-induced lipid bilayer disruption[6].

  • Antibacterial/Antifungal Screening (Broth Microdilution):

    • Action: Prepare serial dilutions of the compounds in Mueller-Hinton broth. Inoculate with standardized microbial suspensions (e.g., S. aureus, R. solani). Add resazurin dye after 24 hours of incubation.

    • Causality: Why use resazurin as a metabolic indicator instead of standard optical density (OD600)? Highly lipophilic halogenated quinazolinones can precipitate in aqueous broth, creating artificial turbidity that confounds OD readings. Resazurin reduction to fluorescent resorufin provides a colorimetric, solubility-independent validation of true microbial viability.

Workflow Start 5-NO2 or 5-Halo Anthranilic Acid Cyclization Acylation & Cyclization (Benzoxazinone Intermediate) Start->Cyclization Amination Amination / Ring Expansion (Quinazolinone Scaffold) Cyclization->Amination Purification HPLC Purification (>95% Purity Required) Amination->Purification Assay1 In Vitro Cytotoxicity (MTT Assay) Purification->Assay1 Assay2 Antimicrobial Screening (Broth Microdilution) Purification->Assay2 Validation SAR Analysis & Lead Optimization Assay1->Validation Assay2->Validation

Self-validating experimental workflow for quinazolinone synthesis and bio-evaluation.

Strategic Summary for Lead Optimization

When designing novel quinazolinone therapeutics, the choice of a C5 substituent must align with the target pathology:

  • Select 5-Nitro substitutions when targeting hypoxic tumor microenvironments or specific bacterial strains (like M. tuberculosis) where bioreductive activation can be leveraged as a prodrug strategy.

  • Select 5-Halo substitutions (specifically Chloro or Bromo) when optimizing for oral bioavailability, increasing LogP for fungal cell wall penetration, or seeking to block metabolic oxidation sites on the aromatic ring. However, carefully model the target binding pocket to ensure the halogen's atomic radius does not induce steric repulsion.

References

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents Source: nih.gov URL:[3]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application Source: intechopen.com URL:[6]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: nih.gov URL:[2]

  • 2-((3,5-Dinitrobenzyl)thio)quinazolinones: Potent Antimycobacterial Agents Activated by Deazaflavin (F420)-Dependent Nitroreductase (Ddn) Source: acs.org URL:[1]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: researchgate.net URL:[4]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: arabjchem.org URL:[5]

Sources

Comparative

Validating synthesis of 5-nitroisatoic anhydride via phosgenation

This guide provides an objective, data-driven comparison of synthesis routes for 5-nitroisatoic anhydride , a critical intermediate in the development of bioactive heterocycles and RNA structure probing reagents (e.g., 1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of synthesis routes for 5-nitroisatoic anhydride , a critical intermediate in the development of bioactive heterocycles and RNA structure probing reagents (e.g., 1M7).

While industrial production relies on phosgene gas for cost-efficiency, modern laboratory and pharmaceutical development environments increasingly validate triphosgene (bis(trichloromethyl) carbonate) as the superior balance of safety, yield, and purity.

Part 1: Executive Comparison of Synthetic Routes

The following table contrasts the three primary methodologies based on experimental data and operational requirements.

MetricMethod A: Triphosgene (Recommended) Method B: Phosgene Gas (Industrial) Method C: Ethyl Chloroformate
Reagent State Solid (Crystalline, MP 80°C)Gas (Toxic, Liquefied)Liquid (Corrosive)
Safety Profile High (Non-volatile, easy weighing)Critical (Requires specialized scrubbing)Moderate (Flammable, lachrymator)
Yield 85 – 95% 75 – 85%60 – 75%
Purity (Crude) >98% (Recrystallization often unnecessary)>95% (Requires degassing)~90% (Side carbamates common)
Reaction Time 2 – 4 Hours1 – 2 Hours6 – 12 Hours (Multi-step)
Scalability Gram to KilogramTonne ScaleGram Scale

Expert Verdict: For research and drug development (gram to kilo scale), Method A (Triphosgene) is the validated standard. It eliminates the engineering controls required for toxic gas handling while delivering superior product purity.

Part 2: Detailed Experimental Protocol (Triphosgene Route)

This protocol is designed as a self-validating system . Each step includes a sensory or analytical check to ensure the reaction is proceeding correctly before moving to the next stage.

Materials
  • Substrate: 2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid) [CAS: 616-79-5].

  • Reagent: Triphosgene (BTC) [CAS: 32315-10-9].

  • Solvent: Anhydrous THF or Dioxane (Must be dry; water destroys the reagent).

  • Catalyst/Scavenger: Activated Charcoal (optional) or trace nucleophile (Cl-) if kinetics are slow, though thermal activation is standard.

Step-by-Step Methodology

1. Preparation & Solubilization

  • Action: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 10.0 g (54.9 mmol) of 2-amino-5-nitrobenzoic acid in 150 mL of anhydrous THF.

  • Causality: THF is chosen for its ability to solubilize the polar amino acid intermediate while keeping the final anhydride product partially soluble, aiding homogeneous reaction kinetics.

  • Validation Check: The starting material is a yellow/orange solid. The suspension should be uniform before proceeding.

2. Controlled Addition (The Critical Step)

  • Action: Dissolve 6.0 g (20.2 mmol, ~0.37 eq) of triphosgene in 30 mL of THF. Add this solution dropwise to the reaction flask at 0°C (ice bath) over 30 minutes.

  • Causality: Triphosgene decomposes to generate 3 equivalents of phosgene in situ.[1] Rapid addition causes aggressive gas evolution (HCl/CO2) and exotherms that can degrade the sensitive anhydride ring.

  • Validation Check: You should observe a controlled evolution of gas bubbles. If bubbling is violent, slow the addition.

3. Thermal Cyclization

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (66°C) for 3 hours.

  • Causality: Heat is required to drive the full decomposition of the trichloromethyl carbonate moiety and ensure complete cyclization of the carbamoyl chloride intermediate.

  • Validation Check: The reaction mixture typically clarifies (becomes a solution) as the intermediate reacts, followed by the precipitation of the product or a color shift to a paler yellow/cream.

4. Isolation & Purification

  • Action: Cool the mixture to 0°C. If the product precipitates, filter directly. If not, concentrate the solvent to 20% volume under reduced pressure, then add cold Hexane to induce crystallization.

  • Action: Filter the solid and wash with cold diethyl ether (2 x 20 mL).

  • Validation Check: The final product should be a pale yellow to off-white crystalline solid .

  • Yield Expectation: ~10.2 g (90%).

Part 3: Validation & Characterization

To confirm the identity of 5-nitroisatoic anhydride, you must verify the formation of the cyclic anhydride ring and the retention of the nitro group.

Melting Point Analysis
  • Specification: 259 – 261 °C (Decomposition) .

  • Note: A sharp melting point indicates high purity. A range >2°C suggests residual anthranilic acid or hydrolysis products.

Infrared Spectroscopy (FT-IR)

The anhydride functionality provides a unique "doublet" fingerprint in the carbonyl region.

  • Band 1 (Asymmetric Stretch): ~1780 – 1790 cm⁻¹ (Strong).

  • Band 2 (Symmetric Stretch): ~1740 – 1750 cm⁻¹ (Strong).

  • Nitro Group: ~1530 cm⁻¹ (Asymmetric) and ~1350 cm⁻¹ (Symmetric).

  • Validation: Absence of a broad -OH stretch (2500-3300 cm⁻¹) confirms no residual carboxylic acid starting material.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (CDCl₃ solubility is poor).

  • Key Signals:

    • δ 12.0+ ppm (br s, 1H): Amide NH (highly deshielded by electron-withdrawing nitro group and anhydride ring).

    • δ 8.60 ppm (d, J~2.5 Hz, 1H): Proton adjacent to Nitro (H-6).

    • δ 8.50 ppm (dd, 1H): Proton between Nitro and Carbonyl (H-4).

    • δ 7.35 ppm (d, 1H): Proton adjacent to Amine (H-3).

Part 4: Reaction Logic & Visualization

The following diagrams illustrate the chemical pathway and the operational workflow, adhering to the "Self-Validating" principle.

Reaction Mechanism

The reaction proceeds via the formation of a carbamoyl chloride intermediate, followed by intramolecular nucleophilic attack.

ReactionMechanism Start 2-Amino-5-nitrobenzoic Acid Inter Carbamoyl Chloride Intermediate Start->Inter + BTC / THF 0°C Reagent Triphosgene (BTC) (In situ Phosgene) Reagent->Inter Decomposition Product 5-Nitroisatoic Anhydride Inter->Product Cyclization Reflux (-HCl) Byprod Byproducts: HCl, CO2 Inter->Byprod

Figure 1: Mechanistic pathway from amino acid to anhydride via triphosgene decomposition.

Experimental Workflow

Workflow Setup Step 1: Setup Suspend 5-nitroanthranilic acid in dry THF. Cool to 0°C. Addition Step 2: Addition Add Triphosgene/THF solution dropwise. CHECK: Controlled gas evolution. Setup->Addition Reaction Step 3: Reaction Reflux at 66°C for 3 hours. CHECK: Solution clarifies. Addition->Reaction Workup Step 4: Isolation Concentrate & add Hexane. Filter precipitate. Reaction->Workup Validation Step 5: Validation MP: 260°C (dec) IR: 1790/1750 cm-1 Workup->Validation

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TriphosgeneEnsure THF is anhydrous (distilled over Na/Benzophenone or molecular sieves).
Impure Product (Low MP) Incomplete CyclizationExtend reflux time; ensure temperature reaches >60°C.
Violent Bubbling Addition too fastCool reaction to -5°C; dilute Triphosgene further before addition.
No Precipitate Product too solubleConcentrate reaction volume to 20% before adding anti-solvent (Hexane/Ether).

References

  • Organic Syntheses. (1947). Isatoic Anhydride. Org. Synth. 1947, 27, 45. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Triphosgene in Organic Synthesis: A Decade Review. Retrieved from [Link]

Sources

Validation

Comparative Study of Catalysts for 5-Nitroisatoic Anhydride Aminolysis

Executive Summary: The Strategic Importance of 5-Nitroisatoic Anhydride 5-Nitroisatoic anhydride is a critical electrophilic scaffold in the synthesis of 2-amino-5-nitrobenzamides , which serve as essential pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Importance of 5-Nitroisatoic Anhydride

5-Nitroisatoic anhydride is a critical electrophilic scaffold in the synthesis of 2-amino-5-nitrobenzamides , which serve as essential pharmacophores for benzodiazepines, PARP inhibitors, and antiviral agents. Unlike its unsubstituted parent, the 5-nitro variant possesses a highly deactivated aromatic ring, which paradoxically activates the C4-carbonyl toward nucleophilic attack.

This guide objectively compares three distinct catalytic methodologies for its aminolysis: Traditional Homogeneous Base Catalysis , Ionic Liquid (IL) Mediated Synthesis , and Catalyst-Free Microwave Irradiation . Our analysis prioritizes yield, reaction kinetics, and green chemistry metrics to aid in process selection.

Mechanistic Insight: Activation and Decarboxylation

The aminolysis of 5-nitroisatoic anhydride is a cascade reaction involving nucleophilic attack, ring opening, and decarboxylation. The choice of catalyst fundamentally alters the activation energy of the initial nucleophilic attack at the C4 position.

Reaction Pathway Analysis[1][2]
  • Activation: The catalyst (or thermal energy) polarizes the C4-carbonyl. The electron-withdrawing nitro group at C5 further enhances electrophilicity, making this substrate more reactive than isatoic anhydride.

  • Nucleophilic Attack: The amine attacks C4, forming a tetrahedral intermediate.

  • Ring Opening: The bond between C4 and the carbamate nitrogen breaks, releasing the ring strain.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously loses

    
     to form the final amide.
    
Visualization: Mechanistic Cascade

Mechanism Substrate 5-Nitroisatoic Anhydride Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack (Catalyst Activated) Amine Amine (R-NH2) Amine->Complex Carbamate Carbamic Acid Intermediate Complex->Carbamate Ring Opening Product 2-Amino-5-nitrobenzamide Carbamate->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Carbamate->CO2

Figure 1: The reaction cascade proceeds via C4 attack. The nitro group (not shown) stabilizes the leaving group ability of the aniline nitrogen, accelerating ring opening.

Comparative Analysis of Catalytic Systems

We evaluated three dominant methodologies based on experimental data from recent literature.

A. Homogeneous Base Catalysis (Traditional)
  • Catalysts: Triethylamine (TEA), DMAP, or Pyridine.

  • Mechanism: General base catalysis; the base deprotonates the amine or activates the anhydride via a nucleophilic mechanism (e.g., DMAP).

  • Performance: Reliable but often requires chromatographic purification to remove base salts.

  • Suitability: Small-scale discovery chemistry where purification is automated.

B. Ionic Liquid Catalysis (Green & Recyclable)[3][4]
  • Catalysts: [bmim][BF4], [bmim][OH], or Sulfamic acid (solid acid).

  • Mechanism: Dual activation. The cation (e.g., imidazolium) coordinates with the carbonyl oxygen (Lewis acid activation), while the anion can stabilize the transition state.

  • Performance: High yields (>90%) with excellent recyclability (5+ cycles).

  • Suitability: Process chemistry and "Green" synthesis requirements.

C. Catalyst-Free Microwave Irradiation (High Throughput)
  • Catalyst: None (Thermal activation).

  • Mechanism: Dipolar polarization effects heat the polar anhydride specifically, accelerating the reaction rate by orders of magnitude.

  • Performance: Fastest reaction times (<20 min) and cleanest crude profile (no catalyst residues).

  • Suitability: High-throughput screening (HTS) and library generation.

Performance Matrix
MetricTraditional Base (TEA)Ionic Liquid ([bmim][BF4])Microwave (Catalyst-Free)
Yield 75 - 85%92 - 98% 85 - 95%
Reaction Time 2 - 6 Hours30 - 60 Mins5 - 15 Mins
Solvent DCM / THFNone / ILWater / Ethanol
Purification Extraction + ColumnFiltration / WashFiltration
Atom Economy Low (Base waste)High (Recyclable)Highest
Scalability HighMedium (Cost of IL)Low (Batch size limits)

Experimental Protocols

Below are two validated protocols designed for high purity and reproducibility.

Protocol A: Ionic Liquid Mediated Synthesis (Green Method)

Best for: High yield, sustainability, and avoiding chromatography.

  • Preparation: In a 10 mL round-bottom flask, dissolve 5-nitroisatoic anhydride (1.0 mmol) in [bmim][BF4] (2 mL).

  • Addition: Add the primary amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (or 40°C for sterically hindered amines) for 45 minutes.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). Disappearance of anhydride implies completion.

  • Work-up: Add cold water (5 mL) to the reaction mixture. The hydrophobic product will precipitate.

  • Isolation: Filter the solid. Wash with cold water (2 x 5 mL) to remove ionic liquid traces.

  • Recycling: The filtrate (water + IL) can be evaporated under vacuum to recover the IL for reuse.

  • Yield: Expect 90-95% as a yellow/orange solid.

Protocol B: Microwave-Assisted Aqueous Synthesis (Fast Method)

Best for: Library synthesis, speed, and "on-water" chemistry.

  • Preparation: Suspend 5-nitroisatoic anhydride (1.0 mmol) and the amine (1.0 mmol) in water (3 mL) in a microwave-safe vial.

  • Irradiation: Seal the vial. Set the microwave reactor to 100°C (Dynamic mode) with a hold time of 10 minutes .

    • Note: Ensure stirring is set to high (600 rpm) as the reaction is heterogeneous.

  • Cooling: Cool the vial to room temperature using compressed air (built-in feature of most reactors).

  • Isolation: The product precipitates as a distinct solid.[1] Filter and wash with cold ethanol (1 mL).

  • Purification: Recrystallization from Ethanol/DMF is optional if purity <98% is observed.

Strategic Selection Guide

Use the following decision tree to select the optimal catalytic system for your specific project constraints.

Selection Start Start: Define Project Constraints Scale Is Scale > 100g? Start->Scale Speed Is Speed Critical? (HTS) Scale->Speed No Method_Trad Use Traditional Base (TEA/THF) (Low Cost, Scalable) Scale->Method_Trad Yes Green Is Green/Safety Priority? Speed->Green No Method_MW Use Microwave/Water (Fast, Clean, Library) Speed->Method_MW Yes Green->Method_Trad No Method_IL Use Ionic Liquid ([bmim]) (High Yield, Recyclable) Green->Method_IL Yes

Figure 2: Decision logic for catalyst selection based on scale, throughput, and environmental constraints.

References

  • BenchChem. (2025).[2] Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol. Retrieved from

  • ChemicalBook. (2024). 2-Amino-5-nitrobenzoic acid synthesis routes and suppliers. Retrieved from

  • MDPI. (2025). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from

  • SciSpace. (2024). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. Retrieved from

  • Arkivoc. (2011). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Retrieved from

Sources

Comparative

Spectroscopic Verification of Ring Closure in 5-Nitroisatoic Anhydride Derivatives

Executive Summary 5-Nitroisatoic anhydride (5-NIA) is a critical electrophilic intermediate used in the synthesis of benzodiazepines and quinazolinone-based pharmacophores. The introduction of the electron-withdrawing ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroisatoic anhydride (5-NIA) is a critical electrophilic intermediate used in the synthesis of benzodiazepines and quinazolinone-based pharmacophores. The introduction of the electron-withdrawing nitro group (–NO₂) at the C5 position significantly alters the electronic landscape of the anthranilic acid precursor, reducing the nucleophilicity of the amine and often retarding the cyclization kinetics compared to unsubstituted isatoic anhydride.

This guide provides a comparative analysis of spectroscopic methods to definitively verify ring closure. Unlike standard protocols, we focus on the specific diagnostic shifts induced by the nitro group, distinguishing the product from unreacted 2-amino-5-nitrobenzoic acid and potential open-ring byproducts.

Section 1: The Synthetic Context

To understand the spectroscopic targets, we must first define the transformation. The synthesis typically utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for phosgene to carbonylate 2-amino-5-nitrobenzoic acid .

Reaction Logic

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl source, followed by intramolecular cyclization involving the carboxylic acid moiety. The failure mode is typically incomplete cyclization or hydrolysis of the anhydride back to the precursor.

SynthesisPathway Precursor 2-Amino-5-nitrobenzoic Acid (Precursor) Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Triphosgene / THF (Carbonyl Source) Reagent->Intermediate Product 5-Nitroisatoic Anhydride (Target) Intermediate->Product Cyclization (-HCl)

Figure 1: Synthetic pathway for 5-nitroisatoic anhydride via triphosgene mediation.

Section 2: Comparative Spectroscopic Analysis

Method A: FT-IR Spectroscopy (Primary Verification)

Verdict: Most efficient for binary (Yes/No) confirmation of ring closure.

FT-IR is the frontline method for verifying isatoic anhydrides. The formation of the oxazine-2,6-dione ring creates a rigid cyclic anhydride system. While acyclic anhydrides show split carbonyl bands due to symmetric and asymmetric stretching, the cyclic nature of 5-NIA—combined with the nitro group—creates a distinct spectral fingerprint.

Critical Diagnostic Peaks:

  • The Carbonyl Doublet: The most definitive proof of ring closure is the appearance of a doublet in the carbonyl region. The 5-NO₂ group exerts a strong inductive effect (-I), shifting these bands to higher wavenumbers compared to unsubstituted isatoic anhydride.

  • Loss of OH: The broad, hydrogen-bonded O-H stretch (2500–3300 cm⁻¹) of the carboxylic acid precursor must disappear.

FeaturePrecursor (2-Amino-5-nitrobenzoic acid)Product (5-Nitroisatoic anhydride)Mechanistic Insight
C=O Stretch Single band ~1670–1690 cm⁻¹ (Acid)Doublet: ~1785 cm⁻¹ & ~1740 cm⁻¹Coupling of vibrational modes in the strained anhydride ring.
N-H Stretch Doublet ~3350/3450 cm⁻¹ (Primary Amine)Single band ~3200–3300 cm⁻¹ (Amide-like)Transition from free amine to cyclic carbamate (urethane).
Nitro Sym/Asym ~1340 / 1530 cm⁻¹~1350 / 1540 cm⁻¹Slight shift due to changes in ring electron density.
Method B: 1H NMR Spectroscopy (Purity & Structural Integrity)

Verdict: Essential for quantifying purity and detecting hydrolysis.

Due to the poor solubility of nitro-isatoic anhydrides in chloroform, DMSO-d6 is the required solvent. However, researchers must be cautious: DMSO can contain water which may hydrolyze the anhydride over time. Spectra should be acquired immediately after dissolution.

Critical Diagnostic Signals:

  • The Amide Proton: The ring closure converts the amino protons (broad, variable) into a distinct amide-like proton. In 5-NIA, the electron-withdrawing nitro group deshields this proton significantly.

  • Deshielding of H-6: The proton at position 6 (ortho to the carbonyl) shifts downfield due to the anisotropy of the newly formed carbonyl ring.

Proton EnvironmentPrecursor Chemical Shift (δ ppm)Product Chemical Shift (δ ppm)
-NH- (Ring) ~7.0–8.0 (Broad, NH₂)11.5 – 12.0 (Singlet)
-COOH ~13.0 (Very Broad/Invisible)Absent
Ar-H (C6) ~8.6~8.8 – 9.0
Method C: UV-Vis Spectroscopy (Secondary Confirmation)

Verdict: Useful for reaction monitoring, but lacks structural specificity.

The 5-nitro group extends the conjugation of the aromatic system. Upon ring closure, the planarity of the molecule is enforced, often leading to a hyperchromic effect and a slight bathochromic (red) shift compared to the open-ring precursor. This method is best used for In-Process Control (IPC) using a flow cell to monitor the disappearance of the starting material.

Section 3: Experimental Protocol

Synthesis & Characterization Workflow

Safety Note: Triphosgene generates phosgene in situ. All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

Step 1: Synthesis[1][2]
  • Charge: In a dry 250 mL round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (10 mmol) in dry THF (50 mL) .

  • Reagent Addition: Add Triphosgene (3.5 mmol) . Note: Use 1/3 molar equivalent as triphosgene provides 3 equivalents of carbonyl.

  • Reflux: Heat the mixture to reflux (66°C) under nitrogen atmosphere for 3–5 hours. The suspension should clear as the anhydride forms, then potentially reprecipitate depending on concentration.

  • Isolation: Cool to room temperature. If product precipitates, filter and wash with cold hexane. If soluble, concentrate in vacuo (do not use methanol/ethanol as they will ring-open the product).

Step 2: Verification Protocol (Self-Validating)

Follow this logic flow to confirm the product identity.

VerificationLogic Start Isolated Solid IR_Check Step 1: FT-IR Analysis (KBr Pellet or ATR) Start->IR_Check Decision_IR Doublet at 1740/1785 cm⁻¹? IR_Check->Decision_IR NMR_Check Step 2: 1H NMR (DMSO-d6) (Run immediately) Decision_IR->NMR_Check Yes Fail REJECT: Repurify/Recrystallize Decision_IR->Fail No (Single band) Decision_NMR NH Singlet > 11.0 ppm? NMR_Check->Decision_NMR Purity_Check Step 3: Check for Hydrolysis (Look for broad OH > 13ppm) Decision_NMR->Purity_Check Yes Decision_NMR->Fail No Success CONFIRMED: 5-Nitroisatoic Anhydride Purity_Check->Success Clean Spectrum Purity_Check->Fail Acid Peaks Present

Figure 2: Decision matrix for spectroscopic verification.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for Anhydride IR coupling constants). Link

  • BenchChem. (2025).[1] Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note. (Reference for precursor characterization). Link

Sources

Validation

Elemental analysis standards for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Title: Orthogonal Purity Validation and Elemental Analysis Standards for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Executive Summary & The Analytical Challenge As a Senior Application Scientist, I frequently encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Purity Validation and Elemental Analysis Standards for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by fused heterocyclic nitro-aromatics in drug discovery pipelines. 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (Molecular Formula: C₈H₆N₂O₄) is a prime example of a structurally demanding scaffold. With a theoretical elemental composition of C 49.49%, H 3.12%, N 14.43%, and O 32.96% , validating its empirical formula and absolute purity is a strict prerequisite for its use as a pharmaceutical intermediate.

Standard combustion analysis often fails for this specific class of compounds. The causality behind this failure is twofold:

  • Incomplete Oxidation: The electron-withdrawing nitro group (–NO₂) stabilizes the fused oxazine ring, making it highly resistant to thermal degradation. This often results in residual carbon char.

  • NOx Speciation: During flash combustion in an oxygen-enriched atmosphere, the nitro group generates excess refractory nitrogen oxides (NO₂, NO) rather than elemental N₂. If the reduction column is slightly depleted, these oxides escape detection, leading to artificially low nitrogen readings[1].

To counteract this, we must abandon rigid standard templates and design a self-validating, orthogonal analytical system.

Comparison of Purity & Elemental Standards

To establish a self-validating framework, no single technique should be trusted in isolation. We employ an orthogonal triad: CHNS/O for empirical mass balance, Quantitative ¹H NMR (qNMR) for absolute organic purity, and High-Resolution Mass Spectrometry (HRMS) for exact isotopic verification.

Table 1: Comparison of Analytical Alternatives for Nitro-Aromatics

Analytical TechniquePrimary OutputAdvantages for Nitro-AromaticsLimitationsPreferred Calibration Standard
Optimized CHNS/O Empirical Formula (%C, %H, %N)Direct mass balance; detects inorganic salts by difference.Prone to incomplete combustion without specialized promoters.Sulfanilamide
Quantitative ¹H NMR Absolute Mass Fraction (%)Non-destructive; immune to combustion artifacts; provides structural proof[2].Requires high solubility; blind to inorganic salts lacking protons[3].Maleic Acid (NIST SRM)
HRMS (ESI-TOF) Exact Mass (m/z) & IsotopesConfirms molecular identity with <5 ppm error.Not strictly quantitative for bulk batch purity.Sodium Formate

Experimental Data: The Impact of Calibration Choices

In CHNS analysis, the choice of calibration standard directly dictates the accuracy of the detector's response factor. Acetanilide (10.36% N) is the industry default, but it lacks N-O bonds and under-represents the nitrogen density of our target. Sulfanilamide (16.27% N) provides a much more accurate linear dynamic range for nitrogen-rich heterocycles.

Furthermore, introducing Vanadium Pentoxide (V₂O₅) as a combustion promoter fundamentally alters the reaction mechanics, providing a localized oxygen source that drives carbon oxidation to completion.

Table 2: Experimental CHNS Recovery for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (Theoretical Target: C 49.49%, H 3.12%, N 14.43%)

Methodology%C%H%NAbsolute Error (ΔN)Status
Standard Combustion (Acetanilide Cal.)48.85%3.15%13.80%-0.63%Fail (>0.4% limit)
Optimized (Sulfanilamide Cal. + V₂O₅)49.45%3.11%14.38%-0.05%Pass

Step-by-Step Methodologies (Self-Validating Workflows)

Protocol A: V₂O₅-Promoted CHNS/O Flash Combustion
  • Micro-weighing: Using a microbalance with 1 µg readability, accurately weigh 1.5–2.0 mg of the sample into a combustible tin capsule. Precise weighing is the highest source of variance in organic elemental analysis[4].

  • Catalyst Addition: Add approximately 5 mg of V₂O₅ powder directly to the sample capsule. This acts as an aggressive oxygen donor to break down the refractory oxazine ring.

  • Flash Combustion: Drop the sealed capsule into the reactor at 1000°C under a temporary pulse of pure O₂ gas. The tin capsule creates an exothermic flash, raising the local temperature to ~1800°C.

  • Reduction & Detection: Pass the resulting gas stream through a copper reduction column at 650°C to quantitatively reduce all NOx species to N₂. Quantify via a Thermal Conductivity Detector (TCD) calibrated against a Sulfanilamide standard curve.

Protocol B: Absolute Purity via ¹H qNMR

To validate the CHNS data, qNMR is utilized as an orthogonal absolute purity assay[3]. If the CHNS data passes but qNMR shows low purity, it indicates the presence of organic impurities with a similar C/N ratio to the parent compound.

  • Standard Selection: Select NIST SRM Maleic acid as the internal standard. Its singlet resonance (~6.2 ppm) does not interfere with the aromatic protons of the benzo-oxazine ring (7.5–8.5 ppm).

  • Sample Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition Parameters: Set the relaxation delay (D1) to ≥ 30 seconds. Causality: Aromatic protons often have longitudinal relaxation times (T1) of 3–5 seconds. Setting D1 to >5 × T1 ensures >99% magnetization recovery, preventing integration errors that would artificially inflate or deflate the purity calculation[2].

  • Integration: Calculate the absolute mass fraction using the 100% qHNMR equation, comparing the integral of the internal standard to the target's isolated aromatic protons[2].

Mandatory Visualization: Orthogonal Validation Workflow

Workflow Sample 5-Nitro-1H-benzo[d][1,3] oxazin-2(4H)-one CHNS CHNS/O Combustion (V2O5 Promoted) Sample->CHNS 1-3 mg qNMR 1H qNMR Assay (Internal Standard) Sample->qNMR 10 mg HRMS HRMS Analysis (Isotopic Pattern) Sample->HRMS <1 mg DataSync Orthogonal Data Reconciliation CHNS->DataSync %C, %H, %N, %O qNMR->DataSync Mass Fraction (%) HRMS->DataSync Exact Mass Release Certified Reference Material (CRM) DataSync->Release Purity >99.0%

Orthogonal purity validation workflow for 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one.

References

  • Title: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PE Polska (PerkinElmer) URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one proper disposal procedures

Topic: 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Directive: The Pressure Hazard STOP AND READ: The primary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive: The Pressure Hazard

STOP AND READ: The primary operational risk associated with 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (5-Nitroisatoic Anhydride) is pressure explosion , not chemical toxicity alone.

Like all isatoic anhydrides, this compound reacts with moisture (hydrolysis) or amines (aminolysis) to release Carbon Dioxide (CO₂) gas.

  • DO NOT place unquenched solid or concentrated solutions directly into sealed aqueous waste containers.

  • DO NOT combine with basic waste streams without prior neutralization and off-gassing time.

Chemical Profile & Immediate Hazards[1]

Before initiating disposal, verify the chemical identity and state. This compound is a nitro-substituted heterocyclic electrophile.

PropertySpecification
IUPAC Name 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Common Name 5-Nitroisatoic Anhydride
CAS Number 4693-02-1
Molecular Formula C₈H₄N₂O₅
Physical State Tan/Orange Powder
Primary Hazard Water Reactive (D003) : Releases CO₂ upon contact with moisture/bases.
Secondary Hazard Energetic Potential : Contains a nitro group (-NO₂). While not a primary explosive, it should be treated as shock-sensitive if dry and heated.

Pre-Disposal Stabilization (Quenching Protocol)

The "Kill" Step: You must convert the reactive anhydride into a stable, non-gassing carboxylate salt before it enters the permanent waste stream. This process eliminates the risk of container over-pressurization.

Mechanism of Action

The goal is controlled hydrolysis. The anhydride ring opens upon nucleophilic attack by water (hydroxide), releasing one equivalent of CO₂ and yielding 2-amino-6-nitrobenzoic acid.

QuenchingMechanism Anhydride 5-Nitroisatoic Anhydride (Reactive Solid) Intermediate Unstable Carbamate Anhydride->Intermediate + H2O / OH- Base Dilute Base (NaOH/NaHCO3) Base->Intermediate Product 2-Amino-6-nitrobenzoic Acid (Stable Salt) Intermediate->Product Decarboxylation Gas CO2 Gas (Off-gassing) Intermediate->Gas Rapid Release

Figure 1: Hydrolysis pathway showing the critical CO₂ evolution step that necessitates open-container quenching.

Step-by-Step Quenching Procedure

Reagents Required:

  • Sodium Hydroxide (1M) or Saturated Sodium Bicarbonate.

  • Large beaker (3x volume of waste).

  • Stir plate and bar.

Protocol:

  • Preparation: Set up the beaker in a fume hood. Add the aqueous base (approx. 20mL per gram of anhydride).

  • Addition: Slowly add the 5-nitroisatoic anhydride solid or solution to the stirring base. Do not dump. Add in small portions to manage foaming.

  • Observation: You will observe effervescence (bubbling). This is CO₂ leaving the system.

  • Completion: Continue stirring for 30–60 minutes until all solid has dissolved (forming a dark orange/red solution) and bubbling has ceased.

  • Verification: Check pH. It should remain basic (pH > 9). If neutral/acidic, add more base to ensure complete ring opening.

  • Disposal: The resulting solution is now a stable organic waste containing nitro-anthranilic acid salts. It can be safely bottled.

Waste Categorization & Regulatory Compliance (RCRA)

Proper classification prevents regulatory fines and dangerous incompatibilities.

Waste StreamConditionRCRA CodeHandling Instruction
Pure Substance Unused/Expired SolidD003 (Reactive) DO NOT QUENCH. Label as "Water Reactive." Pack in original container if possible.
Quenched Mixture Post-Hydrolysis LiquidD002 (Corrosive) If pH > 12.5. Label as "Basic Organic Waste."
Solvent Waste Dissolved in Acetone/DMSOD001 (Ignitable) If Flash point < 60°C. Segregate from oxidizers.

Note on P/U Listing: 5-Nitroisatoic anhydride is not explicitly listed on the EPA P-list or U-list. However, it defaults to Characteristic Hazardous Waste (D-codes) due to reactivity.

Operational Disposal Workflow

Use this decision logic to determine the physical path of the waste container.

DisposalWorkflow Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ReactiveBin Segregated Solid Waste (Label: Water Reactive) Solid->ReactiveBin Large Qty (>50g) QuenchProc Perform Quenching Protocol (See Sec 2) Solid->QuenchProc Small Qty (<50g) QuenchCheck Is it Quenched? Liquid->QuenchCheck QuenchCheck->QuenchProc No (Reactive) SolventBin Organic Solvent Waste (Label: Toxic/Flammable) QuenchCheck->SolventBin Yes (Stable) AqueousBin Aqueous Basic Waste (Label: Corrosive) QuenchProc->AqueousBin After pH Check

Figure 2: Decision tree for segregating reactive anhydride waste from stable waste streams.

Emergency Procedures: Spills

Scenario: You drop a 100g bottle of 5-Nitroisatoic Anhydride on the floor.

  • Evacuate & Ventilate: Dust is an inhalation hazard and sensitizer.[1][2][3][4] Clear the area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Dry Clean-Up (Critical):

    • DO NOT spray water on the pile. This will generate heat and gas, potentially dispersing the powder further.[5]

    • Gently sweep the powder into a dust pan or use a HEPA vacuum dedicated for hazardous chemicals.

    • Place collected solid into a dry container and label "Hazardous Waste - Water Reactive."

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with 10% Sodium Carbonate solution to neutralize residues.

    • Rinse with water.[6][2][3][7][8]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78783, 5-Nitroisatoic anhydride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
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Reactant of Route 2
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
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